molecular formula C37H48N6O10S3 B12395390 Sulfo-Cy5 azide

Sulfo-Cy5 azide

カタログ番号: B12395390
分子量: 833.0 g/mol
InChIキー: DUWZWZJMKCNGSI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sulfo-Cy5 azide is a useful research compound. Its molecular formula is C37H48N6O10S3 and its molecular weight is 833.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C37H48N6O10S3

分子量

833.0 g/mol

IUPAC名

3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C37H48N6O10S3/c1-36(2)29-25-27(55(48,49)50)16-18-31(29)42(22-10-6-9-15-35(44)39-20-11-21-40-41-38)33(36)13-7-5-8-14-34-37(3,4)30-26-28(56(51,52)53)17-19-32(30)43(34)23-12-24-54(45,46)47/h5,7-8,13-14,16-19,25-26H,6,9-12,15,20-24H2,1-4H3,(H3-,39,44,45,46,47,48,49,50,51,52,53)

InChIキー

DUWZWZJMKCNGSI-UHFFFAOYSA-N

異性体SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C

正規SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C

製品の起源

United States

Foundational & Exploratory

The Role of Sulfo-Cy5 Azide in Advanced Biological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sulfo-Cy5 Azide (B81097) has emerged as an indispensable tool in modern biological research, empowering scientists and drug development professionals to visualize and track biomolecules with exceptional precision and clarity. This water-soluble, far-red fluorescent probe is at the heart of "click chemistry," a powerful ligation technique that allows for the specific labeling of proteins, nucleic acids, and glycans. Its utility spans a wide range of applications, from high-resolution cellular imaging to in-depth proteomic analysis.

Core Principles: The Power of Click Chemistry

Sulfo-Cy5 Azide's functionality is rooted in its terminal azide (N₃) group. This group serves as a chemical handle that can react with a complementary alkyne group on a target biomolecule. This reaction, known as click chemistry, is highly specific (bioorthogonal), meaning it does not interfere with native biological processes.[1][2] The reaction's efficiency and biocompatibility make it ideal for studying molecules within the complex environment of living cells.[2]

There are two primary forms of this reaction utilized in research:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a copper(I) catalyst to covalently link an azide (on the Sulfo-Cy5 probe) to a terminal alkyne (on the biomolecule).[3][4] It is widely used for labeling biomolecules in cell lysates and fixed cells.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry variant uses a strained cyclooctyne (B158145) instead of a terminal alkyne.[3][5] The ring strain of the cyclooctyne enables the reaction to proceed rapidly without the need for a toxic copper catalyst, making it the preferred method for labeling biomolecules on the surface of or inside living cells.[5][6]

The sulfonate groups in this compound render the molecule highly water-soluble, which is a significant advantage for biological applications.[2][7] This hydrophilicity allows for labeling reactions to occur in purely aqueous conditions, which is crucial for maintaining the integrity of sensitive proteins that might denature in the presence of organic co-solvents.[8][7] Furthermore, its fluorescence in the far-red spectrum (ideally excited by 633 nm or 647 nm laser lines) minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio and clearer images.

Key Applications in Biological Research

The versatility of this compound has led to its adoption across numerous research disciplines:

  • Proteomics: It is used to label and identify newly synthesized proteins. Cells can be fed with amino acid analogs containing an alkyne group (e.g., L-azidohomoalanine, AHA, or homopropargylglycine, HPG). These analogs are incorporated into new proteins, which can then be tagged with this compound in cell lysates for visualization on gels or identification by mass spectrometry.[9][10]

  • Glycobiology: Researchers can visualize the location and trafficking of glycans (sugar structures) by metabolically labeling them.[11] Cells are incubated with alkyne- or azide-modified sugar precursors, which are incorporated into cell-surface glycoconjugates.[6][11] These modified glycans can then be imaged on live or fixed cells using SPAAC with this compound or its alkyne equivalent.[6][11]

  • Genomics and Transcriptomics: this compound is used for labeling and imaging DNA and RNA, enabling the study of their synthesis and localization within cells.[1][4][7]

  • High-Resolution Imaging: The bright and photostable nature of the Cy5 fluorophore makes it suitable for advanced imaging techniques like fluorescence microscopy and flow cytometry, providing high-contrast images of cellular structures.[10]

  • In Vivo Imaging: Its far-red emission properties are ideal for deep tissue imaging in living organisms with minimal background interference.[10]

Photophysical and Chemical Properties

The quantitative properties of this compound are critical for experimental design and data interpretation. The following table summarizes its key characteristics, compiled from various suppliers.

PropertyValueReference(s)
Excitation Maximum (λ_ex)~646 - 647 nm[2][5][12][13]
Emission Maximum (λ_em)~662 - 663 nm[1][2][12][13]
Molar Extinction Coefficient (ε)~250,000 - 271,000 L·mol⁻¹·cm⁻¹[2][5][12][13]
Fluorescence Quantum Yield (Φ)~0.2 - 0.28[2]
Molecular FormulaC₃₇H₄₈N₆O₁₀S₃[5][12]
Molecular Weight~833 g/mol [5][12]
SolubilityWater, DMSO, DMF[5][12]

Visualizing the Workflow

The following diagrams illustrate the core processes where this compound is employed.

G cluster_0 cluster_1 A Alkyne-Modified Biomolecule Catalyst Cu(I) Catalyst (CuAAC) or Ring Strain (SPAAC) A->Catalyst B This compound B->Catalyst C Labeled Fluorescent Biomolecule Catalyst->C Covalent Bond Formation

Fig. 1: General workflow for labeling biomolecules using click chemistry.

G A 1. Metabolic Labeling (Introduce Alkyne-Precursor to Live Cells) B 2. Incorporation (Cells incorporate precursor into new proteins) A->B C 3. Cell Lysis (Extract all cellular proteins) B->C D 4. Click Reaction (CuAAC) (Add this compound & Cu(I) catalyst to cell lysate) C->D E 5. Detection (Visualize labeled proteins via SDS-PAGE or Mass Spectrometry) D->E

Fig. 2: Workflow for proteomic analysis of newly synthesized proteins.

Detailed Experimental Protocols

The following are representative protocols that serve as a starting point for specific experimental applications. Optimization is often necessary for each unique biological system.

Protocol 1: Labeling of Newly Synthesized Proteins in Cell Lysate (CuAAC)

This protocol details the detection of newly synthesized proteins in cultured cells using metabolic labeling with an alkyne-containing amino acid analog, followed by a copper-catalyzed click reaction with this compound.

Materials:

  • L-azidohomoalanine (AHA) or Homopropargylglycine (HPG)

  • This compound (10 mM stock in DMSO)

  • Cell Lysis Buffer (e.g., RIPA buffer)

  • Protease Inhibitor Cocktail

  • Copper(II) Sulfate (CuSO₄) (20 mM stock in water)[3]

  • THPTA ligand (100 mM stock in water)[3]

  • Sodium Ascorbate (B8700270) (300 mM stock in water, freshly prepared)[3][12]

  • PBS (pH 7.4)

Procedure:

  • Metabolic Labeling:

    • Culture mammalian cells to desired confluency.

    • Replace the normal culture medium with methionine-free medium. Incubate for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with 25-50 µM HPG (or AHA).

    • Incubate cells for 4-18 hours under normal growth conditions to allow for incorporation of the analog into newly synthesized proteins.

  • Cell Lysis:

    • Wash cells twice with cold PBS.

    • Lyse the cells by adding cold lysis buffer supplemented with protease inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate). Determine protein concentration using a standard assay (e.g., BCA).

  • Click Reaction (CuAAC):

    • In a microfuge tube, combine the following for a 200 µL final reaction volume:

      • 50 µL of protein lysate (adjusted to 1-5 mg/mL)[3]

      • 100 µL PBS buffer[3]

      • 4 µL of 1 mM this compound (for a final concentration of 20 µM)[3]

    • Vortex briefly to mix.

    • Add the catalyst components sequentially, vortexing after each addition:

      • 10 µL of 100 mM THPTA solution[3]

      • 10 µL of 20 mM CuSO₄ solution[3]

      • 10 µL of 300 mM sodium ascorbate solution (freshly made) to initiate the reaction.[3][12]

    • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[3]

  • Downstream Analysis:

    • The labeled proteins in the lysate are now ready for analysis.

    • For SDS-PAGE analysis, mix the reaction sample with loading buffer, run on a polyacrylamide gel, and visualize the fluorescence using a gel imager with appropriate Cy5 excitation/emission filters.

Protocol 2: Imaging of Cell-Surface Glycans on Live Cells (SPAAC)

This protocol describes the labeling of cell-surface glycans on live cells by metabolically incorporating an azide-modified sugar, followed by a copper-free click reaction with a cyclooctyne-functionalized Sulfo-Cy5 dye. (Note: For this protocol, one would use a cyclooctyne-modified dye and an azide-modified sugar precursor like Ac₄ManNAz). The principles are directly translatable to using this compound with an alkyne-modified sugar.

Materials:

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DBCO-Sulfo-Cy5 (a strained-alkyne dye, conceptually replacing this compound for this specific SPAAC reaction)

  • Complete cell culture medium

  • FACS Buffer (1% FBS in PBS)

Procedure:

  • Metabolic Labeling:

    • Plate cells (e.g., Jurkat or HeLa) and grow to desired confluency.

    • Add Ac₄ManNAz to the culture medium to a final concentration of 25-50 µM.

    • Incubate the cells under their normal growth conditions (37°C, 5% CO₂) for 1 to 3 days to allow for metabolic incorporation of the azido-sugar into cell-surface glycans.[6]

  • Cell Preparation for Labeling:

    • Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.[6]

    • If using adherent cells, detach them using a non-enzymatic cell dissociation buffer. For suspension cells, collect by centrifugation.

    • Resuspend the cells in cold FACS buffer.

  • Copper-Free Click Reaction (SPAAC):

    • Add the DBCO-Sulfo-Cy5 reagent to the cell suspension to a final concentration of 10-50 µM.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[6] The optimal time and temperature should be determined empirically.

  • Washing and Imaging:

    • Wash the cells three times with cold FACS buffer to remove excess fluorescent probe.[6]

    • Resuspend the final cell pellet in FACS buffer.

    • The cells are now ready for analysis by flow cytometry or fluorescence microscopy. Image using filter sets appropriate for Cy5 (e.g., Excitation: 620-640 nm, Emission: 660-680 nm).

References

Sulfo-Cy5 azide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sulfo-Cy5 Azide (B81097) for Researchers and Drug Development Professionals

Introduction

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research for labeling and detecting biomolecules.[1][2] Its core structure is based on the cyanine (B1664457) dye Cy5, renowned for its brightness and photostability. The incorporation of sulfonate groups significantly enhances its water solubility, making it an ideal probe for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[1][3][4] This feature is particularly advantageous for sensitive proteins prone to denaturation.[1] The azide functional group enables its covalent attachment to biomolecules via "click chemistry," a set of highly efficient and specific reactions.[5]

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and graphical representations to aid researchers in its effective use.

Chemical Structure and Properties

This compound is characterized by a cyanine core, which is responsible for its fluorescent properties, flanked by two indolenine rings. The molecule is functionalized with sulfonate groups to ensure high water solubility and an azide group for covalent conjugation.[1][6]

IUPAC Name: 1-(6-((3-azidopropyl)amino)-6-oxohexyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate.[7]

Below is a diagram illustrating the key functional components of the this compound molecule.

cluster_sulfo_cy5 This compound Structure Indole1 Indolenine Ring + Sulfo Group Polymethine Polymethine Chain (Cyanine Core) Indole1->Polymethine Linker Linker Arm Indole2 Indolenine Ring + Sulfo Group Polymethine->Indole2 Indole2->Linker Azide Azide Group (-N3) Linker->Azide

Simplified block diagram of this compound's functional components.
Quantitative Data Summary

The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₃₇H₄₈N₆O₁₀S₃[8][9][10]
Molecular Weight ~833 g/mol [7][8][9][10]
Exact Mass 832.26 g/mol (free acid)[10]
CAS Number 1782950-80-4[5][8][9]
Excitation Maximum (λex) ~646-648 nm[3][7]
Emission Maximum (λem) ~662-671 nm[3][7]
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹[3][4][7]
Fluorescence Quantum Yield 0.28[3][4]
Purity ≥95%[7][8]
Solubility Water, DMSO, DMF[7][8]
Appearance Dark blue crystals/powder[4]
Storage Conditions -20°C in the dark, desiccated[3][5][6]

Experimental Protocols and Applications

This compound is primarily used in bioconjugation via "click chemistry." This allows for the specific labeling of biomolecules that have been functionalized with an alkyne group. The two main types of click chemistry reactions involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and involves the use of a copper(I) catalyst to join an azide with a terminal alkyne.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne, eliminating the need for a cytotoxic copper catalyst and making it suitable for live-cell imaging.[5][7]

General Protocol for Protein Labeling via CuAAC

This protocol outlines a general procedure for labeling a protein containing a terminal alkyne with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-8)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Reducing agent solution (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., TBTA)

  • DMSO or water for dissolving reagents

  • Purification column (e.g., size-exclusion chromatography)

Methodology:

  • Reagent Preparation:

    • Dissolve the alkyne-modified protein in the reaction buffer.

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (B8700270) (e.g., 500 mM in water, freshly prepared), and the ligand.

  • Click Reaction:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess.

    • Premix the CuSO₄ and ligand solutions.

    • Add the CuSO₄/ligand mixture to the reaction vial, followed immediately by the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I).

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.

    • Collect the protein-containing fractions and confirm labeling via absorbance or fluorescence spectroscopy.

Start Start: Alkyne-Modified Protein + this compound Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Reductant) + Ligand Start->Add_Catalyst Incubate Incubate at Room Temp (1-4 hours, dark) Add_Catalyst->Incubate Reaction Triazole Ring Formation Incubate->Reaction Purify Purification (e.g., Size-Exclusion Chromatography) Reaction->Purify End End: Labeled Protein Purify->End

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for Live-Cell Imaging via SPAAC

This protocol describes the labeling of a biomolecule within a live cell that has been metabolically engineered to express a cyclooctyne group.

Materials:

  • Cells metabolically labeled with a cyclooctyne-containing substrate

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Methodology:

  • Cell Preparation:

    • Culture and treat cells with the cyclooctyne-containing metabolic precursor for a sufficient time to allow incorporation into the target biomolecule.

    • Wash the cells with PBS to remove any unincorporated precursor.

  • Labeling:

    • Prepare a solution of this compound in cell culture medium at the desired final concentration (typically 1-10 µM).

    • Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells two to three times with fresh medium or PBS to remove unreacted dye.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5 (e.g., excitation at ~640 nm, emission at ~670 nm).

Start Start: Live Cells with Cyclooctyne-tagged Biomolecule Add_Dye Add this compound (in culture medium) Start->Add_Dye Incubate Incubate at 37°C (30-60 min) Add_Dye->Incubate Wash Wash Cells with PBS (to remove excess dye) Incubate->Wash Image Fluorescence Microscopy (Cy5 channel) Wash->Image End End: Visualized Labeled Biomolecule Image->End

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Application in Fluorescence-Based Assays

Once a biomolecule is labeled with Sulfo-Cy5, it can be used in a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[2] The low autofluorescence of biological specimens in the far-red region of the spectrum makes Sulfo-Cy5 an excellent choice for high-contrast imaging.[7]

The diagram below illustrates the principle of using a Sulfo-Cy5-labeled antibody to detect a target protein in an immunoassay.

Target Target Protein Antibody Primary Antibody Target->Antibody Binds to Labeled_Ab Sulfo-Cy5 Labeled Secondary Antibody Antibody->Labeled_Ab Binds to Signal Detected Far-Red Fluorescence Labeled_Ab->Signal Emits Microscope Fluorescence Microscope (Excitation Light) Microscope->Labeled_Ab Excites

Principle of immunodetection using a Sulfo-Cy5 labeled antibody.

References

Sulfo-Cy5 Azide: A Comprehensive Technical Guide to its Core Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core absorbance and emission spectral properties of Sulfo-Cy5 azide (B81097), a widely used fluorescent probe in biological research and drug development. This document summarizes key quantitative data, outlines detailed experimental methodologies for spectral characterization, and provides visual representations of fundamental concepts and workflows.

Spectroscopic Properties of Sulfo-Cy5 Azide

This compound is a water-soluble, far-red fluorescent dye that is an invaluable tool for "click chemistry" applications. Its bright fluorescence and low autofluorescence in biological samples make it an ideal candidate for labeling and imaging biomolecules such as proteins and RNA.[1][2] The spectral characteristics of this compound are crucial for designing and interpreting fluorescence-based experiments. The key spectroscopic parameters are summarized in the table below.

ParameterValueSource(s)
Absorbance Maximum (λ_abs) 646 - 648 nm[1][3][4][5][6]
Emission Maximum (λ_em) 662 - 671 nm[1][3][4][5][6][7]
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹[1][3][4][6][7]
Fluorescence Quantum Yield (Φ) 0.28[3][6]

Experimental Protocols for Spectral Characterization

Accurate determination of the spectroscopic properties of this compound requires precise experimental procedures. The following sections detail the methodologies for measuring absorbance and emission spectra, as well as for determining the fluorescence quantum yield.

Measurement of Absorbance and Emission Spectra

This protocol outlines the steps for acquiring the absorbance and fluorescence emission spectra of a fluorescent dye like this compound.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as water, DMSO, or DMF.[1][4][7]

    • Dilute the stock solution to a concentration that yields an absorbance of approximately 0.1 at the absorbance maximum to minimize inner filter effects.[8]

  • Absorbance Spectrum Measurement:

    • Use the UV-Visible spectrophotometer to measure the absorbance of the diluted this compound solution over a relevant wavelength range (e.g., 500-800 nm).

    • Use the solvent as a blank to zero the instrument.

    • Identify the wavelength of maximum absorbance (λ_abs).[8]

  • Emission Spectrum Measurement:

    • Transfer the same diluted sample to a quartz cuvette for use in the spectrofluorometer.

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

    • Scan the emission wavelengths over a range that encompasses the expected emission peak (e.g., 650-800 nm), starting the scan at a wavelength 10-15 nm higher than the excitation wavelength to avoid Rayleigh scatter.[9]

    • Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a common and reliable technique for its determination.

Instrumentation and Reagents:

  • Spectrofluorometer

  • UV-Visible Spectrophotometer

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

  • Solvent compatible with both the sample and the standard

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilutions of both the this compound sample and the reference standard in the same solvent.

    • The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.

  • Measure Absorbance and Fluorescence:

    • For each solution, measure the absorbance at the excitation wavelength using the UV-Visible spectrophotometer.

    • Measure the fluorescence emission spectrum for each solution using the spectrofluorometer, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

    • Integrate the area under the corrected emission spectrum for each measurement.

  • Calculate Quantum Yield:

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The plots should be linear.

    • The slope of each line is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopy of this compound.

G Experimental Workflow for Spectral Characterization cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_em Emission Measurement prep1 Prepare Stock Solution (this compound) prep2 Dilute to Absorbance ~0.1 prep1->prep2 abs1 Use UV-Vis Spectrophotometer prep2->abs1 em1 Use Spectrofluorometer prep2->em1 abs2 Scan Wavelengths abs1->abs2 abs3 Determine λ_abs abs2->abs3 em2 Excite at λ_abs em1->em2 em3 Scan Emission Wavelengths em2->em3 em4 Determine λ_em em3->em4 G Jablonski Diagram for Fluorescence S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) v0_S0 v=0 v1_S0 v=1 v2_S0 v=2 v0_S1 v=0 v1_S1 v=1 v2_S1 v=2 S0_line S1_line v0_S0_line v2_S1_line v0_S0_line->v2_S1_line Absorption v1_S0_line v2_S0_line v0_S1_line v0_S1_line->v1_S0_line Fluorescence v1_S1_line v2_S1_line->v0_S1_line Vibrational Relaxation

References

Sulfo-Cy5 Azide: A Technical Guide to Photostability and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent dye widely utilized in biological and biomedical research.[1] The focus of this document is to provide a comprehensive understanding of its quantum yield and photostability, critical parameters for the design and interpretation of fluorescence-based assays. Detailed experimental protocols for the characterization of these properties are provided, alongside diagrams illustrating key chemical reactions and experimental workflows.

Core Photophysical Properties of Sulfo-Cy5 Azide

Sulfo-Cy5 is a sulfonated cyanine (B1664457) dye, a modification that significantly enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][2][3] This property also reduces the fluorescence quenching that can occur from dye-dye interactions.[2] As an analog of the popular Cy5® fluorophore, Sulfo-Cy5 is compatible with a wide range of standard fluorescence instrumentation.[4][5][6] The azide functional group allows for its covalent attachment to alkyne-modified molecules via "click chemistry".[7][8]

The key quantitative photophysical parameters for this compound are summarized in the table below.

PropertyValueSource
Quantum Yield (Φ) 0.28[4][5][9][]
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[5][]
Excitation Maximum (λex) ~646 nm[1][5]
Emission Maximum (λem) ~662 nm[1][5]
CF260 0.04[4][5][9]
CF280 0.04[4][5][9]

Understanding and Measuring Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[11] A higher quantum yield indicates a brighter fluorophore. The quantum yield of this compound is reported to be 0.28.[4][5][9][]

Experimental Protocol: Relative Quantum Yield Determination (Comparative Method)

The most reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.[11][12] The underlying principle is that solutions of the standard and the test sample with identical absorbance at the same excitation wavelength are assumed to be absorbing the same number of photons.[11] A ratio of the integrated fluorescence intensities will, therefore, yield the ratio of their quantum yields.[11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., water or phosphate-buffered saline)

  • Quantum yield standard (e.g., a dye with a known quantum yield in the same spectral region as Sulfo-Cy5)

  • This compound

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the this compound and the quantum yield standard in the chosen solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test sample and the standard. The concentrations should be chosen to yield absorbances in the range of 0.01 to 0.1 at the excitation wavelength.[12]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. Ensure that the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate the Gradient: Determine the gradient (slope) of the linear fit for both plots.

  • Calculate the Quantum Yield: The quantum yield of the test sample (Φx) can be calculated using the following equation:[11]

    Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

    Where:

    • Φst is the quantum yield of the standard.

    • Gradx and Gradst are the gradients for the test sample and standard, respectively.

    • ηx and ηst are the refractive indices of the solvents used for the test sample and standard, respectively (if the same solvent is used, this term is 1).

G Workflow for Comparative Quantum Yield Measurement cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & Standard) B Create Serial Dilutions (Absorbance 0.01-0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Record Fluorescence Spectra (Spectrofluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradients (Slopes) F->G H Calculate Quantum Yield (Using Comparative Equation) G->H

Workflow for measuring relative quantum yield.

Understanding and Measuring Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[13] While Sulfo-Cy5 is described as a "photostable" dye, this is a qualitative term.[1][4][6] The rate of photobleaching is dependent on several factors, including the intensity and wavelength of the excitation light, and the local environment of the fluorophore.[14] For quantitative comparisons, photostability is often expressed as the time it takes for the fluorescence intensity to decrease to half of its initial value (t₁/₂).

Experimental Protocol: Photostability Measurement

A common method to quantify photostability is to measure the decay of fluorescence intensity over time under continuous illumination.[14]

Materials:

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 647 nm) and a sensitive detector (e.g., PMT or sCMOS camera).

  • Sample holder (e.g., microscope slide and coverslip).

  • This compound-labeled sample (e.g., conjugated to a protein or immobilized on a surface).

Procedure:

  • Sample Preparation: Prepare the this compound-labeled sample and mount it on the microscope.

  • Locate Region of Interest: Identify a region of the sample for continuous illumination.

  • Set Imaging Parameters: Adjust the microscope settings, including laser power, exposure time, and acquisition interval. It is crucial to use realistic conditions that mimic your intended application.[14]

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the region of interest under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the illuminated region in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a region with no fluorophores.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized fluorescence intensity as a function of time.

  • Determine Photobleaching Half-Life: From the plot, determine the time at which the fluorescence intensity has decreased to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

G Workflow for Photostability Measurement cluster_setup Microscopy Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare & Mount Labeled Sample B Identify Region of Interest (ROI) A->B C Set Imaging Parameters (Laser Power, Exposure Time) B->C D Acquire Time-Lapse Image Series (Continuous Illumination) C->D E Measure Mean Intensity of ROI D->E F Background Correction E->F G Normalize Intensity to t=0 F->G H Plot Normalized Intensity vs. Time G->H I Determine Photobleaching Half-Life (t1/2) H->I

Workflow for a typical photostability experiment.

Application in Bioconjugation: Click Chemistry

This compound is designed for use in "click chemistry," a set of bio-orthogonal reactions that are rapid, selective, and high-yield.[15] The most common click reaction for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule (like this compound) and an alkyne-modified molecule.[8] This reaction is widely used for labeling proteins, nucleic acids, and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1][15]

G This compound in Click Chemistry cluster_reactants Reactants cluster_reaction Reaction cluster_product Product sulfo_cy5 This compound catalyst Cu(I) Catalyst sulfo_cy5->catalyst biomolecule Alkyne-Modified Biomolecule biomolecule->catalyst conjugate Fluorescently Labeled Biomolecule (Stable Triazole Linkage) catalyst->conjugate

The CuAAC "Click Chemistry" reaction.

References

Sulfo-Cy5 Azide: A Comprehensive Technical Guide to its Fluorescent Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent properties, applications, and experimental protocols for Sulfo-Cy5 azide (B81097), a water-soluble, far-red fluorescent probe. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques.

Core Fluorescent Properties of Sulfo-Cy5 Azide

This compound is a bright and photostable cyanine (B1664457) dye that exhibits strong fluorescence in the far-red region of the spectrum. Its key characteristics are summarized in the table below. These properties make it an ideal candidate for a variety of fluorescence-based assays, particularly in biological systems where minimizing autofluorescence is critical. The sulfonate groups enhance its water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents, which can be harsh on sensitive proteins.[1][2]

PropertyValueReference(s)
Excitation Maximum (λex) ~646 - 648 nm[2]
Emission Maximum (λem) ~662 - 671 nm[2]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.2 - 0.28[2]
Solubility High in water, DMSO, DMF[2]
Storage Store at -20°C in the dark, desiccated. Can be transported at ambient temperature for up to 3 weeks.[3]

Key Applications and Experimental Protocols

This compound is a versatile tool for labeling and detecting biomolecules. Its azide functional group allows for its covalent attachment to alkyne-modified molecules via "click chemistry," a highly efficient and specific bioorthogonal reaction.[4] This makes it invaluable for applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[5]

Protein Labeling via Click Chemistry

This compound can be conjugated to proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions can be employed.

This protocol outlines the general steps for labeling an alkyne-modified protein with this compound using a copper(I)-catalyzed reaction.

Materials:

  • Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • DMSO (for preparing stock solutions)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the copper ligand (e.g., THPTA) in water.

    • Freshly prepare a 300 mM stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in an appropriate reaction buffer.

    • Add the this compound stock solution to the protein solution. A 4-50 fold molar excess of the dye over the protein is a good starting point.[6]

    • Add the copper ligand stock solution.

    • Add the CuSO₄ stock solution. The final concentration of copper can range from 0.1 to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times the concentration of copper.

  • Incubation:

    • Gently mix the reaction components and incubate at room temperature for 30-60 minutes, protected from light.[6]

  • Purification:

    • Remove unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.[7]

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

G Experimental Workflow: Protein Labeling via CuAAC cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Alkyne-Modified Protein Solution mix Combine Protein, Dye, Ligand, and CuSO4 prep_protein->mix prep_dye Prepare Sulfo-Cy5 Azide Stock (DMSO) prep_dye->mix prep_cu Prepare CuSO4 Stock (Water) prep_cu->mix prep_ligand Prepare Ligand Stock (Water) prep_ligand->mix prep_asc Prepare Sodium Ascorbate Stock (Fresh, Water) initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->initiate incubate Incubate at RT (30-60 min, dark) initiate->incubate purify Purify via Desalting or SEC Column incubate->purify analyze Characterize Labeled Protein (DOL Measurement) purify->analyze

Workflow for protein labeling using CuAAC with this compound.
Cellular Imaging with Fluorescence Microscopy

This compound can be used to visualize alkyne-labeled biomolecules within fixed or live cells. The high water solubility of this compound makes it particularly suitable for live-cell imaging, as it is less likely to aggregate or nonspecifically bind to cellular components.

This protocol describes the general steps for labeling cells that have been metabolically labeled with an alkyne-containing precursor (e.g., an alkyne-modified amino acid or sugar).

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • Alkyne-containing metabolic label

  • Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for intracellular targets in fixed cells

  • This compound

  • Click chemistry reaction components (as described in section 2.1.1 for CuAAC, or a strained cyclooctyne (B158145) for SPAAC)

  • Wash buffer (e.g., PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of the alkyne-containing metabolic label for a desired period to allow for its incorporation into biomolecules.

  • Cell Preparation (for Fixed Cells):

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If labeling an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail containing this compound and the other necessary components (for CuAAC or SPAAC).

    • Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS to remove unreacted reagents.

    • (Optional) Counterstain for other cellular components (e.g., DAPI for nuclei).

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with a laser line and emission filter suitable for Cy5 (e.g., excitation at ~640 nm and emission collection at ~660-700 nm).

G Experimental Workflow: Cellular Imaging cluster_labeling Cell Labeling cluster_staining Staining cluster_imaging Imaging metabolic_label Metabolically Label Cells with Alkyne Precursor prepare_cells Prepare Cells (Fix & Permeabilize if needed) metabolic_label->prepare_cells click_reaction Perform Click Reaction with this compound prepare_cells->click_reaction wash_cells Wash to Remove Unreacted Dye click_reaction->wash_cells counterstain (Optional) Counterstain Other Cellular Structures wash_cells->counterstain mount Mount Sample counterstain->mount acquire_image Acquire Images with Fluorescence Microscope mount->acquire_image

Workflow for cellular imaging with this compound.
Flow Cytometry

This compound can be used to label cell surface or intracellular molecules for analysis by flow cytometry. This allows for the quantification of specific biomolecules on a per-cell basis within a heterogeneous population.

This protocol provides a general framework for labeling cells with this compound for flow cytometric analysis.

Materials:

  • Single-cell suspension of alkyne-labeled cells

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • This compound

  • Click chemistry reaction components

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of the alkyne-labeled cells.

    • Wash the cells with flow cytometry staining buffer.

    • Adjust the cell concentration to 1-5 x 10⁶ cells/mL.

  • Click Reaction:

    • Resuspend the cells in the click reaction cocktail containing this compound.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells twice with flow cytometry staining buffer to remove unreacted reagents.

  • Flow Cytometry Analysis:

    • Resuspend the cells in an appropriate volume of staining buffer for analysis.

    • Analyze the cells on a flow cytometer using the appropriate laser and emission filters for Cy5.

G Experimental Workflow: Flow Cytometry cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis prepare_suspension Prepare Single-Cell Suspension wash_cells Wash Cells with Staining Buffer prepare_suspension->wash_cells click_reaction Perform Click Reaction with this compound wash_cells->click_reaction wash_labeled_cells Wash Labeled Cells click_reaction->wash_labeled_cells resuspend Resuspend Cells for Analysis wash_labeled_cells->resuspend analyze Analyze on Flow Cytometer resuspend->analyze

Workflow for flow cytometry using this compound.

Application in Signaling Pathway Studies

While direct visualization of entire signaling pathways with a single fluorescent probe is complex, this compound can be a powerful tool to study specific components and events within these pathways. For instance, it can be used to track the localization, trafficking, or post-translational modifications of key signaling proteins.

A hypothetical application could involve studying the internalization of a cell surface receptor upon ligand binding, a crucial step in many signaling cascades.

Conceptual Signaling Pathway Visualization:

G Receptor Internalization Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Receptor Alkyne-Labeled Receptor Ligand->Receptor Binding Endosome Endosome with Receptor-Ligand Complex Receptor->Endosome Internalization Downstream Downstream Signaling Endosome->Downstream Signal Transduction

Conceptual diagram of receptor internalization.

To study this, a non-canonical amino acid with an alkyne handle could be genetically incorporated into the extracellular domain of the receptor of interest. Cells expressing this modified receptor can then be treated with this compound. Upon ligand stimulation, the internalization of the receptor, now fluorescently labeled with Sulfo-Cy5, can be tracked over time using live-cell imaging. This would provide quantitative data on the kinetics of receptor endocytosis, a key regulatory step in the signaling pathway.

Conclusion

This compound is a highly versatile and powerful fluorescent probe for the specific labeling of biomolecules in a variety of applications. Its excellent fluorescent properties, high water solubility, and bioorthogonal reactivity make it an indispensable tool for researchers in cell biology, molecular biology, and drug discovery. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.

References

Sulfo-Cy5 Azide: A Comprehensive Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical storage and stability considerations for Sulfo-Cy5 azide (B81097), a widely used fluorescent probe in bioconjugation and molecular imaging. Understanding the factors that influence its shelf-life and degradation is paramount for ensuring the reliability and reproducibility of experimental results. This document outlines recommended storage conditions, stability data, and generalized experimental protocols for stability assessment.

Core Principles of Sulfo-Cy5 Azide Stability

This compound is a complex molecule comprising three key functional components: a sulfonated cyanine (B1664457) dye core, which imparts hydrophilicity and fluorescent properties; an azide group, which enables click chemistry conjugation; and a linker connecting the two. The overall stability of the molecule is a function of the individual stabilities of these components and their susceptibility to environmental factors. Key factors influencing stability include temperature, light, and pH.

Recommended Storage and Handling

Proper storage is the most critical factor in maximizing the shelf-life of this compound. The following recommendations are based on information from various suppliers.

Solid Form: For long-term storage, this compound powder should be stored at -20°C in a desiccated, dark environment.[1][2][3][4] When stored under these conditions, the product is expected to be stable for up to 24 months.[1][5] It is crucial to protect the solid compound from prolonged exposure to light.[1]

In Solution: Once dissolved, the stability of this compound is reduced. For stock solutions, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The fluorescence of cyanine dyes like Cy5 is generally stable across a broad pH range of 3 to 10.[6] Specifically for Sulfo-Cy5, studies have shown that its fluorescence remains nearly constant between pH 3.5 and 8.3.[7][8]

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationKey Considerations
Solid -20°CUp to 24 monthsStore in the dark, desiccated.[1][5]
Solution -20°CUp to 1 monthProtect from light; avoid repeated freeze-thaw cycles.[2]
Solution -80°CUp to 6 monthsProtect from light; aliquot for single use.[2]

Factors Influencing Stability

Several environmental factors can impact the chemical integrity and fluorescent properties of this compound. Understanding these factors is crucial for proper handling and for designing robust experimental protocols.

cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Temperature Temperature Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation Light Light Exposure Photodegradation Photodegradation of Cyanine Core Light->Photodegradation pH pH Hydrolysis Hydrolysis of Azide/Linker pH->Hydrolysis Oxygen Oxygen Oxygen->Photodegradation Moisture Moisture Moisture->Hydrolysis SulfoCy5 This compound Stability Photodegradation->SulfoCy5 Thermal_Degradation->SulfoCy5 Hydrolysis->SulfoCy5

Key factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

While specific, detailed stability studies for this compound are not widely published, a generalized approach can be formulated based on established methods for fluorescent probes and pharmaceutical compounds. The primary techniques for assessing stability involve accelerated stability testing and photostability studies, with analysis typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and UV-Vis/Fluorescence spectroscopy.

Generalized Protocol for Accelerated Stability Study

This protocol aims to predict the long-term stability of this compound by subjecting it to elevated stress conditions.

1. Sample Preparation:

  • Prepare solutions of this compound at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Aliquot the solutions into multiple vials for testing at different time points and conditions.

  • Prepare a control set of samples to be stored at the recommended long-term storage condition (-80°C).

2. Stress Conditions:

  • Store the sample vials at a range of elevated temperatures (e.g., 4°C, 25°C, 40°C).

  • For each temperature, include vials that are protected from light and vials that are exposed to a controlled light source.

3. Time Points:

  • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

4. Analysis:

  • HPLC-MS Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Monitor the elution profile using a UV-Vis detector at the absorbance maximum of Sulfo-Cy5 (around 646 nm) and a mass spectrometer to identify the parent compound and any degradation products.

    • Quantify the percentage of remaining this compound at each time point by integrating the peak area.

  • Fluorescence Spectroscopy:

    • Measure the fluorescence emission spectrum of the samples at each time point, using an excitation wavelength of approximately 646 nm.

    • A decrease in fluorescence intensity can indicate degradation of the cyanine dye core.

Generalized Protocol for Photostability Study

This protocol assesses the impact of light exposure on the stability of this compound.

1. Sample Preparation:

  • Prepare solutions of this compound as described in the accelerated stability study.

  • Place the solutions in a photostability chamber.

2. Light Exposure:

  • Expose the samples to a controlled light source that provides a specific illumination level (e.g., as per ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9]

  • Include a control group of samples stored in the dark under the same temperature conditions.

3. Analysis:

  • Analyze the samples at various time points during the light exposure using HPLC-MS and fluorescence spectroscopy as described above to quantify the extent of photodegradation.

cluster_workflow Stability Assessment Workflow cluster_studies Stability Studies cluster_analysis_methods Analytical Methods start Start: this compound Sample prep Sample Preparation (Solutions in relevant buffer) start->prep accel_study Accelerated Stability (Elevated Temperatures) prep->accel_study photo_study Photostability (Controlled Light Exposure) prep->photo_study analysis Analysis at Time Points accel_study->analysis photo_study->analysis hplc HPLC-MS (Purity & Degradation Products) analysis->hplc fluoro Fluorescence Spectroscopy (Functional Integrity) analysis->fluoro data Data Analysis (Degradation Kinetics) hplc->data fluoro->data report Report Generation (Shelf-life Determination) data->report

A comprehensive workflow for assessing the stability of this compound.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in a dark, desiccated environment for the solid form and -80°C for aliquoted solutions, users can significantly extend the shelf-life of this valuable reagent. For applications requiring the highest degree of quantitative accuracy, it is advisable to perform in-house stability assessments, particularly if the compound is to be used over an extended period or under conditions that deviate from the recommendations. The generalized protocols provided in this guide offer a framework for conducting such studies, ensuring the integrity of the this compound and the reliability of the resulting experimental data.

References

Sulfo-Cy5 Azide: An In-depth Technical Guide for Advanced Molecular Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 azide (B81097) is a highly versatile, water-soluble fluorescent probe that has become an indispensable tool in molecular biology. Its application in "click chemistry" allows for the precise and efficient labeling of biomolecules, enabling a wide range of downstream applications from cellular imaging to the development of targeted therapeutics. This guide provides a comprehensive overview of the key features of Sulfo-Cy5 azide, detailed experimental protocols, and the underlying principles of its application.

Core Features and Physicochemical Properties

This compound is a bright, far-red fluorescent dye engineered for high water solubility and biocompatibility. The presence of sulfonate groups enhances its hydrophilicity, making it ideal for labeling sensitive biomolecules like proteins and nucleic acids in aqueous environments without the need for organic co-solvents that can cause denaturation.[1][2] Its fluorescence in the far-red spectrum is a significant advantage, as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in imaging applications.[3][4][5]

The azide functional group is the key to its utility in click chemistry, a set of bioorthogonal reactions that are highly specific and efficient.[6][7] this compound can participate in two main types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][5][8] This dual reactivity provides researchers with flexibility in designing their labeling strategies.

Quantitative Data Summary

The spectral and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design.

PropertyValueReference(s)
Excitation Maximum (λex) ~646 - 648 nm[2][3][9]
Emission Maximum (λem) ~662 - 671 nm[2][3][9]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 M-1cm-1[2][3][10]
Fluorescence Quantum Yield (Φ) ~0.28[2][10]
Molecular Weight ~833 g/mol [3][11]
Solubility High in water, DMSO, DMF[3][6]

Principles of Biomolecular Labeling with this compound

The primary application of this compound is the covalent labeling of biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne (B158145). This is achieved through the formation of a stable triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for conjugating this compound to alkyne-modified biomolecules.[7] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[8][10] A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and protect the biomolecule from oxidative damage.[1][8]

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Biomolecule Alkyne-modified Biomolecule Reaction Click Reaction (CuAAC) Alkyne_Biomolecule->Reaction Sulfo_Cy5_Azide This compound Sulfo_Cy5_Azide->Reaction CuSO4 Cu(II)SO4 CuSO4->Reaction Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Reaction Ligand Ligand (TBTA/THPTA) Ligand->Reaction Labeled_Product Sulfo-Cy5 Labeled Biomolecule Reaction->Labeled_Product Purification Purification Labeled_Product->Purification Final_Product Purified Labeled Biomolecule Purification->Final_Product

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of the copper catalyst is a concern, such as live-cell imaging, SPAAC is the preferred method.[12][13] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) to react with the azide.[12][] The reaction proceeds readily at physiological temperatures and pH.[12]

SPAAC_Workflow cluster_reactants Reactants Cyclooctyne_Biomolecule Cyclooctyne-modified Biomolecule (e.g., DBCO) Reaction Click Reaction (SPAAC) Copper-Free Cyclooctyne_Biomolecule->Reaction Sulfo_Cy5_Azide This compound Sulfo_Cy5_Azide->Reaction Labeled_Product Sulfo-Cy5 Labeled Biomolecule Reaction->Labeled_Product Application Direct Application (e.g., Live Cell Imaging) Labeled_Product->Application

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

Below are detailed methodologies for labeling proteins and nucleic acids with this compound using CuAAC. These protocols can be adapted for specific experimental needs.

Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins

This protocol provides a general guideline for the copper-catalyzed click labeling of a protein that has been previously modified to contain a terminal alkyne.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • DMSO (anhydrous)

  • 1.5x Protein labeling buffer

  • Ascorbic acid (freshly prepared 50 mM solution in water)

  • Copper(II) sulfate (B86663) (CuSO4)

  • THPTA ligand

  • Purification resin (e.g., size-exclusion chromatography spin column)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of ascorbic acid in water. This solution should be made fresh for each experiment.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x protein labeling buffer.

    • Add the this compound stock solution to the protein solution. A 3-10 fold molar excess of the dye over the protein is a good starting point.

    • Gently mix the solution.

  • Catalyst Preparation and Addition:

    • In a separate tube, pre-complex the CuSO4 and THPTA ligand by mixing them in a 1:2 molar ratio. Let this solution sit for a few minutes.

    • Add the THPTA/CuSO4 complex to the protein-dye mixture.

  • Initiation of the Reaction:

    • Add the freshly prepared ascorbic acid solution to initiate the click reaction.

    • Gently mix the reaction and protect it from light.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours. Longer incubation times may be necessary for less concentrated samples.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other small molecules using a size-exclusion chromatography spin column or through dialysis.[15] Follow the manufacturer's instructions for the chosen purification method.

    • The purified Sulfo-Cy5 labeled protein is now ready for downstream applications.

Protocol 2: CuAAC Labeling of Alkyne-Modified DNA/Oligonucleotides

This protocol outlines the steps for labeling alkyne-modified DNA or oligonucleotides.

Materials:

  • Alkyne-modified DNA/oligonucleotide in water or a suitable buffer

  • This compound

  • DMSO (anhydrous)

  • Click chemistry buffer (containing triethylammonium (B8662869) acetate)

  • Ascorbic acid (freshly prepared 50 mM solution in water)

  • Copper(II)-TBTA complex

  • Ethanol (B145695) or acetone (B3395972) for precipitation

  • Purification supplies (e.g., HPLC or PAGE)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 50 mM stock solution of ascorbic acid in water (prepare fresh).

    • Prepare a 10 mM stock solution of the Copper(II)-TBTA complex in 55% aqueous DMSO.

  • Reaction Setup:

    • Dissolve the alkyne-modified DNA/oligonucleotide in water in a microcentrifuge tube.

    • Add the click chemistry buffer.

    • Add the this compound stock solution. A 1.5 to 10-fold molar excess of the azide over the alkyne is recommended.[16]

    • Vortex the mixture gently.

  • Degassing:

    • It is recommended to degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 30-60 seconds to remove oxygen, which can interfere with the reaction.

  • Initiation of the Reaction:

    • Add the freshly prepared ascorbic acid solution.

    • Add the Copper(II)-TBTA complex solution.

    • Vortex the mixture thoroughly.

  • Incubation:

    • Incubate the reaction at room temperature overnight, protected from light.

  • Purification of Labeled DNA/Oligonucleotide:

    • Precipitate the labeled nucleic acid by adding ethanol or acetone.[9]

    • Centrifuge to pellet the labeled product.

    • Wash the pellet with cold ethanol or acetone.

    • The dried pellet can be further purified by HPLC or PAGE.[3]

Applications in Molecular Biology

The ability to specifically label biomolecules with this compound opens up a vast array of applications in molecular biology research and drug development.

Applications cluster_labeling Biomolecule Labeling cluster_applications Downstream Applications Sulfo_Cy5_Azide This compound Proteins Proteins Sulfo_Cy5_Azide->Proteins Click Chemistry Nucleic_Acids Nucleic Acids (DNA/RNA) Sulfo_Cy5_Azide->Nucleic_Acids Click Chemistry Glycans Glycans Sulfo_Cy5_Azide->Glycans Click Chemistry Lipids Lipids Sulfo_Cy5_Azide->Lipids Click Chemistry Microscopy Fluorescence Microscopy (e.g., Confocal, Super-Resolution) Proteins->Microscopy Drug_Development Drug Development (e.g., ADCs, Targeted Probes) Proteins->Drug_Development Flow_Cytometry Flow Cytometry Nucleic_Acids->Flow_Cytometry FRET FRET-based Assays Nucleic_Acids->FRET In_Vivo_Imaging In Vivo Imaging Glycans->In_Vivo_Imaging

Caption: Applications of this compound in Molecular Biology.

  • Fluorescence Microscopy: Labeled proteins, nucleic acids, or other cellular components can be visualized with high resolution within fixed or live cells.

  • Flow Cytometry: this compound-labeled antibodies or probes can be used for the identification and sorting of specific cell populations.

  • In Vivo Imaging: The far-red emission of Sulfo-Cy5 is well-suited for deep-tissue imaging in animal models.[12]

  • Drug Development: The specific conjugation capabilities are valuable for creating antibody-drug conjugates (ADCs) and targeted imaging agents.

  • Förster Resonance Energy Transfer (FRET): Sulfo-Cy5 can serve as an acceptor fluorophore in FRET-based assays to study molecular interactions.

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, bright far-red fluorescence, and amenability to both copper-catalyzed and strain-promoted click chemistry make it an excellent choice for a wide range of applications in molecular biology, from fundamental research to the development of novel diagnostics and therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research endeavors.

References

A Technical Guide to Labeling Sensitive Biomolecules with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulfo-Cy5 azide (B81097), a superior fluorescent probe for the precise labeling of sensitive biological molecules. We will delve into its chemical properties, explore detailed experimental protocols for its application in click chemistry, and present its photophysical data in a clear, comparative format. This guide is designed to equip researchers with the knowledge to effectively utilize Sulfo-Cy5 azide in their experimental workflows, particularly in applications requiring high water solubility and minimal perturbation of biomolecule function.

Introduction to this compound

This compound is a highly water-soluble, far-red fluorescent dye ideally suited for the labeling of delicate proteins, peptides, oligonucleotides, and other biomolecules that are prone to denaturation in the presence of organic co-solvents.[1] Its hydrophilicity is conferred by the presence of sulfonate groups, which not only enhance its solubility in aqueous buffers but also reduce the fluorescence quenching that can occur from dye-dye interactions.[1] This makes this compound an excellent choice for labeling biomolecules in their native, purely aqueous environments.[2][3]

The azide functional group enables the dye to be conjugated to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry". This bioorthogonal labeling method is highly specific and efficient, proceeding under mild reaction conditions that preserve the integrity of sensitive biological samples.[4][5] Sulfo-Cy5 is an analog of the popular Cy5® fluorophore, making it compatible with a wide range of standard fluorescence instrumentation.[2][3]

Physicochemical and Spectroscopic Properties

This compound exhibits a bright, far-red fluorescence with an excitation maximum ideally suited for the 633 nm or 647 nm laser lines.[4] A significant advantage of using long-wavelength dyes like Sulfo-Cy5 is the low autofluorescence of biological specimens in this region of the spectrum, leading to a high signal-to-noise ratio.[4] The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Excitation Maximum (λex) 646 - 649 nm[3][6]
Emission Maximum (λem) 662 - 671 nm[3][4][6]
Molar Extinction Coefficient (ε) 250,000 - 271,000 M⁻¹cm⁻¹[3][4]
Fluorescence Quantum Yield (Φ) 0.28[3]
Molecular Weight ~833 g/mol [7]
Solubility High in Water, DMSO, DMF[4][7]

Click Chemistry Labeling with this compound

This compound can be conjugated to alkyne-modified biomolecules through two primary click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for labeling biomolecules. It involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst to form a stable triazole linkage.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Biomolecule-Alkyne Biomolecule-C≡CH Labeled_Biomolecule Labeled Biomolecule (Stable Triazole Linkage) Biomolecule-Alkyne->Labeled_Biomolecule Sulfo-Cy5-Azide Sulfo-Cy5-N₃ Sulfo-Cy5-Azide->Labeled_Biomolecule Cu(I) Cu(I) Catalyst (e.g., CuSO₄ + Ascorbate) Cu(I)->Labeled_Biomolecule Catalyzes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is particularly useful for labeling in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide to form a stable triazole.[5]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Biomolecule-Cyclooctyne Biomolecule-Cyclooctyne (e.g., DBCO) Labeled_Biomolecule Labeled Biomolecule (Stable Triazole Linkage) Biomolecule-Cyclooctyne->Labeled_Biomolecule Spontaneous Reaction Sulfo-Cy5-Azide Sulfo-Cy5-N₃ Sulfo-Cy5-Azide->Labeled_Biomolecule

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Experimental Protocols

The following are generalized protocols for labeling sensitive biomolecules with this compound. Optimization may be required for specific applications.

General Workflow for Biomolecule Labeling

Labeling_Workflow Start Start: Alkyne-modified Biomolecule Prepare_Reagents Prepare Reagents: - this compound Stock - Catalyst/Reaction Buffer Start->Prepare_Reagents Incubate Incubation: - Mix Biomolecule, Dye, and Catalyst - Room Temperature Prepare_Reagents->Incubate Purify Purification: - Remove excess dye (e.g., Size Exclusion Chromatography) Incubate->Purify Analyze Analysis: - Confirm Labeling (e.g., SDS-PAGE, Spectroscopy) Purify->Analyze End Labeled Biomolecule Analyze->End

General workflow for labeling biomolecules with this compound.
Detailed Protocol for CuAAC Labeling of Proteins

This protocol is a starting point for the copper-catalyzed labeling of a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • CuAAC Reaction Cocktail Components:

    • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

    • Freshly prepared sodium ascorbate (B8700270) solution (e.g., 50 mM in water)

  • Protein labeling buffer (optional, can contain aminoguanidine (B1677879) to prevent side reactions)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Reagent Stocks:

    • Dissolve this compound in water or DMSO to a stock concentration of 10 mM.

    • Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate. The sodium ascorbate solution should be made fresh.

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., final concentration 1-5 mg/mL) with the appropriate buffer.

    • Add this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-20 fold) is typically used.

    • Prepare the CuAAC catalyst premix by combining the CuSO₄ and THPTA solutions.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution, followed by the CuSO₄/THPTA premix to the protein-dye mixture. The final concentrations of the catalyst components should be optimized, but typical starting points are 1-2 mM CuSO₄, 5 mM THPTA, and 5-10 mM sodium ascorbate.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. Gentle mixing during incubation can improve labeling efficiency.

  • Purification:

    • Remove the excess, unreacted this compound and catalyst components by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

  • Analysis:

    • Confirm successful labeling by measuring the absorbance of the purified protein conjugate at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5). The degree of labeling can be calculated from these values.

    • Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.

Detailed Protocol for SPAAC Labeling of Cell-Surface Proteins

This protocol is designed for the copper-free labeling of cell-surface proteins that have been modified to contain a strained cyclooctyne.

Materials:

  • Cells expressing the cyclooctyne-modified protein of interest

  • This compound

  • Cell culture medium or a suitable buffer (e.g., PBS)

  • Microscopy imaging system

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in a biocompatible solvent (e.g., PBS or cell culture medium) to the desired final labeling concentration (typically in the low micromolar range, e.g., 1-10 µM).

  • Cell Labeling:

    • Wash the cells expressing the cyclooctyne-modified protein twice with pre-warmed PBS or cell culture medium to remove any residual media components.

    • Add the this compound labeling solution to the cells.

    • Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the specific protein and cell type.

  • Washing:

    • After incubation, remove the labeling solution and wash the cells three to five times with PBS or cell culture medium to remove any unbound dye.

  • Imaging:

    • The labeled cells are now ready for fluorescence microscopy. Image the cells using appropriate filter sets for Cy5 (Excitation: ~620-650 nm, Emission: ~660-700 nm).

Conclusion

This compound is a powerful and versatile tool for the fluorescent labeling of sensitive biomolecules. Its high water solubility, bright far-red fluorescence, and compatibility with bioorthogonal click chemistry make it an excellent choice for a wide range of applications in proteomics, drug development, and cellular imaging. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and effectively incorporate this compound into their experimental workflows to achieve precise and robust labeling of their biomolecules of interest.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Sulfo-Cy5 Azide via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a critical technique in a wide array of research and drug development applications, enabling the visualization, tracking, and quantification of proteins in complex biological systems. Click chemistry, a set of bioorthogonal reactions, offers a robust and specific method for covalently attaching probes, such as fluorophores, to proteins. This document provides detailed protocols for the labeling of alkyne-modified proteins with Sulfo-Cy5 azide (B81097), a bright and water-soluble fluorescent dye, using two common click chemistry methods: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

Sulfo-Cy5 is a far-red fluorescent dye with excitation and emission maxima of approximately 646 nm and 662 nm, respectively, making it suitable for applications requiring low background fluorescence.[3] The azide group on Sulfo-Cy5 allows for its specific ligation to a protein containing a bioorthogonal alkyne handle.[4] This document outlines the necessary reagents, step-by-step protocols for both CuAAC and SPAAC reactions, methods for purification of the labeled protein, and procedures for determining the degree of labeling.

Quantitative Data Summary

The efficiency of protein labeling and the final dye-to-protein ratio are critical parameters that can influence the outcome of downstream applications. The following table summarizes key quantitative data related to the protein labeling protocol with Sulfo-Cy5 azide.

ParameterTypical Value/RangeNotes
This compound Stock Solution 10 mM in DMSO or waterPrepare fresh or store in aliquots at -20°C.[4]
Alkyne-Modified Protein Concentration 2-10 mg/mLHigher concentrations generally lead to better labeling efficiency.[5]
Molar Ratio of Dye to Protein (CuAAC) 3x - 10x excess of dyeThe optimal ratio may need to be determined empirically.[4]
Molar Ratio of Dye to Protein (SPAAC) 5x - 20x excess of dyeHigher excess is often required due to slower reaction kinetics compared to CuAAC.
Copper (II) Sulfate (B86663) (CuSO₄) Stock Solution 20 mM in waterFor CuAAC.[6]
Ligand (e.g., THPTA) Stock Solution 40-100 mM in waterFor CuAAC to stabilize the Cu(I) ion and protect the protein.[6][7]
Reducing Agent (Sodium Ascorbate) Stock Solution 50-300 mM in waterFor CuAAC; must be prepared fresh.[4][7]
Reaction Time (CuAAC) 30-60 minutes at room temperatureCan be optimized based on the specific protein and desired degree of labeling.[5][6]
Reaction Time (SPAAC) 1-4 hours at room temperature or 37°CReaction times are generally longer than for CuAAC.
Expected Labeling Efficiency 50-90%Highly dependent on the protein, accessibility of the alkyne tag, and reaction conditions.[8]
Optimal Degree of Labeling (DOL) 2-10A higher DOL can lead to signal quenching.[5]
Protein Recovery after Purification > 80%Dependent on the purification method (e.g., spin columns, size-exclusion chromatography).

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified protein with this compound using a copper(I) catalyst. The catalyst is generated in situ from copper(II) sulfate and a reducing agent.[9] A copper-chelating ligand is used to stabilize the copper(I) and protect the protein from oxidative damage.[4]

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should not contain primary amines like Tris or ammonium (B1175870) salts.[3][5]

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or water for dissolving the dye

  • Copper (II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium Ascorbate (B8700270)

  • Purification columns (e.g., Sephadex G-25 spin columns)

  • Reaction tubes

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO or water.

    • Copper (II) Sulfate: Prepare a 20 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 40 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the desired final concentration (e.g., a 3-10 fold molar excess over the protein).

    • Add the THPTA stock solution to a final concentration of 1 mM.

    • Add the Copper (II) Sulfate stock solution to a final concentration of 0.2 mM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM to initiate the click reaction.

    • Vortex the reaction mixture briefly.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the excess, unreacted dye and other reaction components from the labeled protein using a desalting column (e.g., Sephadex G-25). Follow the manufacturer's instructions for the column.[5]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling proteins that have been modified with a strained alkyne (e.g., DBCO, BCN). This method is copper-free, which is advantageous when working with sensitive proteins or in live-cell applications.[10][11]

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound

  • DMSO or water for dissolving the dye

  • Purification columns

  • Reaction tubes

Procedure:

  • Prepare Stock Solution:

    • This compound: Prepare a 10 mM stock solution in high-quality, anhydrous DMSO or water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the strained alkyne-modified protein to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the desired final concentration (e.g., a 5-20 fold molar excess over the protein).

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light. The optimal time and temperature may need to be determined empirically.

  • Purification:

    • Purify the labeled protein from excess dye using a desalting column as described in the CuAAC protocol.

Determination of Degree of Labeling (DOL)

The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[7][12]

  • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × Correction Factor)] / ε_protein

    • The correction factor (CF) for Sulfo-Cy5 at 280 nm is approximately 0.05.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL using the following formula:

    • DOL = A₆₅₀ / (ε_dye × Protein Concentration (M))

    • The molar extinction coefficient of Sulfo-Cy5 (ε_dye) is approximately 250,000 M⁻¹cm⁻¹.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Alkyne-Modified Protein Solution mix Mix Protein, Dye, and Reagents protein_prep->mix dye_prep Prepare Sulfo-Cy5 Azide Stock dye_prep->mix reagent_prep Prepare Click Chemistry Reagents reagent_prep->mix incubate Incubate at RT mix->incubate purify Purify via Spin Column incubate->purify analyze Determine Degree of Labeling (DOL) purify->analyze click_chemistry_mechanism cluster_reactants Reactants cluster_catalyst Catalyst (CuAAC) cluster_product Product protein Alkyne-Modified Protein labeled_protein Sulfo-Cy5 Labeled Protein (via Triazole Linkage) protein->labeled_protein Click Reaction dye This compound dye->labeled_protein catalyst Cu(I) catalyst->labeled_protein ascorbate Sodium Ascorbate (reduces Cu(II)) ascorbate->catalyst generates cuso4 CuSO4

References

Application Notes and Protocols: Labeling Oligonucleotides with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine 5 (Cy5), a bright and photostable fluorophore that emits in the far-red spectrum, is a popular choice for labeling. This document provides detailed protocols for labeling alkyne-modified oligonucleotides with Sulfo-Cy5 azide (B81097) via Copper-Free Click Chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The sulfonated (Sulfo) form of Cy5 azide offers excellent water solubility, making it ideal for reactions in aqueous environments.[1]

The SPAAC reaction is a bioorthogonal ligation method that occurs efficiently under mild conditions without the need for a cytotoxic copper catalyst, which can damage DNA.[2][3][4] This makes it a superior choice for labeling sensitive biological molecules. The reaction involves the cycloaddition of a strained alkyne, such as dibenzocyclooctyne (DBCO), incorporated into an oligonucleotide, with the azide group of the Sulfo-Cy5 dye.[3][4]

Chemical Reaction and Workflow

The core of the labeling process is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a type of 1,3-dipolar cycloaddition between a cyclooctyne (B158145) and an azide, forming a stable triazole linkage.[3][]

cluster_reactants Reactants cluster_product Product Oligo_Alkyne Alkyne-Modified Oligonucleotide (e.g., DBCO) Labeled_Oligo Sulfo-Cy5 Labeled Oligonucleotide Oligo_Alkyne->Labeled_Oligo + Sulfo_Cy5_Azide Sulfo-Cy5 Azide Sulfo_Cy5_Azide->Labeled_Oligo SPAAC Reaction (Copper-Free) cluster_purification_methods Purification Methods cluster_qc_methods QC Analysis A 1. Reagent Preparation B 2. Labeling Reaction (SPAAC) A->B C 3. Purification B->C D 4. Quality Control C->D HPLC HPLC C->HPLC GE Gel Electrophoresis C->GE EP Ethanol Precipitation C->EP E Purified Labeled Oligonucleotide D->E UVVis UV-Vis Spectroscopy (DOL Calculation) D->UVVis Fluor Fluorometry D->Fluor MS Mass Spectrometry D->MS

References

Sulfo-Cy5 Azide: Applications in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that serves as a powerful tool in flow cytometry for the detection and quantification of a variety of cellular processes.[1][2] Its primary application lies in its ability to participate in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[3] This document provides detailed application notes and protocols for the use of Sulfo-Cy5 azide in flow cytometry analysis, with a focus on cell proliferation, metabolic glycoengineering, and apoptosis detection.

Core Principles

The utility of this compound in flow cytometry is centered on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction forms a stable triazole linkage between an azide (present on the Sulfo-Cy5 molecule) and an alkyne, which can be metabolically or enzymatically incorporated into a biomolecule of interest. The high specificity and efficiency of this reaction allow for robust and sensitive detection of the labeled molecules.

Applications

Cell Proliferation and Cell Cycle Analysis

A fundamental application of this compound is in the measurement of DNA synthesis as an indicator of cell proliferation.[4][5] This is most commonly achieved through the use of the thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).

Mechanism: EdU, which contains an alkyne group, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[6] Following fixation and permeabilization, the alkyne-modified DNA can be detected with this compound via the CuAAC reaction. The resulting fluorescent signal is directly proportional to the amount of DNA synthesis, allowing for the identification and quantification of proliferating cells.[6] This method offers a significant advantage over traditional BrdU assays as it does not require harsh DNA denaturation, which can compromise cell integrity and antibody binding sites.[6]

G cluster_0 Experimental Workflow: Cell Proliferation EdU Incubation EdU Incubation Fix & Permeabilize Fix & Permeabilize Click Reaction Click Reaction Flow Cytometry Flow Cytometry

Caption: Experimental workflow for cell proliferation analysis.

Metabolic Glycoengineering

This compound can be used to study cellular glycans through metabolic glycoengineering. This technique allows for the labeling and tracking of glycoconjugates, providing insights into cellular communication and disease states.

Mechanism: Cells are cultured with an unnatural monosaccharide containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz).[1] Cellular metabolic pathways process this sugar and incorporate it into cell surface glycans.[1] The azide groups presented on the cell surface can then be targeted with an alkyne-functionalized probe, followed by a click reaction with this compound for fluorescent detection by flow cytometry.

G

Caption: Signaling pathway for metabolic glycoengineering.

Apoptosis Detection

While less direct, this compound can be adapted for apoptosis detection by targeting specific molecular events in the apoptotic cascade.

Mechanism: One approach involves the detection of caspase activity. A specific peptide substrate for an executioner caspase (e.g., DEVD for caspase-3) can be modified with an alkyne group. In the presence of active caspases, this peptide is cleaved and can be captured and subsequently labeled with this compound. Alternatively, Annexin V, a protein that binds to phosphatidylserine (B164497) exposed on the surface of apoptotic cells, can be conjugated with an alkyne and then detected with this compound.

G

Caption: Logical relationship for apoptosis detection.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the described applications. Note that optimal conditions may vary depending on the cell type and experimental setup.

Table 1: Cell Proliferation (EdU Assay)

ParameterValueReference
EdU Concentration10 µM[7]
EdU Incubation Time2 hours[7]
This compound Concentration1-5 µMAdapted from[6]
Click Reaction Time30 minutes[6]
Expected OutcomeIncreased Sulfo-Cy5 fluorescence in S-phase cells[7]

Table 2: Metabolic Glycoengineering

ParameterValueReference
Ac4ManNAz Concentration50 µM[8]
Ac4ManNAz Incubation Time3 days[1]
Alkyne-Probe Concentration10-20 µMAdapted from[9]
This compound Concentration1-5 µMAdapted from[9]
Expected OutcomeCell surface Sulfo-Cy5 fluorescence[1]

Experimental Protocols

Protocol 1: Cell Proliferation and Cell Cycle Analysis using EdU and this compound

This protocol is adapted from established EdU-based cell proliferation assays.[6]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-ethynyl-2'-deoxyuridine (EdU)

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 100 mM)

  • Reducing agent (e.g., sodium ascorbate (B8700270), 1 M)

  • This compound

  • DNA stain (e.g., DAPI or Propidium Iodide)

  • Flow cytometer with appropriate lasers and filters for Sulfo-Cy5 (Ex: ~646 nm, Em: ~662 nm) and the chosen DNA stain.[10]

Procedure:

  • EdU Labeling:

    • Incubate cells with 10 µM EdU in complete culture medium for 2 hours at 37°C.

  • Cell Harvest and Fixation:

    • Harvest cells and wash once with PBS.

    • Resuspend cells in 100 µL of fixative solution and incubate for 15 minutes at room temperature.

    • Wash cells once with PBS.

  • Permeabilization:

    • Resuspend cells in 100 µL of permeabilization buffer and incubate for 15 minutes at room temperature.

    • Wash cells once with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For each sample, mix:

      • 85 µL Click reaction buffer

      • 5 µL CuSO4 solution

      • 5 µL this compound (from a 100 µM stock in DMSO)

      • 5 µL Sodium ascorbate solution

    • Resuspend the cell pellet in 100 µL of the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and DNA Staining:

    • Wash cells once with permeabilization buffer.

    • Resuspend cells in PBS containing the appropriate concentration of DNA stain.

    • Incubate as recommended for the specific DNA stain.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer. Use appropriate gates to exclude debris and doublets.

    • Measure Sulfo-Cy5 fluorescence to identify proliferating cells and the DNA stain fluorescence for cell cycle analysis.

Protocol 2: Metabolic Labeling of Cell Surface Glycans

This protocol is a general guideline for metabolic glycoengineering followed by click chemistry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine (Ac4ManNAz)

  • Alkyne-functionalized probe (e.g., an alkyne-modified peptide or small molecule)

  • This compound

  • PBS

  • Flow cytometer

Procedure:

  • Metabolic Labeling:

    • Culture cells in complete medium supplemented with 50 µM Ac4ManNAz for 3 days.

  • Cell Harvest:

    • Harvest cells and wash twice with PBS.

  • Labeling with Alkyne Probe:

    • Incubate cells with the alkyne-functionalized probe in PBS for 1 hour at 37°C.

    • Wash cells twice with PBS.

  • Click Reaction:

    • Perform the click reaction as described in Protocol 1, step 4.

  • Washing and Analysis:

    • Wash cells twice with PBS.

    • Resuspend cells in PBS for flow cytometry analysis.

    • Measure Sulfo-Cy5 fluorescence to detect labeled cell surface glycans.

Applications in Drug Development

The ability to quantitatively assess cell proliferation and other cellular processes makes this compound-based flow cytometry assays highly valuable in drug discovery and development.[11][12]

  • High-Throughput Screening: These assays can be adapted for high-throughput screening to identify compounds that inhibit or induce cell proliferation.[11]

  • Toxicity and Efficacy Studies: The effects of drug candidates on cell cycle progression and apoptosis can be precisely quantified.

  • Target Engagement: By labeling specific cellular components, it is possible to assess whether a drug is interacting with its intended target.

Conclusion

This compound is a versatile and robust tool for flow cytometry analysis. Its application in click chemistry enables the specific and sensitive detection of a range of biological processes, from DNA synthesis to the display of cell surface glycans. The detailed protocols and application notes provided here offer a framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies.

References

Application Notes and Protocols for Sulfo-Cy5 Azide in Fluorescence Microscopy and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfo-Cy5 Azide (B81097)

Sulfo-Cy5 azide is a water-soluble, far-red fluorescent dye that is an invaluable tool for biomolecule labeling and imaging.[1][2] Its high water solubility, conferred by sulfonate groups, allows for labeling reactions in aqueous environments, which is particularly beneficial for sensitive biological molecules like proteins and nucleic acids.[3][4][5] The azide group enables covalent labeling of alkyne-modified biomolecules through a highly specific and bioorthogonal "click chemistry" reaction.[1][6] With an excitation maximum around 646 nm and an emission maximum at approximately 662 nm, Sulfo-Cy5 is well-suited for instruments equipped with a 633 nm or 647 nm laser line. A key advantage of using far-red dyes like Sulfo-Cy5 is the reduced autofluorescence from biological samples in this spectral region, leading to a higher signal-to-noise ratio.[1]

Properties and Specifications

Clear and reproducible results in fluorescence microscopy begin with well-characterized reagents. The table below summarizes the key quantitative properties of this compound.

PropertyValueReference
Excitation Maximum (λex) ~646 - 648 nm[1][2][7]
Emission Maximum (λem) ~662 - 671 nm[1][2][7]
Molar Extinction Coefficient (ε) ~250,000 - 271,000 cm⁻¹M⁻¹[1][7]
Fluorescence Quantum Yield (Φ) 0.28[7]
Molecular Weight ~833 g/mol [8]
Solubility High in water, DMSO, DMF[1][8]
Storage Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks.[3]

Applications in Fluorescence Microscopy

This compound is a versatile tool for a range of fluorescence microscopy applications, primarily revolving around the specific labeling of biomolecules through click chemistry.

  • Fixed-Cell Imaging: Labeling of intracellular components in fixed and permeabilized cells to visualize the localization and distribution of specific proteins, nucleic acids, or glycans.

  • Live-Cell Imaging: While the sulfonate groups render the dye cell-impermeable, it can be used for labeling cell surface molecules on live cells.[9] For intracellular live-cell imaging, strategies to introduce the dye into the cell, such as through modified carriers, would be necessary.

  • Biomolecule Labeling: Efficiently labels proteins, antibodies, and nucleic acids for various assays.[2]

  • Flow Cytometry: Provides a distinct signal for precise cell sorting and analysis.[2]

Experimental Protocols

The following are detailed protocols for common applications of this compound.

General Workflow for Biomolecule Labeling via Copper-Catalyzed Click Chemistry (CuAAC)

This workflow outlines the general steps for labeling an alkyne-modified biomolecule with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_alkyne Prepare Alkyne-modified Biomolecule mix Combine Reactants prep_alkyne->mix prep_azide Prepare Sulfo-Cy5 Azide Stock prep_azide->mix prep_catalyst Prepare Catalyst (e.g., CuSO4, TBTA) prep_catalyst->mix prep_reducing Prepare Reducing Agent (e.g., Sodium Ascorbate) prep_reducing->mix incubate Incubate at Room Temperature mix->incubate purify Purify Labeled Biomolecule incubate->purify analyze Analyze Labeling Efficiency purify->analyze

General workflow for biomolecule labeling.
Detailed Protocol: Labeling of Alkyne-Modified Oligonucleotides

This protocol provides a method for labeling alkyne-modified DNA or RNA oligonucleotides with this compound.

Materials:

  • Alkyne-modified oligonucleotide

  • This compound

  • DMSO (anhydrous)

  • 2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0

  • 5 mM Ascorbic acid in water (prepare fresh)

  • 10 mM Copper(II)-TBTA complex in 55% DMSO

  • Nuclease-free water

  • Acetone (for precipitation)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified oligonucleotide solution

    • 2M TEAA buffer to a final concentration of 0.2 M

    • DMSO to a final volume of 50%

    • 10 mM this compound stock solution (1.5-fold molar excess over the oligonucleotide)

    • 5 mM Ascorbic acid solution to a final concentration of 0.5 mM

    • 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM

  • Incubation: Vortex the reaction mixture thoroughly and incubate at room temperature overnight in the dark.

  • Purification:

    • Precipitate the labeled oligonucleotide by adding at least 4 volumes of cold acetone.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol (B145695) and centrifuge again.

    • Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

    • Further purification can be performed by HPLC or PAGE.

Detailed Protocol: Fixed-Cell Staining and Imaging

This protocol describes the labeling of alkyne-modified biomolecules within fixed cells using this compound for subsequent fluorescence microscopy. This is applicable for visualizing newly synthesized proteins or glycans that have been metabolically labeled with an alkyne-containing precursor.

Materials:

  • Cells cultured on coverslips or in imaging dishes

  • 4% Paraformaldehyde (PFA) in PBS

  • PBS (Phosphate-Buffered Saline)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click Chemistry Reaction Buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • TBTA (Tris(benzyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Mounting medium (with or without DAPI)

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction volume:

      • 89 µL PBS

      • 1 µL of 10 mM this compound in DMSO (final concentration 100 µM)

      • 2 µL of 50 mM CuSO₄ in water (final concentration 1 mM)

      • 4 µL of 50 mM TBTA in DMSO (final concentration 2 mM)

      • 4 µL of 250 mM Sodium Ascorbate in water (final concentration 10 mM, prepare fresh)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Logical Workflow for Live-Cell Surface Labeling

This diagram illustrates the process of labeling cell surface molecules on live cells.

G cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging seed_cells Seed Cells on Imaging Dish metabolic_label Metabolically Incorporate Alkyne-Modified Precursor (e.g., for glycans) seed_cells->metabolic_label wash_cells Wash Cells with Live-Cell Imaging Buffer metabolic_label->wash_cells add_reagents Add Click Chemistry Reagents (Copper-free recommended for live cells) wash_cells->add_reagents incubate Incubate at 37°C add_reagents->incubate wash_again Wash Cells to Remove Excess Reagents incubate->wash_again image_cells Image with Fluorescence Microscope wash_again->image_cells

Workflow for live-cell surface labeling.

Note on Live-Cell Imaging: For live-cell imaging, copper-catalyzed click chemistry can be toxic. It is highly recommended to use a copper-free click chemistry approach, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), by reacting this compound with a strained alkyne (e.g., DBCO, BCN) modified biomolecule.[10]

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Fluorescence Signal Inefficient click reaction.Ensure all reagents are fresh, especially the sodium ascorbate. Optimize the concentration of copper and ligand.
Low labeling efficiency.Increase the concentration of this compound or the incubation time. Ensure the alkyne-modified biomolecule is present and accessible.
Photobleaching.Use an anti-fade mounting medium. Minimize exposure of the sample to the excitation light. Use a lower laser power or shorter exposure times.
High Background Fluorescence Excess unbound dye.Ensure thorough washing after the click reaction. For biomolecule labeling, ensure the purification step is effective.
Non-specific binding of the dye.Include a blocking step (e.g., with BSA) before the click reaction in fixed-cell staining.
Cell Death or Altered Morphology (Live-Cell Imaging) Copper toxicity.Use a copper-free click chemistry method (SPAAC).
Reagent concentration too high.Titrate the concentration of all click chemistry reagents to find the optimal balance between labeling efficiency and cell viability.

Conclusion

This compound is a powerful and versatile fluorescent probe for the specific labeling of biomolecules in a variety of applications, including fluorescence microscopy and flow cytometry. Its high water solubility and far-red spectral properties make it an excellent choice for high-contrast imaging with minimal background autofluorescence. By following the detailed protocols and troubleshooting guidelines provided, researchers can effectively utilize this compound to visualize and quantify their biomolecules of interest with high sensitivity and specificity.

References

Application Notes and Protocols: A Step-by-Step Guide for Sulfo-Cy5 Azide Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeling antibodies is a cornerstone technique in biological research and drug development, enabling a wide range of applications from immunoassays and flow cytometry to in vivo imaging. This guide provides a detailed protocol for the conjugation of Sulfo-Cy5 azide (B81097) to antibodies. Sulfo-Cy5 is a bright, far-red fluorescent dye ideal for applications requiring low autofluorescence from biological samples.

The conjugation is achieved through "click chemistry," a highly efficient and specific bioorthogonal reaction between an azide and an alkyne. This method offers significant advantages over traditional labeling techniques, such as NHS-ester chemistry, by providing a more controlled and site-specific conjugation, which can help preserve the antibody's antigen-binding affinity.[1]

This protocol will cover the two primary methods for azide-alkyne cycloaddition:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction that utilizes a copper(I) catalyst.[2][][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that employs a strained cyclooctyne, making it ideal for applications where copper toxicity is a concern.[5][6][]

The overall workflow involves two main stages: first, the introduction of an alkyne functional group onto the antibody, and second, the click chemistry reaction with Sulfo-Cy5 azide.

I. Antibody Preparation and Alkyne Modification

Prior to conjugation, it is crucial to prepare the antibody to ensure optimal labeling efficiency. This involves buffer exchange to remove any interfering substances and subsequent modification to introduce alkyne groups.

Antibody Buffer Exchange

Objective: To remove primary amines (e.g., Tris buffer) and preservatives (e.g., sodium azide) that can interfere with the alkyne modification step.

Protocol:

  • The antibody solution should be buffer-exchanged into a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.

  • This can be achieved using dialysis or a desalting column (e.g., Sephadex G-25).

  • After buffer exchange, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm. For a typical IgG, an absorbance of 1.4 corresponds to a concentration of 1 mg/mL.

Introduction of Alkyne Groups onto the Antibody

Objective: To functionalize the antibody with terminal alkyne groups, which will serve as the reactive handle for the this compound. This is typically achieved by reacting the primary amines (lysine residues) on the antibody with an alkyne-NHS ester.

Materials:

  • Alkyne-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Alkyne-PEG4-NHS Ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

Protocol:

  • Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL.

  • Immediately before use, prepare a stock solution of the Alkyne-NHS ester in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Add a 10 to 20-fold molar excess of the dissolved Alkyne-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Remove the unreacted Alkyne-NHS ester by dialysis or gel filtration (e.g., Sephadex G-25 column) into PBS (pH 7.2-7.4).

  • The alkyne-modified antibody is now ready for conjugation with this compound.

II. This compound Conjugation via Click Chemistry

This section details the two alternative methods for the click reaction.

Method A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method is highly efficient but requires a copper catalyst, which may need to be removed for certain downstream applications.

Materials:

  • Alkyne-modified antibody

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Reaction Buffer: PBS, pH 7.2-7.4

Stock Solutions Preparation:

ReagentStock ConcentrationSolvent
Copper(II) sulfate (CuSO₄)20 mMWater
THPTA Ligand100 mMWater
Sodium Ascorbate (B8700270)300 mM (prepare fresh)Water
This compound10 mMDMSO or Water

Protocol:

  • In a microcentrifuge tube, combine the alkyne-modified antibody with a 4 to 10-fold molar excess of this compound.

  • Add the THPTA ligand solution to the mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 30-60 minutes at room temperature, protected from light.

  • Proceed to the purification step (Section III).

Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free

This method is ideal for biological systems where copper toxicity is a concern. It requires the antibody to be modified with a strained alkyne (e.g., DBCO, BCN). The protocol for introducing a strained alkyne is similar to the one described in Section 1.2, but using a strained alkyne-NHS ester (e.g., DBCO-NHS ester).

Materials:

  • Strained alkyne-modified antibody (e.g., DBCO-antibody)

  • This compound

  • Reaction Buffer: PBS, pH 7.2-7.4

Protocol:

  • Combine the strained alkyne-modified antibody with a 2 to 5-fold molar excess of this compound in the Reaction Buffer.

  • Incubate the reaction for 2-12 hours at room temperature with gentle agitation, protected from light. The reaction proceeds spontaneously without the need for a catalyst.[8]

  • Proceed to the purification step (Section III).

III. Purification of the Antibody-Dye Conjugate

Objective: To remove unreacted this compound and other reaction components from the conjugated antibody.

Method: Size-Exclusion Chromatography (SEC)

  • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

  • Equilibrate the column with PBS (pH 7.2-7.4).

  • Carefully load the reaction mixture onto the column.

  • Elute the conjugate with PBS. The labeled antibody will elute first as it is larger, while the smaller, unconjugated dye molecules will be retained longer.

  • Collect the colored fractions containing the purified antibody-dye conjugate.

IV. Characterization of the Conjugate

Objective: To determine the concentration of the antibody and the degree of labeling (DOL), which is the average number of dye molecules per antibody.

Spectrophotometric Analysis
  • Measure the absorbance of the purified conjugate solution at 280 nm (for the antibody) and at the absorbance maximum of Sulfo-Cy5 (approximately 647 nm).

  • Use a UV-Vis spectrophotometer for the measurements.

Calculation of Antibody Concentration and Degree of Labeling (DOL)

The following equations are used to determine the antibody concentration and the DOL:

Correction Factor (CF) for Absorbance at 280 nm:

  • CF = (Absorbance of Sulfo-Cy5 at 280 nm) / (Absorbance of Sulfo-Cy5 at 647 nm)

    • This value is typically provided by the dye manufacturer.

Corrected Antibody Absorbance at 280 nm:

  • A₂₈₀_corrected = A₂₈₀_measured - (A₆₄₇_measured * CF)

Antibody Concentration (M):

  • Antibody Conc. (M) = A₂₈₀_corrected / ε_antibody

    • Where ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).

Dye Concentration (M):

  • Dye Conc. (M) = A₆₄₇_measured / ε_dye

    • Where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 647 nm (typically ~251,000 M⁻¹cm⁻¹).[9]

Degree of Labeling (DOL):

  • DOL = Dye Conc. (M) / Antibody Conc. (M)

Summary of Quantitative Parameters:

ParameterSymbolTypical Value
Molar Extinction Coefficient of IgG at 280 nmε_antibody210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Sulfo-Cy5 at 647 nmε_dye251,000 M⁻¹cm⁻¹
Optimal Degree of Labeling (DOL)DOL2 - 10

An optimal DOL is typically between 2 and 10. A lower DOL may result in a weak signal, while a higher DOL can lead to fluorescence quenching and potentially affect the antibody's function.

V. Storage of the Conjugate

Store the purified Sulfo-Cy5 labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide), and store at -20°C or -80°C in single-use aliquots to avoid freeze-thaw cycles.

VI. Visualized Workflows and Signaling Pathways

Overall Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_modification Alkyne Modification cluster_conjugation Click Chemistry Conjugation cluster_final Purification & Characterization Ab Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., Dialysis) Ab->Buffer_Exchange Pure_Ab Purified Antibody in PBS Buffer_Exchange->Pure_Ab Reaction1 Reaction: Antibody + Alkyne-NHS Pure_Ab->Reaction1 Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Reaction1 Alkyne_Ab Alkyne-Modified Antibody Reaction1->Alkyne_Ab Reaction2 CuAAC or SPAAC Reaction Alkyne_Ab->Reaction2 Sulfo_Cy5_Azide This compound Sulfo_Cy5_Azide->Reaction2 Conjugate_Raw Crude Antibody- Dye Conjugate Reaction2->Conjugate_Raw Purification Purification (Size-Exclusion Chromatography) Conjugate_Raw->Purification Pure_Conjugate Purified Conjugate Purification->Pure_Conjugate Characterization Characterization (UV-Vis, DOL Calc.) Pure_Conjugate->Characterization Final_Product Final Labeled Antibody Characterization->Final_Product

Caption: Overall workflow for this compound conjugation to antibodies.

Click Chemistry Reaction Principles

click_chemistry cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne_Ab1 Alkyne-Modified Antibody Triazole1 Stable Triazole Linkage (Antibody-Sulfo-Cy5) Alkyne_Ab1->Triazole1 + Sulfo_Cy5_Azide1 Sulfo-Cy5 Azide Sulfo_Cy5_Azide1->Triazole1 Catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) Catalyst->Triazole1 Strained_Alkyne_Ab Strained Alkyne-Modified Antibody (e.g., DBCO) Triazole2 Stable Triazole Linkage (Antibody-Sulfo-Cy5) Strained_Alkyne_Ab->Triazole2 + Sulfo_Cy5_Azide2 Sulfo-Cy5 Azide Sulfo_Cy5_Azide2->Triazole2

Caption: Principles of CuAAC and SPAAC click chemistry reactions.

References

Applications of Sulfo-Cy5 Azide in In Vivo Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy5 azide (B81097) is a water-soluble, far-red fluorescent dye that has emerged as a powerful tool for in vivo imaging. Its azide functional group allows for highly specific covalent labeling of target biomolecules through "click chemistry," a set of bioorthogonal reactions. This enables researchers to visualize and track cells, proteins, and other molecules within living organisms with high sensitivity and specificity. The far-red emission of the Cy5 core minimizes interference from tissue autofluorescence, allowing for deep tissue imaging with an improved signal-to-noise ratio.[1]

This document provides detailed application notes and protocols for the use of Sulfo-Cy5 azide in various in vivo imaging applications, including metabolic labeling for cancer imaging and in vivo cell tracking.

Key Applications

  • Metabolic Glycan Labeling for Cancer Imaging: Unnatural sugars containing an azide group can be metabolically incorporated into the glycans of cancer cells. This compound can then be used to fluorescently label these cells in vivo via a click reaction, enabling targeted tumor imaging.[2][3]

  • In Vivo Cell Tracking: Cells can be labeled ex vivo with an azide-modified molecule and then introduced into an animal model. Subsequent administration of this compound allows for the tracking of these cells in vivo over time, providing insights into cell migration, engraftment, and fate.[4]

  • Pre-targeting Strategies: A targeting molecule (e.g., an antibody) functionalized with a reactive partner for the azide (such as a strained alkyne) is first administered and allowed to accumulate at the target site. Subsequently, the smaller, faster-clearing this compound is injected and rapidly "clicks" to the targeting molecule, providing a high-contrast image.[5]

Quantitative Data Summary

The biodistribution of this compound-labeled molecules is critical for interpreting in vivo imaging studies. The following table summarizes quantitative biodistribution data from studies using Cy5-labeled nanoparticles and peptides in mice. It is important to note that the biodistribution profile is highly dependent on the nature of the labeled molecule (e.g., size, charge, targeting ligand).

Labeled MoleculeMouse ModelTime PointOrgan% Injected Dose per Gram (%ID/g)Reference
Cy5-TMV (Tobacco Mosaic Virus) NanorodsBalb/c4 hoursLiver~25[6]
Spleen~15[6]
Lungs~10[6]
24 hoursLiver~10[6]
Spleen~5[6]
PEG-Cy5-TMV NanorodsBalb/c4 hoursLiver~15[6]
Spleen~5[6]
24 hoursLiver~5[6]
Spleen~2[6]
Cy5-labeled Nanoparticles (porous silicon)Not SpecifiedNot SpecifiedLiver22 ± 5[7]
Lungs42 ± 6[7]
Spleen9 ± 3[7]
Blood5 ± 1[7]
SulfoCy5-peptide ATumor-bearing miceNot SpecifiedLiverHigh[8]
KidneysHigh[8]
TumorDetected[8]

Experimental Protocols

Protocol 1: Metabolic Glycan Labeling for In Vivo Tumor Imaging

This protocol describes the metabolic labeling of tumor cells with an azido (B1232118) sugar and subsequent in vivo imaging using this compound and a strained alkyne partner (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

Materials:

  • Azido sugar (e.g., tetra-acetylated N-azidoacetyl-D-mannosamine, Ac4ManNAz)

  • This compound

  • DBCO-functionalized imaging agent (e.g., DBCO-PEG-Sulfo-Cy5)

  • Tumor-bearing mice

  • In vivo imaging system (e.g., IVIS)

  • Sterile PBS

  • Anesthesia

Procedure:

  • Metabolic Labeling:

    • Administer the azido sugar (e.g., Ac4ManNAz) to the tumor-bearing mice. The administration route (e.g., intraperitoneal, intravenous, or intratumoral injection) and dosing regimen should be optimized for the specific tumor model and azido sugar.[2] A typical regimen might involve daily injections for 3-7 days.[3]

  • Probe Administration:

    • After the metabolic labeling period, intravenously inject the DBCO-functionalized Sulfo-Cy5 imaging probe. The dose will depend on the probe's brightness and clearance rate. A typical starting point is 5 mg/kg.[2]

  • In Vivo Imaging:

    • Anesthetize the mice and place them in the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and background clearance.[2]

    • Use appropriate excitation and emission filters for Cy5 (e.g., Excitation: ~640 nm, Emission: ~670 nm).

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs using the in vivo imaging system to confirm the biodistribution of the probe.

    • Quantify the fluorescence intensity in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).[6]

Protocol 2: In Vivo Cell Tracking

This protocol outlines the ex vivo labeling of cells with an azide moiety and their subsequent tracking in vivo using this compound.

Materials:

  • Cells of interest (e.g., cancer cells, stem cells)

  • Azide-containing metabolic precursor (e.g., Ac4ManNAz) or an azide-functionalized cell surface labeling reagent.

  • This compound

  • DBCO-functionalized reagent (if using SPAAC)

  • Animal model

  • In vivo imaging system

  • Sterile PBS and cell culture medium

  • Anesthesia

Procedure:

  • Ex Vivo Cell Labeling:

    • Culture the cells of interest in vitro.

    • Incubate the cells with an azide-containing metabolic precursor (e.g., 50 µM Ac4ManNAz) for 1-3 days to allow for the incorporation of azide groups into cell surface glycans.[9]

    • Alternatively, chemically modify the cell surface with an azide-functionalized reagent.

  • Cell Transplantation:

    • Wash the azide-labeled cells thoroughly with sterile PBS to remove any unincorporated labeling reagent.

    • Resuspend the labeled cells in an appropriate medium for injection.

    • Implant the cells into the animal model via the desired route (e.g., intravenous, subcutaneous, intraperitoneal).

  • In Vivo "Click" Reaction and Imaging:

    • Allow time for the transplanted cells to home to their target tissue or establish a graft.

    • Administer the DBCO-functionalized Sulfo-Cy5 probe intravenously.

    • Perform in vivo imaging at various time points to track the location and migration of the labeled cells.

  • Data Analysis:

    • Analyze the fluorescence images to determine the spatial and temporal distribution of the labeled cells.

    • Ex vivo analysis of tissues can be performed to confirm the presence of labeled cells at the microscopic level.

Visualizations

Experimental_Workflow_for_Metabolic_Labeling_and_In_Vivo_Imaging cluster_metabolic_labeling Metabolic Labeling cluster_imaging In Vivo Imaging cluster_analysis Data Analysis azido_sugar Administer Azido Sugar (e.g., Ac4ManNAz) incorporation Metabolic Incorporation of Azide into Tumor Glycans azido_sugar->incorporation In Vivo probe_injection Inject this compound Probe (via Click Chemistry) incorporation->probe_injection imaging Fluorescence Imaging (e.g., IVIS) probe_injection->imaging Time Points ex_vivo Ex Vivo Organ Analysis imaging->ex_vivo quantification Quantify Biodistribution (%ID/g) ex_vivo->quantification

Metabolic Labeling and In Vivo Imaging Workflow.

In_Vivo_Click_Chemistry_Signaling_Pathway cluster_pretargeting Pre-targeting cluster_labeling Labeling cluster_detection Detection Targeted_Molecule Targeted Molecule (e.g., Antibody-DBCO) Target_Cell Target Cell (e.g., Cancer Cell) Targeted_Molecule->Target_Cell Binds to Target Click_Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Target_Cell->Click_Reaction Reacts with Sulfo_Cy5_Azide This compound Sulfo_Cy5_Azide->Click_Reaction Labeled_Cell Fluorescently Labeled Target Cell Click_Reaction->Labeled_Cell Imaging In Vivo Fluorescence Imaging Labeled_Cell->Imaging

In Vivo Pre-targeting and Labeling via Click Chemistry.

Cell_Tracking_Workflow ex_vivo_labeling Ex Vivo Cell Labeling with Azide Moiety transplantation Transplantation of Labeled Cells into Animal ex_vivo_labeling->transplantation probe_admin Administration of This compound Probe transplantation->probe_admin in_vivo_imaging In Vivo Imaging to Track Cell Migration and Fate probe_admin->in_vivo_imaging data_analysis Data Analysis and Ex Vivo Validation in_vivo_imaging->data_analysis

Workflow for In Vivo Cell Tracking.

References

Application Notes and Protocols for Labeling Alkyne-Modified Glycans with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic labeling of glycans with unnatural sugar analogs containing bioorthogonal functional groups, such as alkynes, has become a powerful tool for studying glycan biosynthesis, trafficking, and function. This technique allows for the selective visualization and enrichment of specific classes of glycoconjugates. The subsequent labeling of these alkyne-modified glycans is achieved through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This document provides detailed protocols for the metabolic labeling of cellular glycans with an alkyne-modified sugar, followed by the fluorescent labeling of these glycans with Sulfo-Cy5 azide (B81097). Sulfo-Cy5 azide is a water-soluble, bright, far-red fluorescent probe ideal for biological applications due to the low autofluorescence of biological specimens in this spectral region. These protocols are designed to guide researchers through the entire workflow, from cell culture and metabolic labeling to the final purification and analysis of the fluorescently labeled glycoproteins.

Data Presentation

Table 1: Properties of this compound

PropertyValue
Molecular Weight~833 g/mol
Excitation Maximum (Ex)~648 nm
Emission Maximum (Em)~671 nm
Extinction Coefficient~250,000 cm⁻¹M⁻¹
SolubilityWater, DMSO, DMF

Table 2: Recommended Reagent Concentrations for Click Chemistry Reaction

ReagentStock ConcentrationFinal Concentration
Alkyne-modified Protein-1-10 µM
This compound10 mM in DMSO50-100 µM
Copper(II) Sulfate (CuSO₄)20 mM in H₂O1 mM
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)50 mM in H₂O5 mM
Sodium Ascorbate100 mM in H₂O (freshly prepared)5 mM

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with an Alkyne-Modified Sugar

This protocol describes the introduction of alkyne functionalities into cellular glycans by metabolically incorporating an acetylated alkyne-modified sugar analog.

Materials:

  • Mammalian cell line of choice (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated alkyne-modified sugar (e.g., peracetylated N-α-azidoacetylmannosamine (Ac₄ManNAl))

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Cell scraper or trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in appropriate cell culture plates or flasks and allow them to adhere and reach 50-70% confluency.

  • Prepare Alkyne Sugar Stock Solution: Dissolve the peracetylated alkyne-modified sugar in DMSO to prepare a 100 mM stock solution.

  • Metabolic Labeling: Add the alkyne-modified sugar stock solution to the complete cell culture medium to achieve a final concentration of 25-50 µM. For example, add 2.5-5 µL of the 100 mM stock solution to 10 mL of medium.

  • Incubation: Incubate the cells with the alkyne-sugar-containing medium for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Cell Harvest:

    • Adherent cells: Aspirate the medium, wash the cells twice with PBS, and then detach them using a cell scraper in PBS or by trypsinization.

    • Suspension cells: Pellet the cells by centrifugation, aspirate the medium, and wash the cell pellet twice with PBS.

  • Cell Lysis (Optional): If labeling of intracellular glycoproteins is desired, lyse the cells using a suitable lysis buffer containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

  • Proceed to Click Chemistry: The cell pellet or protein lysate containing alkyne-modified glycans is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol details the "click" reaction to conjugate this compound to the alkyne-modified glycans on cells or in a protein lysate.

Materials:

  • Alkyne-modified cells or protein lysate from Protocol 1

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.4)

  • Microcentrifuge tubes

Procedure:

  • Prepare Reagent Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in sterile water.

    • THPTA: Prepare a 50 mM stock solution in sterile water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in sterile water. Note: This solution should be prepared fresh immediately before use.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes can be scaled as needed. This example is for a 50 µL reaction.

ReagentVolume for 50 µL ReactionFinal Concentration
Alkyne-modified protein/cells in PBS37.5 µL-
This compound (10 mM)0.5 µL100 µM
CuSO₄ (20 mM)2.5 µL1 mM
THPTA (50 mM)5 µL5 mM
Sodium Ascorbate (100 mM, fresh)2.5 µL5 mM
Total Volume 50 µL
  • Reaction Incubation: Gently mix the reaction components and incubate at room temperature for 30-60 minutes, protected from light.

  • Quench the Reaction (Optional): The reaction can be stopped by adding 5-10 mM EDTA to chelate the copper.

  • Proceed to Purification: The reaction mixture containing the fluorescently labeled glycoproteins is now ready for purification.

Protocol 3: Purification of Sulfo-Cy5 Labeled Glycoproteins

This protocol describes the removal of unreacted this compound and other reaction components using spin column chromatography.

Materials:

  • Click chemistry reaction mixture from Protocol 2

  • Spin columns (e.g., with a 10 kDa molecular weight cutoff)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge

Procedure:

  • Equilibrate the Spin Column: Place the spin column into a collection tube. Add 500 µL of PBS to the column and centrifuge at 14,000 x g for 10-15 minutes. Discard the flow-through. Repeat this wash step once more.

  • Load the Sample: Transfer the click chemistry reaction mixture to the equilibrated spin column.

  • Centrifuge: Centrifuge the column at 14,000 x g for 15-20 minutes. The purified, labeled glycoproteins will be retained in the column, while the smaller, unreacted components will pass through into the collection tube.

  • Wash: Add 500 µL of PBS to the spin column and centrifuge again at 14,000 x g for 10-15 minutes. Discard the flow-through. Repeat this wash step two more times to ensure complete removal of free dye.

  • Elute the Labeled Protein: Invert the spin column and place it in a clean collection tube. Add an appropriate volume of PBS (e.g., 50-100 µL) to the filter membrane. Centrifuge at 1,000 x g for 2 minutes to collect the purified, fluorescently labeled glycoproteins.

  • Storage: Store the purified labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_click_chemistry Click Chemistry cluster_purification Purification cell_culture 1. Cell Culture alkyne_sugar 2. Add Alkyne-Modified Sugar to Medium cell_culture->alkyne_sugar incubation 3. Incubate for 1-3 Days alkyne_sugar->incubation harvest 4. Harvest and Wash Cells incubation->harvest prepare_reagents 5. Prepare Click Reaction Mix harvest->prepare_reagents add_sulfo_cy5 6. Add this compound prepare_reagents->add_sulfo_cy5 click_reaction 7. Incubate at RT add_sulfo_cy5->click_reaction spin_column 8. Spin Column Chromatography click_reaction->spin_column analysis 9. Analysis of Labeled Glycoproteins spin_column->analysis

Caption: Experimental workflow for labeling glycans with this compound.

click_chemistry_reaction alkyne_glycan Alkyne-Modified Glycan (on Protein) labeled_glycoprotein Sulfo-Cy5 Labeled Glycoprotein alkyne_glycan->labeled_glycoprotein sulfo_cy5_azide This compound sulfo_cy5_azide->labeled_glycoprotein catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate catalyst->labeled_glycoprotein

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Application Notes and Protocols for RNA Labeling and Imaging with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track RNA molecules within living cells is crucial for understanding the intricate processes of gene expression, regulation, and the pathogenesis of various diseases. This application note provides a detailed protocol for the metabolic labeling of nascent RNA with an azide-modified nucleoside followed by fluorescent detection using Sulfo-Cy5 azide (B81097) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry. Sulfo-Cy5 azide is a water-soluble, bright, and photostable cyanine (B1664457) dye, making it an excellent choice for biological imaging applications.[1][2] This method offers a robust and versatile platform for studying RNA dynamics in fixed cells.

Principle of the Method

The workflow involves two main steps:

  • Metabolic Labeling: Cells are incubated with a nucleoside analog containing an azide group. This azide-modified nucleoside is taken up by the cells and incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[3][4]

  • Click Chemistry Reaction: After fixation and permeabilization, the azide-modified RNA is detected by a "click" reaction with an alkyne-containing fluorescent dye, in this case, Sulfo-Cy5 alkyne is often used in conjunction with an azide-modified nucleoside. Alternatively, an alkyne-modified nucleoside such as 5-ethynyluridine (B57126) (EU) can be used for metabolic labeling, followed by a click reaction with this compound.[5][6][7] The copper(I)-catalyzed reaction forms a stable triazole linkage, covalently attaching the Sulfo-Cy5 dye to the RNA. The labeled RNA can then be visualized using fluorescence microscopy.[5][6]

Quantitative Data Summary

The efficiency of RNA labeling and the quality of imaging data are influenced by several factors, including the choice of modified nucleoside, its concentration, labeling time, and the specific cell type. While precise quantitative data can vary between experiments, the following table summarizes key parameters and expected outcomes based on published literature.

ParameterTypical RangeExpected Outcome & Considerations
Azide-Modified Nucleoside Concentration 100 µM - 1 mMHigher concentrations can increase labeling density but may also lead to cytotoxicity. Optimal concentration should be determined empirically for each cell line.
Labeling Time (Pulse) 1 - 24 hoursShorter times label more recently synthesized RNA, while longer times provide a stronger overall signal. For pulse-chase experiments, a 1-2 hour pulse is common.[4]
This compound Concentration 2 - 20 µMSufficient concentration is needed to ensure all accessible azides are labeled. Higher concentrations can increase background fluorescence.
Click Reaction Time 30 - 60 minutesGenerally sufficient for a complete reaction at room temperature.[5]
Labeling Efficiency VariableCan be assessed by fluorescence intensity measurements. Adenosine analogs have shown robust incorporation into cellular RNA.[3]
Signal-to-Noise Ratio (SNR) VariableProper washing steps are critical to reduce background from unbound dye. Optimizing fixation and permeabilization can also improve SNR.

Experimental Protocols

Materials and Reagents
  • Cell Culture:

    • Mammalian cells of interest (e.g., HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Cell culture plates or coverslips

  • Metabolic Labeling:

    • Azide-modified nucleoside (e.g., 2'-Azidoadenosine (2'-AzA) or 5-Ethynyluridine (5-EU) as an alternative for labeling with an azide dye)

    • Anhydrous DMSO

  • Cell Fixation and Permeabilization:

    • Phosphate-buffered saline (PBS), pH 7.4

    • 4% Paraformaldehyde (PFA) in PBS (prepare fresh or use commercial solution)

    • 0.5% Triton™ X-100 in PBS

  • Click Chemistry Reaction:

    • This compound

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

    • Sodium ascorbate (B8700270) (prepare fresh)

    • Nuclease-free water

  • Imaging:

    • Antifade mounting medium with DAPI

    • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI (Excitation/Emission: ~358/461 nm)

Protocol Steps

Step 1: Cell Seeding and Metabolic Labeling

  • Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.

  • Allow cells to adhere overnight.

  • Prepare a stock solution of the azide-modified nucleoside (e.g., 100 mM in DMSO).

  • The following day, add the azide-modified nucleoside to the cell culture medium to the desired final concentration (e.g., 500 µM).

  • Incubate the cells for the desired labeling period (e.g., 2-24 hours) under standard cell culture conditions.

Step 2: Cell Fixation and Permeabilization

  • After the labeling incubation, remove the medium and wash the cells twice with PBS.

  • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

Step 3: Click Chemistry Reaction

  • Note: Prepare the click reaction cocktail immediately before use. The components should be added in the specified order to prevent precipitation of the copper catalyst.

  • Prepare the following stock solutions:

    • This compound: 10 mM in DMSO

    • CuSO₄: 100 mM in nuclease-free water

    • THPTA or TBTA: 50 mM in DMSO/t-butanol

    • Sodium ascorbate: 500 mM in nuclease-free water (prepare fresh)

  • Prepare the click reaction cocktail. For a 500 µL final volume:

    • 385 µL PBS

    • 2.5 µL this compound stock (final concentration: 50 µM)

    • 10 µL CuSO₄ stock (final concentration: 2 mM)

    • 50 µL THPTA/TBTA stock (final concentration: 5 mM)

    • 50 µL Sodium ascorbate stock (final concentration: 50 mM)

  • Remove the PBS from the permeabilized cells and add the click reaction cocktail to each coverslip.

  • Incubate for 30-60 minutes at room temperature, protected from light.

  • Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Perform a final wash with PBS.

Step 4: Nuclear Staining and Mounting

  • (Optional) If desired, counterstain the nuclei by incubating with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Seal the coverslips with nail polish and allow them to dry.

Step 5: Imaging

  • Image the slides using a fluorescence microscope equipped with appropriate filter sets for Sulfo-Cy5 and DAPI.

  • Acquire images and perform any necessary image analysis.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescent signal Inefficient incorporation of the modified nucleoside.Increase the concentration of the modified nucleoside or the labeling time. Ensure the nucleoside stock is not degraded.
Incomplete click reaction.Prepare the click reaction cocktail fresh, especially the sodium ascorbate solution. Ensure the correct order of addition of reagents.
RNA degradation.Use nuclease-free water and reagents. Minimize the time between fixation and the click reaction.[5]
High background fluorescence Excess unbound this compound.Increase the number and duration of the wash steps after the click reaction. Include a mild detergent like Tween-20 in the wash buffer.
Non-specific binding of the dye.Include a blocking step (e.g., with BSA) before the click reaction.
Cell death or altered morphology Cytotoxicity of the modified nucleoside.Perform a dose-response curve to determine the optimal, non-toxic concentration of the modified nucleoside. Reduce the labeling time.
Harsh fixation or permeabilization.Reduce the concentration or incubation time for PFA and Triton X-100. Consider alternative fixation/permeabilization methods.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_seeding 1. Cell Seeding metabolic_labeling 2. Metabolic Labeling (Azide-Nucleoside) cell_seeding->metabolic_labeling fixation 3. Fixation (4% PFA) metabolic_labeling->fixation permeabilization 4. Permeabilization (0.5% Triton X-100) fixation->permeabilization click_reaction 5. Click Reaction (this compound) permeabilization->click_reaction washing 6. Washing click_reaction->washing mounting 7. Mounting washing->mounting microscopy 8. Fluorescence Microscopy mounting->microscopy

Caption: Experimental workflow for labeling and imaging of RNA.

click_chemistry_pathway RNA_Azide Azide-Modified RNA (in nascent transcript) Labeled_RNA Fluorescently Labeled RNA RNA_Azide->Labeled_RNA Sulfo_Cy5_Alkyne Sulfo-Cy5 Alkyne Sulfo_Cy5_Alkyne->Labeled_RNA Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Labeled_RNA

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Sulfo-Cy5 Azide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background fluorescence when using Sulfo-Cy5 azide (B81097) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using Sulfo-Cy5 azide?

High background fluorescence in experiments involving this compound, particularly in click chemistry applications, can stem from several sources:

  • Non-Specific Binding of this compound: The fluorescent dye itself can bind non-specifically to cells, tissues, or other biomolecules through hydrophobic or ionic interactions.[1] Sulfo-cyanine dyes are known to sometimes exhibit non-specific binding, which can be exacerbated by high dye concentrations.

  • Excess Unbound this compound: Insufficient removal of unbound this compound after the click reaction is a major contributor to high background.[2]

  • Issues with Click Chemistry Reactions (CuAAC and SPAAC):

    • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

      • Non-specific binding of copper ions: Copper can bind to proteins and other molecules, which may lead to unwanted background signals.[1]

      • Side reactions: The copper catalyst can promote side reactions, such as with free thiols in cysteine residues, leading to off-target labeling.[1]

      • Reagent impurities: Impurities in the azide or alkyne reagents, or in the copper source, can contribute to background fluorescence.[1]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

      • Reaction with thiols: Some cyclooctyne (B158145) reagents used in SPAAC can react with free thiols, causing non-specific labeling.[1]

      • Hydrophobicity of reagents: Certain cyclooctyne reagents can be hydrophobic and non-specifically bind to proteins and cell membranes.[1]

  • Sample Autofluorescence: Many biological samples, including certain cells and tissues, exhibit natural fluorescence (autofluorescence), which can interfere with the signal from Sulfo-Cy5.

Q2: How can I differentiate between non-specific binding of the dye and a failed click reaction?

To determine the source of your high background, it is crucial to include proper controls in your experiment. Here are key controls to run:

  • "No-Click" Control: This is one of the most important controls. Perform the entire labeling procedure, including the incubation with this compound, but omit a key component of the click reaction (e.g., the copper catalyst in CuAAC or the alkyne-modified molecule). If you still observe a high fluorescent signal, it strongly indicates that the background is due to non-specific binding of the this compound or autofluorescence, rather than a specific click reaction.

  • Unlabeled Control: An unstained sample (cells or tissue) that has not been exposed to this compound should be imaged using the same settings as your experimental samples. This will help you assess the level of natural autofluorescence in your sample.

Q3: What are the best practices for storing and handling this compound to ensure optimal performance?

Proper storage and handling are critical for the stability and reactivity of this compound.

  • Storage: this compound should be stored at -20°C in the dark and protected from moisture.[3] For stock solutions, it is recommended to aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation. When preparing stock solutions, use anhydrous DMSO or DMF. For aqueous reactions, the water-soluble nature of this compound is an advantage.[3][4]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting high background fluorescence in your this compound experiments. The following diagram illustrates a general troubleshooting workflow.

G Troubleshooting Workflow for High Background with this compound start High Background Observed check_controls Analyze Controls: 'No-Click' & Unlabeled start->check_controls high_no_click High Signal in 'No-Click' Control? check_controls->high_no_click Yes autofluorescence High Signal in Unlabeled Control? check_controls->autofluorescence No nonspecific_binding Issue: Non-Specific Binding of this compound high_no_click->nonspecific_binding Yes click_reaction_issue Issue: Click Reaction Problems high_no_click->click_reaction_issue No autofluorescence_issue Issue: Autofluorescence autofluorescence->autofluorescence_issue Yes autofluorescence->click_reaction_issue No optimize_washing Optimize Washing Protocol nonspecific_binding->optimize_washing optimize_blocking Optimize Blocking Protocol nonspecific_binding->optimize_blocking reduce_dye_conc Reduce this compound Concentration nonspecific_binding->reduce_dye_conc solution_found Problem Resolved optimize_washing->solution_found optimize_blocking->solution_found reduce_dye_conc->solution_found spectral_unmixing Use Spectral Unmixing autofluorescence_issue->spectral_unmixing quenching Use Autofluorescence Quenching Reagents autofluorescence_issue->quenching spectral_unmixing->solution_found quenching->solution_found optimize_reagents Optimize Reagent Concentrations click_reaction_issue->optimize_reagents check_reagent_quality Check Reagent Quality & Purity click_reaction_issue->check_reagent_quality use_chelators Add Copper Chelator (for CuAAC) click_reaction_issue->use_chelators optimize_reagents->solution_found check_reagent_quality->solution_found use_chelators->solution_found

Caption: Troubleshooting decision tree for high background fluorescence.

Guide 1: Addressing Non-Specific Binding of this compound

If your "no-click" control shows high fluorescence, the primary suspect is non-specific binding of the dye.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Washing 1. Increase the number of wash steps (e.g., from 3 to 5).2. Increase the duration of each wash (e.g., from 5 to 10-15 minutes).3. Add a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer.Reduced background in both experimental and "no-click" control samples.
Inadequate Blocking 1. Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).2. Change or add a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA), normal serum, or commercially available blocking buffers.[1]A noticeable decrease in non-specific signal, particularly in areas prone to high background.
High Concentration of this compound 1. Perform a titration experiment to determine the optimal concentration of this compound. Start with the manufacturer's recommendation and test several lower concentrations.2. A common starting concentration range for imaging is 1-10 µM.A better signal-to-noise ratio, with a significant reduction in background without a substantial loss of specific signal.
Dye Aggregation 1. Ensure that the this compound stock solution is fully dissolved before use.2. Briefly centrifuge the stock solution before taking an aliquot for the reaction mixture to pellet any aggregates.3. The use of sulfo-cyanine dyes is intended to reduce aggregation in aqueous media.[5] If aggregation is suspected, consider preparing fresh stock solutions.A more uniform and lower background signal.
Guide 2: Optimizing the Click Reaction to Reduce Background

If the background is significantly lower in the "no-click" control compared to your experimental sample, the issue may lie within the click reaction itself.

For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Potential Cause Troubleshooting Step Expected Outcome
Excess Copper Catalyst 1. Titrate the concentration of the copper (II) sulfate. A typical starting point is 50-100 µM.[6]2. Ensure the use of a copper-chelating ligand (e.g., THPTA, BTTAA) in a 5-10 fold excess over the copper sulfate.[1]Reduced background while maintaining an efficient click reaction.
Oxidation of Copper (I) 1. Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).2. Ensure the concentration of the reducing agent is sufficient (e.g., 5 mM).[7]3. Limit the reaction's exposure to oxygen by capping the reaction tubes.[8]A more efficient click reaction with less background from side reactions.
Side Reactions with Thiols 1. Consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[1]2. Increase the concentration of the reducing agent TCEP if it is being used.[1]A cleaner signal with less off-target labeling.
Impure Reagents 1. Use high-purity reagents for all components of the click reaction.[1]2. Prepare fresh solutions of all components before each experiment.Consistent and reproducible results with lower background.

Experimental Protocols

Protocol 1: General Workflow for Cell Labeling with this compound via CuAAC

This protocol provides a general outline for labeling alkyne-modified biomolecules in fixed cells.

G cluster_prep Sample Preparation cluster_click Click Reaction cluster_wash Washing & Imaging cell_culture 1. Culture and treat cells with alkyne-modified substrate fixation 2. Fix cells (e.g., 4% PFA) cell_culture->fixation permeabilization 3. Permeabilize cells (e.g., 0.5% Triton X-100) fixation->permeabilization blocking 4. Block with 1% BSA in PBS for 30 min permeabilization->blocking prepare_reagents 5. Prepare fresh click reaction cocktail blocking->prepare_reagents incubation 6. Incubate cells with cocktail for 30-60 min prepare_reagents->incubation wash1 7. Wash 3x with PBS + 0.1% Tween-20 incubation->wash1 counterstain 8. Counterstain nuclei (e.g., DAPI) wash1->counterstain wash2 9. Wash 2x with PBS counterstain->wash2 mount 10. Mount coverslips wash2->mount imaging 11. Image with appropriate filter sets mount->imaging

Caption: General experimental workflow for cell labeling.

Click Reaction Cocktail (Example concentrations, should be optimized):

Reagent Stock Concentration Final Concentration
This compound1 mM in water5 µM
Copper (II) Sulfate20 mM in water100 µM
Copper Ligand (e.g., THPTA)50 mM in water500 µM
Sodium Ascorbate100 mM in water (freshly prepared)5 mM
Buffer (e.g., PBS)10x1x

Procedure:

  • Prepare the Click Reaction Cocktail: In a microcentrifuge tube, add the reagents in the following order: PBS, this compound, copper (II) sulfate/ligand premix, and finally, sodium ascorbate. Mix gently.

  • Labeling: Remove the blocking buffer from the cells and add the click reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: After incubation, remove the reaction cocktail and wash the cells three times with PBS containing 0.1% Tween-20 for 5-10 minutes each.

  • Counterstaining and Mounting: Proceed with any counterstaining (e.g., DAPI for nuclei) and mount the coverslips for imaging.

Protocol 2: Post-Reaction Cleanup to Remove Unbound this compound

For biochemical applications (e.g., labeling proteins in solution), removing excess dye is critical.

Method 1: Protein Precipitation [1]

  • Add four volumes of ice-cold acetone (B3395972) to your reaction mixture.

  • Incubate at -20°C for at least 1 hour to precipitate the labeled protein.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Carefully discard the supernatant which contains the unbound this compound.

  • Wash the protein pellet with ice-cold methanol (B129727) and centrifuge again.

  • Resuspend the purified protein pellet in a suitable buffer for downstream analysis.

Method 2: Spin Desalting Columns

For smaller sample volumes, spin desalting columns (e.g., Sephadex G-25) are effective for separating the labeled protein from the smaller unbound dye molecules.[9] Follow the manufacturer's protocol for column equilibration and sample application.

References

Optimizing dye-to-protein ratio for Sulfo-Cy5 azide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sulfo-Cy5 azide (B81097) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for Sulfo-Cy5 azide conjugation?

A1: The optimal dye-to-protein molar ratio is crucial for achieving the desired degree of labeling (DOL) without compromising protein function. A typical starting point is a 10:1 molar ratio of dye to protein.[1][2] However, this ratio often requires optimization depending on the specific protein and the number of available reactive sites. It is recommended to perform a titration series, testing ratios such as 5:1, 15:1, and 20:1 to determine the optimal condition for your specific experiment.[1][2]

Q2: What are the critical factors influencing the efficiency of this compound conjugation?

A2: Several factors can significantly impact the success of your conjugation reaction:

  • Protein Purity and Concentration: The protein solution should be free of impurities, especially other primary amines (e.g., Tris buffer, glycine) or ammonium (B1175870) salts, which can compete with the labeling reaction.[1] For optimal efficiency, a protein concentration of 2-10 mg/mL is recommended.[1]

  • Reaction Buffer and pH: The choice of buffer and its pH are critical. For copper-free click chemistry (SPAAC), a buffer like PBS at a pH of 7.2-7.4 is commonly used.[3][4] In copper-catalyzed click chemistry (CuAAC), a buffer that does not chelate copper is necessary, and the pH is typically kept around 6.8.[5]

  • Reaction Temperature and Time: Conjugation reactions are often performed at room temperature for 1-2 hours or overnight at 4°C.[3][6] Longer incubation times may be necessary to improve conjugation efficiency.[]

  • Reagent Stability and Storage: this compound and the corresponding alkyne-modified protein should be stored correctly, typically at -20°C and protected from light, to prevent degradation.[8][9]

Q3: How do I calculate the Degree of Labeling (DOL)?

A3: The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is determined spectrophotometrically.[10] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy5 (approximately 650-651 nm).[1][10]

The following formulas are used for the calculation:

ParameterFormula
Protein Concentration (M) [Protein] = (A280 - (A_max * CF)) / ε_protein
Dye Concentration (M) [Dye] = A_max / ε_dye
Degree of Labeling (DOL) DOL = [Dye] / [Protein]

Where:

  • A280: Absorbance of the conjugate at 280 nm.

  • A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~650 nm).

  • CF: Correction factor to account for the dye's absorbance at 280 nm (typically around 0.04 for Cy5).[10]

  • ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).

  • ε_dye: Molar extinction coefficient of Sulfo-Cy5 at its A_max (for Sulfo-Cy5, this is approximately 271,000 M⁻¹cm⁻¹).[9]

For most antibodies, an optimal DOL is typically between 2 and 10.[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Labeling Inactive Dye or Protein: Reagents may have degraded due to improper storage or handling.- Ensure this compound and the alkyne-modified protein are stored at -20°C, protected from light and moisture.[8][9] - Prepare fresh dye stock solutions before each experiment.[11]
Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can hinder the reaction.[8]- For SPAAC, use a buffer like PBS at pH 7.2-7.4. Avoid buffers containing sodium azide.[3][4] - For CuAAC, use a specialized protein labeling buffer that stabilizes the copper(I) catalyst.[5] - Optimize reaction time and temperature; consider incubating overnight at 4°C.[3]
Presence of Interfering Substances: Primary amines (Tris, glycine) in the protein buffer can compete with the reaction.[1]- Perform buffer exchange into an amine-free buffer (e.g., PBS) via dialysis or a spin column before starting the conjugation.[1]
Low Protein Concentration: The conjugation efficiency is significantly reduced at protein concentrations below 2 mg/mL.[1]- Concentrate the protein solution to 2-10 mg/mL before labeling.[1]
Protein Precipitation during Labeling Poor Solubility of the Dye-Protein Conjugate: High degrees of labeling can lead to aggregation and precipitation.- Reduce the dye-to-protein molar ratio in the reaction. - Consider using a co-solvent like DMSO or DMF, but ensure the final concentration does not denature the protein.[8]
Protein Denaturation: Harsh reaction conditions can cause the protein to unfold and precipitate.- Perform the reaction at a lower temperature (e.g., 4°C).[] - Ensure the pH of the reaction buffer is within the protein's stability range.
Difficulty in Purifying the Labeled Protein Inefficient Removal of Unreacted Dye: Free dye can interfere with downstream applications and DOL calculations.- Use size-exclusion chromatography (e.g., Sephadex G-25) or dialysis to separate the labeled protein from the unreacted dye.[6][12] - Ensure the column size or dialysis membrane cutoff is appropriate for your protein.
Co-elution of Labeled and Unlabeled Protein: It can be challenging to separate partially labeled from unlabeled protein.- While complete separation is difficult, optimizing the labeling reaction to drive it to completion can minimize the amount of unlabeled protein. - For some applications, the presence of unlabeled protein may not be a significant issue.

Experimental Protocols

Protocol 1: this compound Conjugation to an Alkyne-Modified Protein (SPAAC)

This protocol outlines a general procedure for copper-free click chemistry.

1. Preparation of Reagents:

  • Protein Solution: Ensure the alkyne-modified protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange.[1]
  • This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[1]

2. Conjugation Reaction: a. Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10:1). b. Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.[6] c. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][6]

3. Purification of the Conjugate: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.[12] b. Load the reaction mixture onto the column. c. Elute the labeled protein with PBS (pH 7.2-7.4). The first colored fraction will contain the labeled protein.[12] d. Collect the fractions containing the purified conjugate.

Protocol 2: Calculation of the Degree of Labeling (DOL)

1. Spectrophotometric Measurement: a. Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of Sulfo-Cy5 (~650 nm, A_max). Use the elution buffer as a blank.[10] b. If the absorbance reading is too high, dilute the sample with a known volume of buffer and re-measure, remembering to account for the dilution factor in the calculations.[10]

2. DOL Calculation: a. Calculate the protein concentration using the formula: [Protein] (M) = (A280 - (A_max * 0.04)) / ε_protein. b. Calculate the dye concentration using the formula: [Dye] (M) = A_max / 271,000. c. Determine the DOL by dividing the dye concentration by the protein concentration: DOL = [Dye] / [Protein].

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Alkyne-Modified Protein (2-10 mg/mL in PBS) mix Mix Protein and Dye (e.g., 10:1 molar ratio) protein_prep->mix dye_prep Prepare this compound Stock Solution (10 mM in DMSO) dye_prep->mix incubate Incubate (1-2h at RT or overnight at 4°C, protected from light) mix->incubate sec Size-Exclusion Chromatography (e.g., Sephadex G-25) incubate->sec collect Collect Labeled Protein Fraction sec->collect absorbance Measure Absorbance (A280 and A650) collect->absorbance dol Calculate Degree of Labeling (DOL) absorbance->dol

Caption: Workflow for this compound protein conjugation and analysis.

troubleshooting_logic Troubleshooting Logic for Low Labeling Efficiency cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_protein Protein Sample start Low Labeling Efficiency reagent_check Check Reagent Storage and Freshness start->reagent_check condition_check Verify Buffer, pH, and Temperature start->condition_check protein_check Check for Interfering Substances (e.g., Tris) start->protein_check concentration_check Verify Protein Concentration start->concentration_check reagent_solution Use Freshly Prepared Dye Stock Solution reagent_check->reagent_solution condition_solution Optimize Reaction Time and Temperature condition_check->condition_solution protein_solution Perform Buffer Exchange protein_check->protein_solution concentration_solution Concentrate Protein (2-10 mg/mL) concentration_check->concentration_solution

Caption: Troubleshooting guide for low Sulfo-Cy5 conjugation efficiency.

References

Preventing photobleaching of Sulfo-Cy5 azide in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing photobleaching of Sulfo-Cy5 azide (B81097) in microscopy applications.

Troubleshooting Guide

This guide addresses specific issues you may encounter with Sulfo-Cy5 azide photobleaching during your microscopy experiments.

Issue 1: Rapid loss of fluorescence signal during imaging.

  • Question: My Sulfo-Cy5 signal is disappearing very quickly, especially during time-lapse imaging. What's causing this and how can I fix it?

  • Answer: Rapid signal loss is a classic sign of photobleaching, which is the irreversible light-induced damage to the fluorophore.[1] The primary causes are high excitation light intensity and the presence of reactive oxygen species (ROS).[1]

    Solutions:

    • Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.[1] Using neutral density (ND) filters can help attenuate the excitation light.[1]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera and utilize a shutter to block the light path when not actively acquiring images. For time-lapse experiments, consider increasing the interval between acquisitions.[1]

    • Use Antifade Reagents: Incorporate a commercial or homemade antifade reagent into your imaging buffer or mounting medium. These reagents work by scavenging reactive oxygen species.[1]

    • Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic conditions can decrease the photostability of cyanine (B1664457) dyes.[1]

Issue 2: Excessive photobleaching specifically in TIRF microscopy.

  • Question: I get great signal with Sulfo-Cy5 in confocal microscopy, but it bleaches almost instantly when I switch to Total Internal Reflection Fluorescence (TIRF) microscopy. Why is this happening?

  • Answer: TIRF microscopy generates a very thin, high-intensity evanescent field at the coverslip surface. This high-intensity illumination in a localized region can lead to accelerated photobleaching of fluorophores like Sulfo-Cy5.[2]

    Solutions:

    • Optimize Laser Power and Exposure: Even more so than in other techniques, it is crucial in TIRF to use the lowest possible laser power and the shortest camera exposure time that still provides a usable signal.

    • Use a Highly Stable Antifade Reagent: Employing a potent antifade cocktail is critical for TIRF. Consider using an oxygen scavenging system (e.g., glucose oxidase and catalase) combined with a triplet-state quencher (e.g., Trolox).

    • Consider an Alternative Fluorophore: If optimizing imaging conditions and using antifade reagents is insufficient, you might consider a more photostable alternative dye in the same spectral range, such as Alexa Fluor 647.[1]

Issue 3: Low signal-to-noise ratio (SNR).

  • Question: My Sulfo-Cy5 signal is weak and difficult to distinguish from the background. How can I improve the signal-to-noise ratio?

  • Answer: A low SNR can be due to a weak fluorescence signal, high background fluorescence, or a combination of both.[1][3]

    Solutions:

    • Optimize Labeling Density: Ensure you have an optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching, which reduces the fluorescence of adjacent dye molecules.[1] Perform a titration to find the ideal ratio.

    • Reduce Background Fluorescence: Use high-quality, clean coverslips and slides. Thoroughly wash your sample after staining to remove any unbound dye.[1]

    • Optimize Detector Settings: Increase the gain on your detector (e.g., PMT or camera) to amplify the signal. Be aware that excessive gain can also amplify noise.[1]

    • Check Microscope Alignment and Filters: Ensure your microscope's optical path is correctly aligned and that you are using the appropriate excitation and emission filters for Sulfo-Cy5.[3]

Frequently Asked Questions (FAQs)

What is this compound and what are its spectral properties?

This compound is a water-soluble, bright, far-red fluorescent dye commonly used for labeling biomolecules via click chemistry.[4] Its sulfonation enhances its water solubility, making it ideal for labeling in aqueous environments.[4]

PropertyValue
Excitation Maximum (λex)~646 nm[4]
Emission Maximum (λem)~662 nm[4]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield (Φ)~0.2[4]

What causes photobleaching of this compound?

Photobleaching of this compound is primarily caused by two factors:

  • High-Intensity Excitation Light: Intense light increases the rate at which the fluorophore is excited, leading to more opportunities for photochemical damage.[1]

  • Presence of Molecular Oxygen: Excited fluorophores can interact with molecular oxygen to generate reactive oxygen species (ROS), which can chemically destroy the dye molecule.[1]

What are antifade reagents and how do they work?

Antifade reagents are chemical compounds that reduce photobleaching. They primarily work by scavenging reactive oxygen species (ROS), which are major contributors to fluorophore degradation.[1] Common antifade reagents include:

  • Oxygen Scavengers: These systems, like glucose oxidase and catalase (GOC), remove molecular oxygen from the imaging medium.

  • Triplet-State Quenchers: Compounds like Trolox (a water-soluble vitamin E analog) can deactivate the long-lived and reactive triplet state of the fluorophore, reducing the likelihood of ROS generation.

Which antifade reagents are recommended for this compound?

While many commercial and homemade antifade reagents are available, a combination of an oxygen scavenging system and a triplet-state quencher is often most effective, especially for demanding applications like single-molecule imaging.

Antifade Reagent/SystemPrimary MechanismNotes
ProLong Live Enzymatic oxygen scavenging.[5]Commercial reagent designed for live-cell imaging.[5]
VECTASHIELD Contains p-Phenylenediamine (PPD).May not be ideal for cyanine dyes as PPD can react with them.[6]
Trolox Triplet-state quencher, ROS scavenger.Commonly used for live and fixed-cell imaging.
Glucose Oxidase & Catalase (GOC) Enzymatic oxygen scavenging.Often used in combination with a triplet-state quencher.

Are there more photostable alternatives to this compound?

Yes, several alternative dyes in the same spectral region are known for their enhanced photostability. Alexa Fluor 647 is a popular choice that is often cited as being more photostable than Cy5.[1][7]

Experimental Protocols

Protocol 1: Live-Cell Imaging with this compound using Click Chemistry

This protocol provides a general workflow for labeling live cells containing an alkyne-modified biomolecule with this compound.

  • Cell Preparation:

    • Culture your cells under conditions that promote the incorporation of the alkyne-modified substrate.

    • Plate cells on a glass-bottom dish suitable for microscopy.

  • Preparation of Staining Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed, serum-free cell culture medium or a suitable imaging buffer (e.g., HBSS) to the desired final concentration (typically in the low micromolar range).

  • Click Chemistry Reaction (Copper-Catalyzed - CuAAC):

    • Caution: Copper can be toxic to live cells. Use the lowest effective concentration and minimize incubation time.

    • Prepare a fresh click reaction cocktail containing:

      • This compound

      • Copper(II) sulfate (B86663) (CuSO₄)

      • A copper-chelating ligand (e.g., THPTA) to improve biocompatibility.

      • A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).

    • Add the click reaction cocktail to your cells and incubate for a short period (e.g., 10-30 minutes) at 37°C.

  • Washing:

    • Gently wash the cells 2-3 times with pre-warmed complete culture medium or imaging buffer to remove unbound dye and reaction components.

  • Imaging:

    • Image the cells immediately in a suitable imaging buffer, preferably containing an antifade reagent.

Protocol 2: Preparing and Using an Antifade Cocktail for Live-Cell Imaging

This protocol describes the preparation of a commonly used oxygen scavenging and triplet-state quenching antifade cocktail.

Materials:

  • Glucose Oxidase (from Aspergillus niger)

  • Catalase (from bovine liver)

  • β-D-Glucose

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Imaging Buffer (e.g., HEPES-buffered saline)

Preparation:

  • Glucose Oxidase/Catalase (GOC) Stock:

    • Prepare a stock solution of glucose oxidase (e.g., 10 mg/mL in buffer).

    • Prepare a stock solution of catalase (e.g., 5 mg/mL in buffer).

    • These can be stored in aliquots at -20°C.

  • Trolox Stock:

    • Prepare a saturated solution of Trolox in your imaging buffer. This may require some vortexing and brief warming. Prepare this fresh.

  • Final Imaging Cocktail (prepare immediately before use):

    • To your imaging buffer, add:

      • β-D-Glucose to a final concentration of ~0.5-1 mg/mL.

      • Glucose Oxidase to a final concentration of ~20-50 µg/mL.

      • Catalase to a final concentration of ~10-20 µg/mL.

      • Trolox stock solution to achieve the desired final concentration (typically in the low millimolar range).

    • Mix gently and add to your cells for imaging.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Imaging cell_culture Cell Culture with Alkyne Substrate staining Staining with This compound (Click Chemistry) cell_culture->staining washing Washing staining->washing add_antifade Add Antifade Reagent washing->add_antifade microscopy Microscopy (e.g., Confocal, TIRF) add_antifade->microscopy image_acq Image Acquisition microscopy->image_acq

Caption: Experimental workflow for labeling and imaging live cells with this compound.

troubleshooting_workflow start Rapid Signal Loss (Photobleaching) q_intensity Is Excitation Intensity Minimized? start->q_intensity a_intensity Reduce Laser/Lamp Power Use ND Filters q_intensity->a_intensity No q_exposure Is Exposure Time Minimized? q_intensity->q_exposure Yes a_intensity->q_exposure a_exposure Shorten Exposure Time Use Shutter q_exposure->a_exposure No q_antifade Using Antifade Reagent? q_exposure->q_antifade Yes a_exposure->q_antifade a_antifade Add Antifade Cocktail (e.g., GOC + Trolox) q_antifade->a_antifade No q_alternative Consider More Photostable Dye? q_antifade->q_alternative Yes a_antifade->q_alternative a_alternative Use Alexa Fluor 647 or similar q_alternative->a_alternative Yes end_node Improved Signal Stability q_alternative->end_node No a_alternative->end_node

Caption: Troubleshooting decision tree for addressing photobleaching of this compound.

References

Solving solubility issues with Sulfo-Cy5 azide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulfo-Cy5 azide (B81097). Find detailed protocols, solubility data, and solutions to common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 azide and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye ideal for labeling biomolecules in aqueous environments.[1][2] Its sulfonate groups enhance water solubility and reduce the aggregation common with other cyanine (B1664457) dyes.[2] This makes it particularly suitable for labeling sensitive proteins and for applications in purely aqueous conditions.[3][4][5] The azide group allows for its conjugation to molecules containing alkyne groups through a copper-catalyzed "click chemistry" reaction (CuAAC) or to strained cyclooctynes via a copper-free reaction.[1] Common applications include labeling proteins, nucleic acids, and other biomolecules for fluorescence microscopy, flow cytometry, and in vivo imaging.[1][2]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For preparing stock solutions, anhydrous DMSO is often recommended.

Q3: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mM.[6] Store this stock solution in aliquots at -20°C or -80°C, protected from light.[6][7] It is advisable to use the stock solution within 1-6 months of preparation.[7] To minimize degradation, avoid repeated freeze-thaw cycles.

Q4: Are aqueous solutions of this compound stable?

Aqueous working solutions of this compound are not stable and should be prepared fresh before each use.[6] If you must use water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 µm filter before use and to use it immediately.[6]

Q5: What is the difference between this compound and Cy5 azide?

The key difference is the presence of sulfonate groups in this compound. These groups significantly increase its hydrophilicity and water solubility, making it ideal for reactions in aqueous buffers without the need for organic co-solvents. This property also helps to reduce the non-specific binding and aggregation often seen with non-sulfonated Cy5 dyes.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer (e.g., PBS), a precipitate forms immediately or over time.

Possible Causes & Solutions:

  • Concentration Too High: The concentration of this compound in the final aqueous solution may be above its solubility limit in that specific buffer.

    • Solution: Decrease the final concentration of the dye in your working solution. It's recommended to work with final concentrations in the low micromolar range for many applications.

  • Aggregation: Cyanine dyes are known to form H-aggregates in aqueous solutions, which can lead to precipitation and fluorescence quenching.[8] This can be influenced by high dye concentration and ionic strength.

    • Solution 1: Ensure thorough mixing and vortexing when diluting the DMSO stock into the aqueous buffer.

    • Solution 2: If you observe a precipitate, try gently heating the solution (e.g., to 80°C for a few minutes) and vortexing, as this can sometimes help dissolve aggregates.[9]

    • Solution 3: Consider the ionic strength of your buffer. In some cases, high salt concentrations can promote aggregation of cyanine dyes.[10][11] If possible, test a buffer with a lower ionic strength.

  • Low Temperature: Preparing the aqueous solution at a low temperature might decrease the solubility.

    • Solution: Prepare your working solution at room temperature.

Issue 2: Low or No Fluorescent Signal After Labeling

Problem: After performing a click chemistry reaction to label a biomolecule with this compound, the fluorescence intensity is weak or absent.

Possible Causes & Solutions:

  • Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction requires specific conditions to proceed efficiently.

    • Solution 1: Ensure that a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), is used to keep the copper in the active Cu(I) state.

    • Solution 2: Use a copper(I)-stabilizing ligand, like TBTA or THPTA, to improve reaction efficiency and protect your biomolecules from damage.

    • Solution 3: Degas your reaction mixture to remove oxygen, which can oxidize the Cu(I) catalyst.[9]

  • Interfering Buffer Components: Some buffer components can interfere with the labeling reaction.

    • Solution: Avoid buffers containing thiols, as they can interfere with the click chemistry reaction.

  • Dye Degradation: The this compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh aliquot of the DMSO stock solution. Ensure that the stock solution has been stored correctly at -20°C or -80°C and protected from light.

  • Aggregation: Dye aggregation can lead to fluorescence quenching.[8]

    • Solution: See the troubleshooting guide for precipitation above. Using a slight excess of an organic co-solvent like DMSO in the reaction mixture can sometimes help prevent aggregation.[8]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventReported SolubilityNotes
DMSOUp to 100 mg/mL (135.33 mM)May require ultrasonication and warming to 60°C. Use anhydrous DMSO for best results.
Water8.33 mg/mL (11.27 mM)May require ultrasonication. Aqueous solutions are not stable and should be prepared fresh.
DMFSolubleQuantitative data not widely available.

Note: The reported solubility values can vary between suppliers and specific product formulations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

  • Microcentrifuge tubes

Procedure for Stock Solution (10 mM in DMSO):

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Vortex the vial thoroughly until the dye is completely dissolved.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Aqueous Working Solution (e.g., 10 µM in PBS):

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution into your desired aqueous buffer (e.g., PBS) to the final working concentration. For example, add 1 µL of 10 mM stock to 999 µL of PBS for a 10 µM working solution.

  • Vortex the working solution immediately and thoroughly.

  • Use the freshly prepared working solution for your experiment without delay.

Protocol 2: General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

Materials:

  • Alkyne-modified biomolecule in a suitable buffer (e.g., PBS)

  • This compound stock solution (10 mM in DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, prepared fresh)

  • Copper(I)-stabilizing ligand stock solution (e.g., 50 mM TBTA in DMSO)

Procedure:

  • In a microcentrifuge tube, combine your alkyne-modified biomolecule with the this compound. A molar excess of the dye (e.g., 2-5 fold) is often used.

  • Add the copper(I)-stabilizing ligand to the reaction mixture.

  • Add the copper(II) sulfate to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye and catalyst components.

Visualizations

experimental_workflow This compound - General Experimental Workflow cluster_prep Solution Preparation cluster_reaction Labeling Reaction (Click Chemistry) cluster_analysis Downstream Analysis start This compound (Lyophilized Powder) stock 1-10 mM Stock Solution (in Anhydrous DMSO) start->stock Dissolve working Freshly Prepared Aqueous Working Solution stock->working Dilute in Buffer reaction_mix Reaction Mixture working->reaction_mix biomolecule Alkyne-Modified Biomolecule biomolecule->reaction_mix purification Purified Labeled Biomolecule reaction_mix->purification Incubate & Purify analysis Fluorescence-Based Analysis (Microscopy, Flow Cytometry, etc.) purification->analysis

Caption: General workflow for labeling biomolecules with this compound.

troubleshooting_workflow Troubleshooting Precipitation Issues start Issue: Precipitate forms in aqueous buffer check_conc Is the final concentration too high? start->check_conc check_mixing Was the solution thoroughly mixed? check_conc->check_mixing No reduce_conc Solution: Lower the final dye concentration check_conc->reduce_conc Yes check_temp Was the solution prepared at room temperature? check_mixing->check_temp Yes mix_vortex Solution: Vortex thoroughly during dilution check_mixing->mix_vortex No warm_solution Solution: Prepare at room temperature check_temp->warm_solution No consider_aggregation Consider dye aggregation as a potential cause check_temp->consider_aggregation Yes

Caption: Logical steps for troubleshooting this compound precipitation.

References

How to minimize non-specific binding of Sulfo-Cy5 azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of Sulfo-Cy5 azide (B81097) conjugates during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is Sulfo-Cy5 azide and what are its primary applications?

This compound is a water-soluble, far-red fluorescent dye commonly used for labeling biomolecules through "click chemistry".[1][2] Its sulfonate groups increase its hydrophilicity, which helps to minimize non-specific binding in aqueous environments.[3][4] This makes it ideal for labeling sensitive biological molecules like proteins and nucleic acids.[] Common applications include fluorescence microscopy, flow cytometry, and in vivo imaging.[1] It is often used in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to attach to molecules containing an alkyne group.[2][6]

Q2: What are the main causes of non-specific binding of this compound conjugates?

Non-specific binding of fluorescent dye conjugates can arise from several factors:

  • Hydrophobic and Ionic Interactions: The dye or the biomolecule it's conjugated to can interact non-specifically with cellular components or surfaces. Although Sulfo-Cy5 is designed to be hydrophilic, residual hydrophobic patches can still contribute to this issue.

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or other surfaces is a primary cause of high background.[]

  • Inadequate Washing: Unbound or loosely bound conjugates that are not removed by thorough washing steps will contribute to background fluorescence.

  • Suboptimal Dye Concentration: Using too high a concentration of the this compound conjugate can lead to increased non-specific binding.[8]

  • Autofluorescence: Some biological samples naturally fluoresce, which can be mistaken for non-specific binding of the dye.

Q3: How does the "sulfo" group in this compound help in reducing non-specific binding?

The "sulfo" group refers to the sulfonate groups (SO₃⁻) present on the cyanine (B1664457) dye structure. These groups are highly polar and negatively charged at physiological pH. This has two main benefits for reducing non-specific binding:

  • Increased Hydrophilicity: The sulfonate groups make the dye highly water-soluble, reducing its tendency to interact with hydrophobic regions of proteins and lipids within cells and tissues.[3][4]

  • Electrostatic Repulsion: The negative charges can help to repel the dye from negatively charged components of the cell surface and extracellular matrix, further preventing non-specific adherence.

Troubleshooting Guides

This section provides a systematic approach to troubleshoot and minimize non-specific binding when using this compound conjugates.

Guide 1: High Background Fluorescence in Cellular Imaging

Issue: You are observing high background fluorescence across your cells or tissue, making it difficult to distinguish the specific signal.

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// Edges Start -> Check_Controls; Check_Controls -> Optimize_Blocking [label="If controls are clean"]; Check_Controls -> Resolved [label="If controls show high background,\n address autofluorescence or reagent contamination"]; Optimize_Blocking -> Optimize_Washing; Optimize_Washing -> Titrate_Dye; Titrate_Dye -> Check_Autofluorescence; Check_Autofluorescence -> Resolved [label="If all steps are optimized"]; }

Caption: A generalized experimental workflow for cellular labeling using click chemistry.

Detailed Steps:

  • Metabolic Labeling: Culture cells in the presence of an alkyne-modified metabolic precursor (e.g., an alkyne-modified sugar or amino acid) for a sufficient time to allow for incorporation into biomolecules.

  • Cell Harvest and Wash: Harvest the cells and wash them 2-3 times with PBS to remove any unincorporated precursor.

  • Fixation and Permeabilization (Optional): For intracellular targets, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1-0.5% Triton X-100 in PBS). For cell surface labeling, this step can be omitted.

  • Blocking: Incubate the cells in a suitable blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific binding sites.

  • Click Chemistry Reaction: Prepare the click reaction cocktail containing this compound, a copper (I) catalyst (for CuAAC), and a copper-chelating ligand. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells 3-5 times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove excess reagents and unbound dye.

  • Imaging and Analysis: The cells are now ready for imaging via fluorescence microscopy or analysis by flow cytometry.

Protocol 2: Preparation of Optimized Blocking and Wash Buffers

Blocking Buffer (1% BSA in PBST):

  • To 99 mL of 1x PBS, add 1 g of high-purity BSA (IgG-free is recommended).

  • Dissolve completely by gentle mixing.

  • Add 100 µL of 10% Tween-20 solution.

  • Filter the solution through a 0.22 µm filter to remove any aggregates.

  • Store at 4°C for up to two weeks.

Wash Buffer (PBST - 0.1% Tween-20):

  • To 999 mL of 1x PBS, add 1 mL of 10% Tween-20 solution.

  • Mix thoroughly.

  • Store at room temperature.

Signaling Pathways and Logical Relationships

Diagram: Minimizing Non-Specific Binding - A Conceptual Overview

This diagram illustrates the key principles and experimental considerations for reducing non-specific binding of this compound conjugates.

dot

Minimize_NSB Strategies to Minimize Non-Specific Binding Goal High Signal-to-Noise Ratio Increase_Signal Increase Specific Signal Increase_Signal->Goal Optimize_Dye Optimize Dye Concentration Increase_Signal->Optimize_Dye Efficient_Reaction Ensure Efficient Click Reaction Increase_Signal->Efficient_Reaction Decrease_Background Decrease Background Noise Decrease_Background->Goal Blocking Effective Blocking Decrease_Background->Blocking Washing Thorough Washing Decrease_Background->Washing Hydrophilicity Utilize Hydrophilic Dye (Sulfo-Cy5) Decrease_Background->Hydrophilicity Controls Appropriate Controls Decrease_Background->Controls

Caption: Key factors influencing the signal-to-noise ratio in fluorescence experiments.

References

Technical Support Center: Troubleshooting Failed Click Chemistry Reactions with Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with click chemistry reactions involving Sulfo-Cy5 azide (B81097).

Frequently Asked Questions (FAQs)

Q1: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for labeling with Sulfo-Cy5 azide?

A1: Both CuAAC and SPAAC are highly efficient methods for conjugating this compound to a target molecule. The primary difference lies in the requirement for a copper catalyst.

  • CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) requires a copper(I) catalyst to proceed at a significant rate.[1] It is generally faster and uses simple terminal alkynes. However, the copper catalyst can be toxic to living cells and may interact with certain functional groups on biomolecules.[2][3]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free method that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide.[4][5] This makes it ideal for applications in living systems where copper toxicity is a concern.[5] The trade-off is that the strained alkynes are larger and can be more sterically demanding.

Q2: How should I store this compound to ensure its stability?

A2: Proper storage of this compound is critical for successful click reactions. It should be stored at -20°C in the dark and protected from light.[6][7] Some suppliers also recommend desiccating the product.[8] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month, and should be protected from light.[9][10] Avoid repeated freeze-thaw cycles.

Q3: What are some common substances that can interfere with my click chemistry reaction?

A3: Several substances can interfere with click chemistry reactions:

  • For CuAAC:

    • Thiols: Free thiols can coordinate with the copper catalyst, reducing its activity.[11]

    • Chelating agents: Buffers or molecules that can chelate copper, such as Tris buffer or EDTA, should be avoided.

    • Reducing agents: While a reducing agent like sodium ascorbate (B8700270) is necessary to maintain copper in the active Cu(I) state, some other reducing agents like TCEP can interfere with the reaction.[12]

  • For SPAAC:

    • Thiols: Can react with some strained alkynes, so it's advisable to be cautious if free thiols are present in your sample.[3]

Q4: My this compound is not dissolving well. What should I do?

A4: this compound is generally water-soluble.[2][6] If you are experiencing solubility issues, ensure you are using a high-purity solvent. For organic solvents like DMSO, use a fresh, anhydrous grade, as hygroscopic DMSO can significantly impact solubility.[9] Gentle warming and vortexing can also aid in dissolution.

Troubleshooting Guide: Low or No Product Formation

Low or no product formation is a common issue in click chemistry. The following sections break down potential causes and solutions for both CuAAC and SPAAC reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most frequent cause of CuAAC failure is an inactive copper(I) catalyst.

  • Symptom: The reaction mixture does not proceed, and starting materials are recovered.

  • Cause 1: Oxidation of Copper(I) to Copper(II). Copper(I) is readily oxidized by oxygen.

    • Solution: Degas your reaction mixture and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Always use freshly prepared sodium ascorbate solution as a reducing agent to maintain the copper in its active Cu(I) state.[13]

  • Cause 2: Poor Quality Copper Source. The copper salt may be old or of low purity.

    • Solution: Use a fresh, high-purity source of copper(II) sulfate (B86663) (CuSO₄) or a copper(I) salt.

  • Cause 3: Inappropriate Ligand. The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.

    • Solution: Use a copper-chelating ligand like TBTA or THPTA to protect the catalyst from oxidation and improve reaction efficiency.[13] A 5:1 ligand to copper ratio is often recommended for bioconjugations.

  • Symptom: Low yield or incomplete reaction.

  • Cause 1: Incorrect pH. The optimal pH range for CuAAC is generally between 4 and 12.[14]

    • Solution: For bioconjugations, a pH of 7-9 is common.[13] Adjust the pH of your reaction buffer accordingly.

  • Cause 2: Poor Solvent Choice. Reactants may not be fully soluble in the chosen solvent.

    • Solution: Ensure both the alkyne-modified molecule and this compound are soluble in the reaction solvent. Common solvents include DMF, DMSO, acetonitrile, and mixtures of water with t-BuOH.[13]

  • Cause 3: Inappropriate Temperature. While many click reactions work at room temperature, some may require heating.

    • Solution: Gentle heating (e.g., 50-60°C) can sometimes improve yields, but be aware that high temperatures can lead to side reactions like alkyne dimerization.[13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Symptom: Slow reaction or low yield.

  • Cause 1: Steric Hindrance. The bulky nature of the strained alkyne (e.g., DBCO, BCN) and the this compound can lead to steric hindrance.

    • Solution: Increase the reaction time and/or the concentration of the reactants. If possible, consider using a linker to increase the distance between the reactive groups and the biomolecules.

  • Cause 2: Instability of the Strained Alkyne. Some strained alkynes can be unstable under certain conditions.

    • Solution: Follow the manufacturer's storage and handling instructions for the specific strained alkyne you are using.

General Troubleshooting for Both CuAAC and SPAAC
  • Symptom: Low or no yield, presence of side products.

  • Cause: Purity of the alkyne- or azide-containing molecules is crucial.

    • Solution: Verify the purity of your starting materials using techniques like NMR or mass spectrometry. Ensure that the this compound has been stored correctly to prevent degradation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for CuAAC and SPAAC reactions. Note that these are starting points, and optimization may be required for your specific system.

Table 1: Typical Reaction Parameters for CuAAC with this compound
ParameterRecommended Range/ValueNotes
This compound Concentration 1.1 - 2 equivalents (relative to alkyne)A slight excess of the azide can drive the reaction to completion.
Alkyne Concentration 1 equivalentThis is your limiting reagent.
Copper(II) Sulfate (CuSO₄) Concentration 0.1 - 1 mol%Higher concentrations may be needed for difficult reactions but can increase the risk of side reactions.
Sodium Ascorbate Concentration 5 - 10 mol% (relative to copper)A fresh solution is crucial for reducing Cu(II) to Cu(I).
Ligand (TBTA or THPTA) Concentration 0.5 - 5 mol% (5:1 ratio to copper)THPTA is recommended for aqueous reactions.
Solvent Aqueous buffer (e.g., PBS), DMF, DMSO, t-BuOH/H₂OChoose a solvent where all reactants are soluble.
pH 7.0 - 9.0 for bioconjugationsOptimal pH can vary depending on the substrates.
Temperature Room Temperature (20-25°C) to 60°CGentle heating can increase the reaction rate.
Reaction Time 1 - 12 hoursMonitor progress by TLC or LC-MS.
Expected Yield > 80% (with optimization)Yields are highly dependent on the specific substrates and conditions.
Table 2: Typical Reaction Parameters for SPAAC with this compound
ParameterRecommended Range/ValueNotes
This compound Concentration 1.1 - 3 equivalents (relative to strained alkyne)An excess of the azide can improve reaction kinetics.
Strained Alkyne (DBCO, BCN) Concentration 1 equivalentThis is your limiting reagent.
Solvent Aqueous buffer (e.g., PBS), DMSO, DMFThe choice of solvent depends on the solubility of the reactants.
pH 6.0 - 8.0SPAAC is generally less sensitive to pH than CuAAC.
Temperature Room Temperature (20-25°C)Reactions are typically run at ambient temperature.
Reaction Time 1 - 24 hoursSPAAC reactions can be slower than CuAAC.
Expected Yield > 70% (with optimization)Yields depend on the reactivity of the specific strained alkyne and azide.

Experimental Protocols

Detailed Protocol for a Typical CuAAC Reaction

This protocol is a general guideline for labeling an alkyne-modified protein with this compound in an aqueous buffer.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

    • CuSO₄: Prepare a 20 mM stock solution in degassed water.

    • THPTA: Prepare a 100 mM stock solution in degassed water.

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in degassed water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1 mg/mL.

    • Add this compound stock solution to the protein solution to achieve a final concentration of 1.5 equivalents relative to the protein.

    • Gently mix the solution.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix by adding 1 µL of 20 mM CuSO₄ to 5 µL of 100 mM THPTA. Mix well.

    • Add the catalyst premix to the reaction mixture.

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5 mM.

  • Reaction Incubation:

    • Flush the headspace of the reaction tube with an inert gas and cap it tightly.

    • Incubate the reaction at room temperature for 1-4 hours with gentle shaking.

  • Purification:

    • Purify the labeled protein from excess reagents using size exclusion chromatography (e.g., a desalting column) or dialysis.

Detailed Protocol for a Typical SPAAC Reaction

This protocol describes the labeling of an azide-modified biomolecule with a DBCO-functionalized Sulfo-Cy5.

Materials:

  • Azide-modified biomolecule

  • Sulfo-Cy5-DBCO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous DMSO

Procedure:

  • Prepare Stock Solutions:

    • Sulfo-Cy5-DBCO: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified biomolecule in PBS.

    • Add the Sulfo-Cy5-DBCO stock solution to the biomolecule solution to achieve a final concentration of 1.5-2 equivalents relative to the biomolecule.

    • Gently mix the solution.

  • Reaction Incubation:

    • Incubate the reaction at room temperature for 4-24 hours with gentle shaking. The reaction can also be performed at 4°C for overnight incubation.

  • Purification:

    • Purify the labeled biomolecule from excess reagents using an appropriate method such as size exclusion chromatography, dialysis, or HPLC.

Visual Troubleshooting Guides

The following diagrams illustrate key decision-making workflows for troubleshooting failed click chemistry reactions.

CuAAC_Troubleshooting start Low/No CuAAC Product check_catalyst Check Catalyst Components start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents fresh_ascorbate Use Fresh Sodium Ascorbate? check_catalyst->fresh_ascorbate ph_check Is pH optimal (7-9)? check_conditions->ph_check purity_check Purity of starting materials confirmed? check_reagents->purity_check degas Degas Solvents/Reaction? fresh_ascorbate->degas Yes failure Persistent Failure: Consider SPAAC fresh_ascorbate->failure No ligand Using a Ligand (TBTA/THPTA)? degas->ligand Yes degas->failure No success Successful Reaction ligand->success Yes ligand->failure No solvent_check Are all reactants soluble? ph_check->solvent_check Yes ph_check->failure No temp_check Tried gentle heating? solvent_check->temp_check Yes solvent_check->failure No temp_check->success Yes temp_check->failure No storage_check This compound stored correctly? purity_check->storage_check Yes purity_check->failure No storage_check->success Yes storage_check->failure No

Caption: Troubleshooting workflow for CuAAC reactions.

SPAAC_Troubleshooting start Low/No SPAAC Product check_reactivity Assess Reactant Properties start->check_reactivity check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents steric_hindrance Potential Steric Hindrance? check_reactivity->steric_hindrance concentration_check Increased reactant concentration? check_conditions->concentration_check purity_check Purity of starting materials confirmed? check_reagents->purity_check alkyne_stability Strained Alkyne Stored Correctly? steric_hindrance->alkyne_stability Yes failure Persistent Failure: Re-evaluate strategy steric_hindrance->failure No success Successful Reaction alkyne_stability->success Yes alkyne_stability->failure No time_check Increased reaction time? concentration_check->time_check Yes concentration_check->failure No time_check->success Yes time_check->failure No azide_storage_check This compound stored correctly? purity_check->azide_storage_check Yes purity_check->failure No azide_storage_check->success Yes azide_storage_check->failure No

Caption: Troubleshooting workflow for SPAAC reactions.

References

Technical Support Center: Sulfo-Cy5 Azide Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on Sulfo-Cy5 azide (B81097) labeling reactions. It is intended for researchers, scientists, and drug development professionals utilizing click chemistry for biomolecule conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Sulfo-Cy5 azide labeling reactions?

A1: The optimal pH depends on the type of click chemistry being performed.

  • For copper-catalyzed azide-alkyne cycloaddition (CuAAC) , the reaction is largely pH-insensitive and proceeds efficiently over a broad pH range of 4 to 12. For most biological applications, a pH of 7.0-7.5 is a safe and effective starting point.[1]

  • For strain-promoted azide-alkyne cycloaddition (SPAAC) , also known as copper-free click chemistry, the reaction rate is pH-dependent. Generally, higher pH values lead to increased reaction rates.[2][3] A pH range of 7.0-9.0 is commonly recommended to balance reaction efficiency and the stability of the biomolecule.[4]

Q2: How does the choice of buffer affect the labeling reaction?

A2: The buffer system can significantly impact the reaction rate, particularly for SPAAC reactions. For instance, one study found that HEPES buffer at pH 7.0 provided higher reaction rates than PBS at the same pH.[2] It is advisable to avoid buffers containing high concentrations of chelating agents if using CuAAC, as they can sequester the copper catalyst. Tris buffers should also be used with caution in CuAAC as they can be inhibitory.[5]

Q3: Is the Sulfo-Cy5 dye itself sensitive to pH?

A3: Sulfo-Cy5 conjugates are generally stable and their fluorescence is pH-insensitive within a range of pH 4 to 10.[6][7] However, extreme pH conditions should be avoided to prevent degradation of the dye.

Q4: Can I perform the labeling reaction in organic solvents?

A4: While the this compound is water-soluble, the reaction can tolerate the presence of organic co-solvents like DMSO or DMF, which are often used to dissolve the alkyne or cyclooctyne (B158145) counterpart.[8] It is recommended to keep the final concentration of the organic solvent as low as possible, especially when working with proteins that may be sensitive to denaturation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Labeling Efficiency Suboptimal pH: The pH of the reaction buffer may not be optimal for the specific click chemistry reaction.For SPAAC, consider increasing the pH to a range of 8.0-9.0, ensuring your biomolecule remains stable. For CuAAC, ensure the pH is within the 4-12 range; a neutral pH of ~7 is a good starting point.[2][4]
Incorrect Buffer Composition: The buffer may contain interfering substances.For CuAAC, avoid buffers with high concentrations of chelating agents or Tris. For SPAAC, be aware that different buffers can yield different reaction rates; consider testing an alternative buffer system (e.g., HEPES instead of PBS).[2][5]
Degradation of Reagents: The this compound or the reaction partner may have degraded due to improper storage or handling.Store reagents as recommended by the manufacturer, typically at -20°C in the dark.[8][9] Allow reagents to warm to room temperature before opening to prevent condensation.
Inconsistent Labeling Results Variability in pH Preparation: Inconsistent preparation of buffers can lead to variable pH and reaction rates.Always verify the pH of your reaction buffer with a calibrated pH meter before use.
Presence of Interfering Substances: Contaminants in the biomolecule sample, such as other azide-containing compounds (e.g., sodium azide as a preservative), can compete in the reaction.Purify your biomolecule to remove any interfering substances. Dialysis or buffer exchange is recommended.
No Labeling Observed Incorrect Click Chemistry Reagents: Mismatch between the azide and its reaction partner (e.g., using a terminal alkyne without a copper catalyst).Ensure you are using the correct reagents for your chosen click chemistry method (terminal alkyne with a copper catalyst for CuAAC; a strained cyclooctyne like DBCO or BCN for SPAAC).[8]
Inactive Catalyst (for CuAAC): The copper(I) catalyst is oxidized and inactive.Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to ensure the presence of Cu(I).[5]

Quantitative Data Presentation

The following table summarizes the effect of pH and buffer type on the second-order rate constants for a SPAAC reaction between an azide and a sulfo-DBCO derivative, based on data from Pringle and Knight, 2025.[2][3]

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
PBS7250.32 - 0.85
HEPES7250.55 - 1.22
MES525Lower rates observed
Borate1037Up to 1.18
DMEM7.4370.59 - 0.97
RPMI7.4370.27 - 0.77

Note: The range in rate constants reflects the use of different azide-containing molecules in the study.

Experimental Protocols

Protocol: pH Optimization for this compound Labeling via SPAAC

This protocol provides a general guideline for optimizing the pH of a copper-free click chemistry reaction.

1. Reagent Preparation:

  • Biomolecule-DBCO/BCN: Prepare a stock solution of your DBCO or BCN-modified biomolecule in an appropriate azide-free buffer (e.g., PBS).
  • This compound: Prepare a stock solution (e.g., 10 mM) in nuclease-free water or DMSO.
  • Reaction Buffers: Prepare a series of buffers with varying pH values (e.g., PBS at pH 6.5, 7.4, and 8.5).

2. Labeling Reaction:

  • For each pH to be tested, set up a reaction in a microcentrifuge tube.
  • To the appropriate reaction buffer, add the biomolecule-DBCO/BCN to a final concentration of 10-100 µM.
  • Add this compound to a final concentration that is in slight molar excess (e.g., 1.5 to 5-fold) over the biomolecule.
  • The total reaction volume will depend on the amount of biomolecule to be labeled.

3. Incubation:

  • Incubate the reactions at room temperature or 37°C for 1 to 4 hours, protected from light. The optimal time may need to be determined empirically.

4. Analysis of Labeling Efficiency:

  • Analyze the labeling efficiency for each pH condition. This can be done using techniques such as:
  • SDS-PAGE with in-gel fluorescence scanning: To visualize the fluorescently labeled biomolecule.
  • Spectrophotometry: To measure the absorbance of the Sulfo-Cy5 dye and the protein, allowing for the calculation of the degree of labeling (DOL).
  • HPLC or Mass Spectrometry: For more precise quantification and characterization of the labeled product.

5. Purification:

  • Once the optimal pH is determined, the labeled biomolecule can be purified from excess this compound using size-exclusion chromatography, dialysis, or spin columns.

Visualizations

experimental_workflow Experimental Workflow for pH Optimization reagent_prep Reagent Preparation - Biomolecule-DBCO - this compound - Buffers (pH 6.5, 7.4, 8.5) reaction_setup Reaction Setup (Separate reactions for each pH) reagent_prep->reaction_setup incubation Incubation (RT or 37°C, 1-4h, dark) reaction_setup->incubation analysis Analysis of Labeling Efficiency - SDS-PAGE - Spectrophotometry - HPLC/MS incubation->analysis purification Purification of Labeled Product analysis->purification

Caption: Workflow for pH optimization of SPAAC reactions.

logical_relationship Troubleshooting Logic for Low Labeling Yield start Low Labeling Yield check_ph Verify Reaction pH start->check_ph check_reagents Check Reagent Integrity start->check_reagents check_buffer Analyze Buffer Composition start->check_buffer sub_ph_spaac For SPAAC: Increase pH to 8.0-8.5 check_ph->sub_ph_spaac sub_ph_cuaac For CuAAC: Ensure pH is 4-12 check_ph->sub_ph_cuaac sub_reagents Use fresh reagents, stored correctly check_reagents->sub_reagents sub_buffer_cuaac For CuAAC: Avoid Tris & chelators check_buffer->sub_buffer_cuaac sub_buffer_spaac For SPAAC: Consider alternative buffer check_buffer->sub_buffer_spaac solution Improved Labeling Yield sub_ph_spaac->solution sub_ph_cuaac->solution sub_reagents->solution sub_buffer_cuaac->solution sub_buffer_spaac->solution

Caption: Troubleshooting flowchart for low labeling efficiency.

References

Validation & Comparative

A Head-to-Head Comparison: Sulfo-Cy5 Azide vs. Alexa Fluor 647 Azide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye for protein labeling is a critical decision that significantly impacts experimental outcomes. This guide provides an objective, data-driven comparison of Sulfo-Cy5 azide (B81097) and Alexa Fluor 647 azide, two popular far-red fluorescent dyes used for protein labeling via click chemistry.

Both Sulfo-Cy5 azide and Alexa Fluor 647 azide are azide-functionalized dyes designed to react with alkyne-modified proteins through copper-catalyzed or strain-promoted click chemistry. They share similar excitation and emission spectra, making them compatible with the same instrumentation, such as flow cytometers, fluorescence microscopes, and in vivo imaging systems. However, their performance characteristics, particularly in terms of brightness, photostability, and water solubility, can differ, influencing their suitability for specific applications.

Performance Characteristics: A Quantitative Comparison

The choice between these two dyes often comes down to a trade-off between performance and cost. Alexa Fluor 647 is renowned for its superior brightness and photostability.[1][2][3] In contrast, Sulfo-Cy5, a sulfonated version of the Cy5 dye, offers a cost-effective alternative that is highly water-soluble, which can be advantageous for labeling delicate proteins in aqueous environments without the need for organic co-solvents.[4][5][6][7]

A significant drawback of Cy5 dyes is their tendency to form non-fluorescent aggregates when conjugated to proteins, especially at higher degrees of labeling, which can lead to self-quenching and a decrease in the overall fluorescence signal.[1][3][8] Alexa Fluor 647 conjugates exhibit markedly less of this self-quenching effect, resulting in brighter and more reliable signals.[1][3][8][9]

The following table summarizes the key spectral and physical properties of this compound and Alexa Fluor 647 azide.

PropertyThis compoundAlexa Fluor 647 Azide
Excitation Maximum (nm) ~646[4][7]~650[10]
Emission Maximum (nm) ~662[4][7]~665[10]
Extinction Coefficient (M⁻¹cm⁻¹) ~271,000[4][7]~239,000[10]
Quantum Yield ~0.28[4][7]~0.33[10][11]
Water Solubility High (due to sulfonation)[4][5][6][7]Moderate (requires DMSO for stock)[12]
Photostability GoodExcellent[2][3]
pH Sensitivity LowInsensitive (pH 4-10)[13][14][15]

Experimental Workflow: Protein Labeling via Click Chemistry

The general workflow for labeling a protein with either this compound or Alexa Fluor 647 azide involves a two-step process. First, the protein of interest is metabolically, enzymatically, or chemically modified to incorporate an alkyne group. Second, the azide-functionalized fluorescent dye is covalently attached to the alkyne-modified protein via a click reaction.

G cluster_protein_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification Protein Protein of Interest AlkyneProtein Alkyne-Modified Protein Protein->AlkyneProtein Metabolic/Enzymatic/ Chemical Modification LabeledProtein Fluorescently Labeled Protein AlkyneProtein->LabeledProtein Click Chemistry (CuAAC or SPAAC) AzideDye This compound or Alexa Fluor 647 Azide AzideDye->LabeledProtein PurifiedProtein Purified Labeled Protein LabeledProtein->PurifiedProtein Removal of excess dye

General workflow for protein labeling using click chemistry.

Experimental Protocols

The following are generalized protocols for labeling alkyne-modified proteins with this compound or Alexa Fluor 647 azide. It is crucial to optimize the reaction conditions, such as dye concentration and incubation time, for each specific protein and application to achieve the desired degree of labeling and signal-to-noise ratio.[16]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for purified proteins in vitro. The copper(I) catalyst can be toxic to live cells.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.0-8.0. Avoid buffers containing DTT, TCEP, or β-mercaptoethanol as they can reduce the azide group.[17]

  • This compound or Alexa Fluor 647 azide.

  • Anhydrous DMSO for dissolving Alexa Fluor 647 azide.[12]

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate (B8700270) in water, freshly prepared).

  • Copper chelator stock solution (e.g., 20 mM TBTA or THPTA in DMSO or water).

  • Purification resin (e.g., size-exclusion chromatography column) to remove excess dye.

Protocol:

  • Prepare Dye Stock Solution:

    • This compound: Dissolve directly in water or buffer to a concentration of 1-10 mM.[4]

    • Alexa Fluor 647 Azide: Dissolve in anhydrous DMSO to a stock concentration of 1-10 mM.[12]

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Alkyne-modified protein (final concentration 1-10 µM).

    • Azide-functionalized dye (final concentration 10-100 µM, a 5-10 fold molar excess over the protein is a good starting point).

    • Copper chelator (e.g., TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate to a final concentration of 50 µM.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion spin column or by dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This "copper-free" click chemistry protocol is ideal for labeling proteins on the surface of live cells or in other environments where copper toxicity is a concern.[18] This method requires the protein to be modified with a strained alkyne, such as DBCO or BCN.

Materials:

  • Cells expressing a protein modified with a strained alkyne (e.g., DBCO).

  • This compound or Alexa Fluor 647 azide.

  • Cell culture medium or a suitable buffer (e.g., PBS).

Protocol:

  • Prepare Dye Solution: Prepare a working solution of the azide-functionalized dye in the appropriate cell culture medium or buffer. A final concentration of 5-25 µM is a common starting point.

  • Labeling:

    • Remove the existing culture medium from the cells.

    • Add the dye-containing medium to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with fresh, pre-warmed medium or PBS to remove any unreacted dye.

  • Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Conclusion

For most protein labeling applications, Alexa Fluor 647 azide is often the superior choice due to its increased brightness, enhanced photostability, and reduced tendency for self-quenching, which contribute to more robust and reliable experimental data.[1][2][3] While this compound is a more cost-effective and highly water-soluble option that can be suitable for certain applications, the performance advantages of Alexa Fluor 647 azide, particularly in demanding applications such as single-molecule studies and quantitative imaging, often justify its selection for achieving high-quality, reproducible results. The high water solubility of this compound makes it particularly useful for labeling delicate proteins that may be sensitive to the small amounts of organic co-solvents required for Alexa Fluor 647.[4] Ultimately, the choice between these two dyes will depend on the specific experimental requirements, the sensitivity needed, and budgetary considerations.

References

A Head-to-Head Comparison: Water-Soluble Sulfo-Cy5 Azide vs. Standard Cy5 Azide for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for elucidating their function and localization. Cyanine (B1664457) 5 (Cy5) azide (B81097) has long been a staple fluorophore for these applications, prized for its bright, far-red fluorescence. However, the advent of a sulfonated, water-soluble variant, Sulfo-Cy5 azide, presents researchers with a critical choice. This guide provides an objective comparison of these two powerful molecular probes, supported by their physicochemical properties and outlining experimental protocols for their application in "click chemistry" labeling.

Key Performance Characteristics: A Tabular Comparison

The primary distinction between this compound and standard Cy5 azide lies in their solubility, a factor that significantly influences their handling and application. The addition of sulfonate groups to the cyanine core of this compound dramatically increases its hydrophilicity.

PropertyThis compoundStandard Cy5 AzideReferences
Solubility High solubility in aqueous buffersPoorly soluble in water; requires organic co-solvents (e.g., DMSO, DMF)[1]
Excitation Max (nm) ~646~649[2][3]
Emission Max (nm) ~662~670[4][2][3]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~271,000~250,000[4][2]
Fluorescence Quantum Yield 0.280.27[2][5]
Cell Permeability Generally cell-impermeable due to charged sulfonate groupsMore hydrophobic, may exhibit some cell permeability but can also lead to non-specific binding to lipid-rich structures[4]
Non-specific Binding Reduced non-specific binding due to hydrophilicity and reduced aggregationHigher propensity for non-specific binding and aggregation in aqueous media[4][6]

Performance Insights

This compound: The Aqueous Workhorse

The exceptional water solubility of this compound is its standout feature.[1] This allows for labeling reactions to be performed in entirely aqueous buffers, which is particularly advantageous when working with sensitive proteins that may be denatured by the organic co-solvents required for standard Cy5 azide.[7] The hydrophilic nature of this compound also mitigates the tendency of the dye molecules to aggregate, a common issue with cyanine dyes that can lead to fluorescence quenching and non-specific binding.[8][6] Consequently, this often results in a higher signal-to-noise ratio in imaging applications. Due to its charged sulfonate groups, this compound is generally cell-impermeable, making it an excellent choice for labeling cell-surface proteins.

Standard Cy5 Azide: The Traditional Choice for Permeabilized Systems

Standard Cy5 azide remains a widely used and effective fluorescent probe. Its hydrophobic nature can be an advantage in certain applications, such as when labeling intracellular targets in fixed and permeabilized cells, where membrane passage is no longer a barrier. However, its poor aqueous solubility necessitates the use of organic co-solvents like DMSO or DMF to prepare stock solutions, which must then be carefully diluted into the reaction buffer to avoid precipitation.[7] Researchers must be mindful of the potential for non-specific binding to hydrophobic regions within cells or on surfaces, which can increase background fluorescence.[4]

Experimental Workflows and Protocols

Both this compound and standard Cy5 azide are designed for covalent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with either this compound or standard Cy5 azide.

G cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification cluster_analysis Analysis p1 Prepare Alkyne-Modified Biomolecule Solution r1 Combine Biomolecule, Dye, and Catalyst p1->r1 p2 Prepare Azide Dye Stock Solution p2->r1 p3 Prepare Catalyst Solution (e.g., CuSO4, Ligand) p3->r1 p4 Prepare Reducing Agent (e.g., Sodium Ascorbate) r2 Initiate Reaction with Reducing Agent p4->r2 r1->r2 r3 Incubate at Room Temperature (Protected from Light) r2->r3 pu1 Separate Labeled Biomolecule from Excess Reagents (e.g., Spin Column, Dialysis) r3->pu1 a1 Confirm Labeling (e.g., Gel Electrophoresis, Spectroscopy) pu1->a1 a2 Proceed to Downstream Application (e.g., Microscopy) a1->a2

Caption: Generalized workflow for click chemistry labeling.
Key Experimental Protocols

The following protocols provide a general framework for labeling proteins with either this compound or standard Cy5 azide. Optimization may be required for specific biomolecules and experimental conditions.

1. Preparation of Stock Solutions

  • Alkyne-Modified Protein: Prepare a solution of the alkyne-modified protein in an azide-free buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.

  • Azide Dye:

    • This compound: Dissolve directly in nuclease-free water or buffer to a final concentration of 10 mM.

    • Standard Cy5 Azide: Dissolve in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Catalyst Premix: Prepare a solution of 20 mM copper(II) sulfate (B86663) (CuSO₄) and 100 mM of a copper-stabilizing ligand (e.g., THPTA) in water.

  • Reducing Agent: Freshly prepare a 300 mM solution of sodium ascorbate (B8700270) in water immediately before use.

2. Click Chemistry Labeling Reaction (CuAAC)

This protocol is for a 100 µL reaction volume.

  • To a microcentrifuge tube, add 50 µL of the alkyne-modified protein solution.

  • Add 2.5 µL of the 10 mM azide dye stock solution (final concentration: 250 µM). Vortex briefly.

  • Add 10 µL of the catalyst premix. Vortex briefly.

  • To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly to mix.

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.

3. Purification of the Labeled Protein

  • Remove excess, unreacted dye and other small molecules using a desalting spin column appropriate for the molecular weight of the target protein.

  • Alternatively, for larger proteins, dialysis against a suitable buffer can be performed. For this method, this compound is recommended due to its high water solubility, which facilitates its removal.[7]

4. Analysis of Labeling Efficiency

  • Gel-Based Analysis: Run the purified, labeled protein on an SDS-PAGE gel. Visualize the fluorescently labeled protein using a gel imager with appropriate excitation and emission filters. A band corresponding to the molecular weight of the protein should be fluorescent.

  • Spectrophotometric Analysis: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and ~650 nm (for Cy5 concentration).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

For live-cell imaging or other applications where a copper catalyst may be toxic, a copper-free click chemistry approach, SPAAC, is employed. In this workflow, the azide-functionalized dye reacts with a biomolecule modified with a strained alkyne (e.g., DBCO, BCN).

G cluster_prep Reagent Preparation cluster_reaction SPAAC Reaction cluster_wash Washing cluster_analysis Analysis p1 Prepare Strained Alkyne-Modified Biomolecule or Cell Culture r1 Add Azide Dye to Biomolecule Solution or Cells p1->r1 p2 Prepare Azide Dye Stock Solution p2->r1 r2 Incubate at Physiological Temperature (e.g., 37°C for live cells) r1->r2 w1 Wash to Remove Unbound Dye r2->w1 a1 Image with Fluorescence Microscopy w1->a1

Caption: Workflow for copper-free SPAAC labeling.

Conclusion

The choice between water-soluble this compound and standard Cy5 azide hinges on the specific requirements of the experiment. For researchers working with delicate biomolecules in aqueous systems or aiming to minimize non-specific binding for high-contrast imaging, the superior water solubility and reduced aggregation of This compound make it the preferred option. For applications involving fixed and permeabilized cells or where the use of organic co-solvents is not a concern, standard Cy5 azide remains a viable and cost-effective choice. Both dyes offer excellent spectral properties for far-red fluorescence detection and are compatible with established click chemistry protocols.

References

A Head-to-Head Battle of Far-Red Dyes: Unveiling the Photostability of Sulfo-Cy5 Azide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the photostability of a dye is a critical parameter dictating the success of demanding imaging applications. This guide provides a comprehensive comparison of the photostability of Sulfo-Cy5 azide (B81097) against its prominent far-red counterparts: Alexa Fluor 647 azide, DyLight 650 azide, and Atto 647N azide.

In the realm of fluorescence microscopy, particularly for single-molecule studies, super-resolution imaging, and long-term live-cell imaging, the ability of a fluorophore to withstand intense and prolonged illumination without significant degradation is paramount. Photobleaching, the irreversible loss of fluorescence, can compromise data quality and limit experimental possibilities. This comparison aims to provide an objective overview of the photostability of these commonly used far-red azide dyes, supported by available data and a detailed experimental protocol for independent verification.

Key Performance Characteristics: A Comparative Overview

While direct, quantitative head-to-head comparisons of the azide-functionalized versions of these dyes under identical conditions are limited in publicly available literature, a consistent trend emerges from manufacturer specifications and independent studies on the parent dye families. The following table summarizes the key spectral properties and reported photostability characteristics of Sulfo-Cy5 azide and its alternatives.

FeatureThis compoundAlexa Fluor 647 AzideDyLight 650 AzideAtto 647N Azide
Excitation Max (nm) ~646[1]~650~652~647
Emission Max (nm) ~662[1]~671~672~669
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000[1]~270,000~250,000~150,000
Quantum Yield (Φ) ~0.28[1]~0.33Not readily available~0.65[2]
Reported Photostability Good[3]High[2][4][5]High[6][7]Very High[2][8]

Note: The quantum yield for DyLight 650 azide is not consistently reported in publicly available sources. Brightness is a function of both the molar extinction coefficient and the quantum yield.

It is widely acknowledged that Alexa Fluor and Atto dyes are engineered for enhanced photostability compared to traditional cyanine (B1664457) dyes like Cy5.[4][9][10][11] The sulfonation of Cy5 to create Sulfo-Cy5 improves its water solubility but does not inherently confer the same level of photostability as the structural modifications present in the Alexa Fluor and Atto dye series. DyLight dyes are also promoted for their high fluorescence intensity and photostability.[6][7]

Visualizing the Experimental Workflow

To empirically assess and compare the photostability of these dyes, a standardized experimental workflow is crucial. The following diagram, generated using the DOT language, outlines the key steps for a typical photostability measurement experiment.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis prep_dye Prepare Dye Solutions (e.g., in PBS) prep_sample Immobilize Dyes on Coverslip prep_dye->prep_sample set_params Set Imaging Parameters (Laser Power, Exposure Time) prep_sample->set_params acquire_t0 Acquire Initial Image (t=0) set_params->acquire_t0 acquire_series Acquire Time-Lapse Series acquire_t0->acquire_series measure_intensity Measure Fluorescence Intensity Over Time acquire_series->measure_intensity normalize Normalize to Initial Intensity measure_intensity->normalize plot Plot Normalized Intensity vs. Time normalize->plot fit Fit to Exponential Decay and Calculate Half-Life plot->fit

References

A Comparative Guide to the Quantum Yield of Sulfo-Cy5 Azide and Other Cyanine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical decision that directly impacts experimental outcomes. Among the myriad of choices, cyanine (B1664457) dyes are prized for their brightness and photostability, particularly in the far-red and near-infrared regions of the spectrum. This guide provides an objective comparison of the quantum yield of Sulfo-Cy5 azide (B81097) against other popular cyanine dyes, supported by experimental data and detailed methodologies.

Sulfo-Cy5 azide is a water-soluble, bright, far-red fluorescent probe that is an excellent tool for "click chemistry" applications, allowing for the precise labeling of biomolecules.[1] Its performance, particularly its quantum yield—a measure of the efficiency of fluorescence—is a key determinant of its suitability for various applications.

Quantitative Comparison of Quantum Yields

The quantum yield (Φ) of a fluorophore is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter dye, which is crucial for sensitive detection in fluorescence imaging and other assays. Below is a summary of the quantum yields for this compound and comparable cyanine dyes.

DyeQuantum Yield (Φ)Excitation Max (nm)Emission Max (nm)
This compound0.28646662
Cy5 azide0.2646662
Alexa Fluor 647 azide*~0.33650665
DyLight 650 azide**High652672

*Note: The quantum yield for Alexa Fluor 647 is reported for the parent dye; the azide variant is expected to have a similar value.[2][3] Note: A specific quantum yield for DyLight 650 azide is not readily available, but the parent dye is known to have a high quantum yield.[2]

As the data indicates, this compound possesses a quantum yield of 0.28, making it a highly efficient fluorophore.[4][5][6] This value is notably higher than that of the non-sulfonated Cy5 azide (0.2).[7] Alexa Fluor 647, a widely used alternative, exhibits a slightly higher quantum yield of approximately 0.33.[2][3] While a precise value for DyLight 650 azide is not available, it is marketed as a high quantum yield dye, spectrally similar to Alexa Fluor 647 and Cy5.[2][7] The sulfonation of Cy5 to Sulfo-Cy5 not only improves its water solubility but also enhances its quantum yield, leading to brighter conjugates.[8][9]

Experimental Protocols

Accurate determination of fluorescence quantum yield is essential for comparing fluorophores. The most common method is the relative quantum yield measurement, which involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

Relative Quantum Yield Measurement Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of a fluorescently labeled biomolecule.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Fluorescence cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., phosphate-buffered saline, PBS)

  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

  • Sample of unknown quantum yield (e.g., this compound-labeled protein)

Procedure:

  • Prepare a series of dilutions for both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample^2 / η_standard^2)

    Where:

    • Φ is the quantum yield

    • m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Experimental Workflow: Labeling Biomolecules with Fluorescent Azides via Click Chemistry

The following diagram illustrates a typical workflow for labeling an alkyne-modified biomolecule with an azide-containing fluorescent dye, such as this compound, using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common type of "click chemistry".

G cluster_prep Preparation cluster_reaction Click Reaction (CuAAC) cluster_purification Purification & Analysis Alkyne_Biomolecule Alkyne-Modified Biomolecule Mix Mix Components Alkyne_Biomolecule->Mix Azide_Dye Azide-Containing Dye (e.g., this compound) Azide_Dye->Mix Copper Add Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Mix->Copper Incubate Incubate Copper->Incubate Purify Purify Labeled Biomolecule (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze (e.g., Spectroscopy, Gel Electrophoresis) Purify->Analyze

Caption: Workflow for biomolecule labeling via CuAAC click chemistry.

This streamlined and highly specific reaction is a cornerstone of modern bioconjugation, enabling the efficient labeling of a wide range of biomolecules for downstream applications.[6]

Conclusion

This compound stands as a robust and efficient fluorescent probe for researchers utilizing click chemistry for biomolecule labeling. Its high quantum yield, coupled with its excellent water solubility, makes it a superior choice over its non-sulfonated counterpart, Cy5 azide. While other dyes like Alexa Fluor 647 may offer a slight advantage in terms of absolute quantum yield, the overall performance and versatility of this compound make it a highly competitive and valuable tool in the fields of biological research and drug development. The choice of fluorophore will ultimately depend on the specific requirements of the experiment, including the desired brightness, photostability, and the nature of the biomolecule being labeled.

References

The Decisive Advantage: Sulfo-Cy5 Azide in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for cellular imaging with nanoscale resolution, the choice of fluorophore is a critical determinant of success. For researchers, scientists, and drug development professionals leveraging the power of super-resolution microscopy techniques like stochastic optical reconstruction microscopy (STORM), the selection of a bright, photostable, and versatile fluorescent probe is paramount. This guide provides an objective comparison of Sulfo-Cy5 azide (B81097), a water-soluble cyanine (B1664457) dye, with its main alternatives, supported by experimental data and detailed protocols.

Unveiling the Strengths of Sulfo-Cy5 Azide

This compound has emerged as a powerful tool for super-resolution imaging, primarily due to a combination of advantageous properties. Its high water solubility, conferred by the sulfo- groups, prevents aggregation and ensures efficient labeling of biomolecules in aqueous environments.[1][2] This is a significant advantage over non-sulfonated cyanine dyes which are prone to forming non-fluorescent aggregates, thereby reducing labeling efficiency and overall brightness.

Furthermore, Sulfo-Cy5 belongs to the cyanine dye family, which is well-regarded for its excellent photoswitching characteristics in the presence of thiols, a fundamental requirement for STORM.[3] This allows for the controlled blinking of individual fluorophores, enabling their precise localization and the reconstruction of a super-resolved image. The far-red emission of Sulfo-Cy5 is also advantageous as it minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio.[1]

Performance in the Super-Resolution Arena: A Comparative Analysis

The performance of a fluorophore in super-resolution microscopy is determined by several key photophysical parameters. Here, we compare this compound with its primary competitor, Alexa Fluor 647 azide, and another common cyanine dye, Cy5.

PropertyThis compoundAlexa Fluor 647 AzideCy5 (non-sulfonated)
Excitation Maximum (nm) ~647[4][5]~650[6]~649
Emission Maximum (nm) ~663[4]~665[6]~670
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 251,000[4][5]~239,000[6]~250,000
Quantum Yield ~0.2~0.33[6]~0.2
Photon Yield per Switching Event (in STORM) GoodExcellent (thousands of photons)Good (can be enhanced with specific buffers)
Photostability HighVery HighModerate
Blinking Cycles (in STORM) GoodHighGood
Solubility High in water[1][2]High in waterLow in water

Experimental Workflow: Labeling and Imaging with this compound

The azide functional group on Sulfo-Cy5 allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly specific and efficient bioorthogonal reaction. This enables the precise labeling of target proteins, nucleic acids, or other molecules of interest for super-resolution imaging.

Below is a generalized experimental workflow for labeling and imaging cellular structures using this compound in conjunction with dSTORM.

experimental_workflow cluster_prep Sample Preparation cluster_click CLICK Chemistry cluster_imaging dSTORM Imaging cell_culture Cell Culture & Seeding fixation Fixation & Permeabilization cell_culture->fixation blocking Blocking fixation->blocking alkyne_labeling Alkyne Labeling of Target blocking->alkyne_labeling prepare_sulfo_cy5 Prepare this compound Solution click_reaction Incubate with this compound alkyne_labeling->click_reaction prepare_sulfo_cy5->click_reaction washing Washing click_reaction->washing imaging_buffer Add STORM Imaging Buffer washing->imaging_buffer acquisition Image Acquisition (TIRF) imaging_buffer->acquisition reconstruction Image Reconstruction acquisition->reconstruction

Experimental workflow for dSTORM imaging with this compound.
Detailed Experimental Protocol: dSTORM Imaging of the Actin Cytoskeleton

This protocol provides a more detailed methodology for imaging the actin cytoskeleton in fixed cells using this compound.

I. Cell Culture and Fixation

  • Cell Seeding: Plate HeLa or other suitable cells on high-precision glass coverslips one day prior to the experiment to achieve a confluency of 50-70%.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding sites by incubating the cells in 3% bovine serum albumin (BSA) in PBS for 1 hour.

II. Labeling with Phalloidin-Alkyne and this compound

  • Alkyne Labeling: Incubate the fixed and blocked cells with an alkyne-modified phalloidin (B8060827) conjugate (to target F-actin) at a concentration of 0.1-1 µM in PBS for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS to remove unbound phalloidin-alkyne.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution to a final concentration of 2-10 µM in the click reaction buffer.

  • Copper-Catalyzed Click Reaction (CuAAC):

    • Prepare a fresh click reaction cocktail containing:

      • 100 µM CuSO₄

      • 500 µM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

      • 5 mM Sodium Ascorbate (freshly prepared)

      • 2-10 µM this compound in PBS

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells thoroughly with PBS three times to remove unreacted dye and catalyst components.

III. dSTORM Imaging

  • Imaging Buffer: Prepare a fresh STORM imaging buffer. A common formulation consists of:

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM NaCl

    • 10% (w/v) Glucose

    • 1% (v/v) β-mercaptoethanol (BME) or 100 mM mercaptoethylamine (MEA)

    • Glucose oxidase/catalase oxygen scavenging system (e.g., 0.5 mg/mL glucose oxidase, 40 µg/mL catalase)

  • Image Acquisition:

    • Mount the coverslip onto a microscope slide with a drop of STORM imaging buffer.

    • Use a total internal reflection fluorescence (TIRF) microscope equipped with a high-power 647 nm laser for excitation and an EMCCD or sCMOS camera for detection.

    • Illuminate the sample with high laser power to induce photoswitching of the Sulfo-Cy5 molecules.

    • Acquire a series of 10,000 to 50,000 frames at a high frame rate (e.g., 50-100 Hz).

  • Image Reconstruction:

    • Process the acquired image series using a suitable localization software (e.g., ThunderSTORM, rapidSTORM) to identify and localize the individual blinking events.

    • Reconstruct the final super-resolution image from the localized coordinates.

Visualizing Cellular Signaling: The EGFR Pathway

Super-resolution microscopy with probes like this compound allows for the detailed visualization of signaling pathways at the molecular level. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and differentiation, is a prime example. dSTORM can be used to study the dimerization and clustering of EGFR upon ligand binding, events that are critical for downstream signaling.[7][8][9]

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Monomer) EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation Grb2 Grb2 EGFR_dimer->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras GEF Activity Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_nucleus ERK ERK->ERK_nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK_nucleus->Transcription_Factors Activation Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation

References

A Head-to-Head Comparison: Sulfo-Cy5 Azide Alternatives for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of live-cell imaging, the selection of fluorescent probes is paramount to generating high-quality, reliable data. For researchers utilizing click chemistry to label and visualize biomolecules, Sulfo-Cy5 azide (B81097) has been a widely used far-red fluorescent probe. However, the expanding landscape of fluorophore development has introduced several compelling alternatives that offer potential improvements in brightness, photostability, and cell permeability. This guide provides an objective comparison of Sulfo-Cy5 azide with its key alternatives, supported by available experimental data, to aid researchers in selecting the optimal probe for their live-cell imaging applications.

Key Performance Indicators: A Comparative Analysis

The ideal fluorescent azide for live-cell imaging should exhibit high brightness, exceptional photostability to withstand long-term imaging, good cell permeability for intracellular labeling, and minimal cytotoxicity to ensure cell health. The following table summarizes the available quantitative data for this compound and its prominent alternatives. It is important to note that direct side-by-side comparisons under identical experimental conditions are not always available in the literature.

FeatureThis compoundAlexa Fluor 647 AzideJanelia Fluor 646 Azide
Excitation Max (nm) ~646~650~646
Emission Max (nm) ~662~668~664
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **~271,000~270,000~152,000
Quantum Yield ~0.28~0.33~0.54
Relative Brightness ModerateHighVery High
Photostability GoodVery GoodExcellent
Cell Permeability Poor (hydrophilic)ModerateGood
Primary Advantage High water solubilityHigh brightness and photostabilitySuperior brightness, photostability, and cell permeability for live-cell and super-resolution imaging
Primary Disadvantage Limited cell permeability for intracellular targetsModerate cell permeabilityLower extinction coefficient compared to Cy5 dyes

Note: Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. While Janelia Fluor 646 has a lower extinction coefficient, its significantly higher quantum yield results in superior overall brightness.

In-Depth Look at the Alternatives

Alexa Fluor 647 Azide: As a member of the renowned Alexa Fluor family, the 647 azide variant offers excellent brightness and greater photostability compared to Cy5 dyes. Its spectral properties are very similar to Cy5, making it a drop-in replacement in many existing imaging setups. While more photostable than Cy5, its cell permeability for intracellular labeling can still be a limiting factor for some applications.

Janelia Fluor 646 Azide: Developed for advanced imaging applications, including super-resolution microscopy, Janelia Fluor 646 azide stands out for its exceptional brightness and photostability in live cells. A key advantage of the Janelia Fluor dyes is their thoughtful design for cell permeability, enabling efficient labeling of intracellular targets. This makes JF 646 azide a strong candidate for demanding live-cell imaging experiments that require long acquisition times or the detection of low-abundance targets.

Copper-Catalyzed vs. Strain-Promoted Click Chemistry: A Critical Choice for Live Cells

The choice of click chemistry reaction is as crucial as the choice of fluorophore for live-cell imaging.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used click reaction. However, the copper(I) catalyst required for the reaction can be toxic to cells, potentially inducing oxidative stress and altering cellular physiology. While the use of copper-chelating ligands can mitigate this toxicity to some extent, it remains a significant consideration for live-cell experiments.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry utilizes a strained alkyne, such as a dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide without the need for a toxic catalyst. This makes SPAAC the preferred method for live-cell imaging, as it minimizes perturbation to the biological system. Many of the discussed azide dyes are also available in DBCO-functionalized forms for use in SPAAC reactions.

Experimental Protocols

The following are generalized protocols for labeling live cells using fluorescent azides with both CuAAC and SPAAC. It is crucial to optimize concentrations and incubation times for your specific cell type and experimental conditions.

General Workflow for Live-Cell Click Chemistry Labeling

Workflow cluster_prep Cell Preparation cluster_reaction Click Reaction cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling (Incorporate alkyne/azide) Wash_Cells Wash Cells Metabolic_Labeling->Wash_Cells Add_Dye Add Fluorescent Azide/Alkyne Wash_Cells->Add_Dye Incubate Incubate Add_Dye->Incubate Wash_Again Wash Cells Incubate->Wash_Again Image Live-Cell Imaging Wash_Again->Image

Caption: General experimental workflow for live-cell labeling using click chemistry.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

Materials:

  • Live cells with incorporated alkyne groups

  • Fluorescent azide (e.g., this compound, Alexa Fluor 647 azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Sodium ascorbate (B8700270)

  • Live-cell imaging medium

Procedure:

  • Prepare Labeling Cocktail: In live-cell imaging medium, prepare the labeling cocktail immediately before use. Typical final concentrations are 1-10 µM fluorescent azide, 50 µM CuSO₄, 250 µM THPTA, and 1 mM sodium ascorbate. The components should be added in the order listed, with sodium ascorbate added last.

  • Cell Labeling: Wash the cells twice with pre-warmed imaging medium to remove unincorporated alkyne precursors. Add the labeling cocktail to the cells and incubate for 5-15 minutes at 37°C, protected from light.

  • Wash and Image: Gently wash the cells three times with pre-warmed imaging medium to remove the unreacted dye and catalyst. Proceed with live-cell imaging.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

Materials:

  • Live cells with incorporated azide groups

  • DBCO-functionalized fluorescent dye

  • Live-cell imaging medium

Procedure:

  • Prepare Labeling Medium: Dilute the DBCO-functionalized dye stock solution to the desired final concentration (typically 1-15 µM) in pre-warmed live-cell imaging medium.

  • Cell Labeling: Wash the cells twice with pre-warmed imaging medium. Add the labeling medium containing the DBCO-dye to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and Image: Gently wash the cells three times with pre-warmed imaging medium to remove the unreacted dye. The cells are now ready for live-cell imaging.

Signaling Pathway and Logical Relationship Diagrams

Click Chemistry Mechanisms for Live-Cell Imaging

Click_Chemistry cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Alkyne Terminal Alkyne Triazole1 1,2,3-Triazole Alkyne->Triazole1 + Azide1 Azide Azide1->Triazole1 Catalyst Cu(I) Catalyst Catalyst->Triazole1 Toxicity Potential Cytotoxicity Catalyst->Toxicity DBCO Strained Alkyne (DBCO) Triazole2 1,2,3-Triazole DBCO->Triazole2 + Azide2 Azide Azide2->Triazole2 Biocompatible Highly Biocompatible Triazole2->Biocompatible

Caption: Comparison of CuAAC and SPAAC click chemistry mechanisms for live-cell labeling.

Conclusion

While this compound remains a viable option for live-cell imaging, particularly for labeling cell-surface targets due to its high water solubility, alternatives such as Alexa Fluor 647 azide and Janelia Fluor 646 azide offer significant advantages in terms of brightness and photostability. For intracellular labeling, the superior cell permeability of Janelia Fluor 646 azide makes it an especially powerful tool. Furthermore, the adoption of strain-promoted "copper-free" click chemistry (SPAAC) is highly recommended for all live-cell imaging applications to minimize cytotoxicity and ensure the integrity of the biological processes under investigation. The choice of the optimal fluorescent azide will ultimately depend on the specific requirements of the experiment, including the nature of the target, the duration of the imaging, and the imaging modality employed.

Validating Labeling Efficiency of Sulfo-Cy5 Azide by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics and drug development, the precise and efficient labeling of biomolecules is paramount for accurate quantification and analysis. Sulfo-Cy5 azide (B81097), a water-soluble and bright far-red fluorescent dye, is a popular choice for labeling alkyne-modified biomolecules via click chemistry. This guide provides a comprehensive comparison of Sulfo-Cy5 azide with other azide-reactive dyes and details a mass spectrometry-based workflow to validate its labeling efficiency.

Performance Comparison of Azide-Reactive Dyes

Here, we compare this compound with other commonly used azide-reactive dyes: Alexa Fluor 647 azide and TAMRA-azide.

PropertyThis compoundAlexa Fluor 647 Azide5-TAMRA-Azide
Molecular Weight ( g/mol ) ~833.01[1]~941.11[2]~512.57[3]
Solubility Water, DMSO, DMF[1]Water, DMSO, DMF[2]DMSO, DMF, MeOH[3]
Excitation Max (nm) ~647[1]~648[2]~546[3]
Emission Max (nm) ~663[1]~671[2]~579[3]
Extinction Coefficient (cm⁻¹M⁻¹) ~251,000[1]~270,000[2]~91,000[3]
Key Features High water solubility due to sulfo groups, reducing aggregation.[4]Structurally similar to Cy5 with high photostability.[5]Cell-permeable tetramethylrhodamine (B1193902) dye.[3]

Note: The choice of dye will depend on the specific experimental requirements, including the desired spectral properties and the hydrophilicity of the target biomolecule. The presence of sulfo groups in this compound and Alexa Fluor 647 azide enhances their water solubility, which can be advantageous for labeling proteins in aqueous buffers and may reduce non-specific binding.[2][4]

Experimental Protocol: Validating Labeling Efficiency by Mass Spectrometry

This section outlines a detailed methodology for labeling a protein with an alkyne handle, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with this compound, and subsequent analysis by mass spectrometry to determine labeling efficiency.

I. Protein Preparation and Alkyne Modification
  • Protein Solubilization : Dissolve the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) if you are modifying lysine (B10760008) residues.

  • Alkyne Functionalization : Introduce an alkyne group into the protein. This can be achieved through various methods, such as:

    • Metabolic Labeling : Incorporate an alkyne-containing unnatural amino acid (e.g., L-azidohomoalanine (AHA) can be used, but for this protocol, an alkyne analog like homopropargylglycine (HPG) would be appropriate) during protein expression.

    • Chemical Modification : Use an NHS-ester-alkyne reagent to modify lysine residues or a maleimide-alkyne reagent for cysteine residues.

II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is adapted from established methods for click chemistry on proteins.[6][7]

  • Reagent Preparation :

    • This compound Stock Solution : Prepare a 10 mM stock solution in anhydrous DMSO.

    • Copper(II) Sulfate (CuSO₄) Stock Solution : Prepare a 50 mM stock solution in deionized water.

    • Reducing Agent (e.g., Sodium Ascorbate) Stock Solution : Prepare a 100 mM stock solution in deionized water. Note: This solution should be freshly prepared.

    • Copper Ligand (e.g., THPTA) Stock Solution : Prepare a 50 mM stock solution in deionized water.

  • Labeling Reaction :

    • In a microcentrifuge tube, combine the alkyne-modified protein (e.g., 100 µg in PBS).

    • Add this compound to a final concentration of 100-500 µM (a 5-20 fold molar excess over the protein).

    • Add the copper ligand (THPTA) to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) to a final concentration of 5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

III. Sample Preparation for Mass Spectrometry
  • Protein Precipitation : Precipitate the labeled protein to remove excess reagents. A common method is cold acetone (B3395972) precipitation.

  • Reduction and Alkylation :

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion :

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.

    • Incubate overnight at 37°C.

  • Peptide Desalting : Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method.

IV. Mass Spectrometry Analysis and Data Interpretation
  • LC-MS/MS Analysis : Analyze the desalted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Database Searching and Labeling Efficiency Calculation :

    • Perform a database search against the appropriate protein database using a search engine like MaxQuant, Proteome Discoverer, or Mascot.

    • Crucially, configure the search parameters to include the this compound modification as a variable modification on the alkyne-containing amino acid or the modified residue (e.g., lysine). The mass of the this compound adduct will need to be calculated and entered as a custom modification.

    • Calculate the labeling efficiency by determining the ratio of peptide-spectrum matches (PSMs) that are identified with the this compound modification to the total number of identified PSMs for that specific peptide.

      • Labeling Efficiency (%) = (Number of Labeled PSMs / (Number of Labeled PSMs + Number of Unlabeled PSMs)) * 100

Visualizing the Workflow and Logic

To better understand the experimental process and the logic behind validating labeling efficiency, the following diagrams are provided.

Experimental_Workflow cluster_labeling Protein Labeling cluster_ms_prep MS Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Protein Alkyne-Modified Protein Click_Reaction CuAAC with this compound Protein->Click_Reaction Labeled_Protein Sulfo-Cy5 Labeled Protein Click_Reaction->Labeled_Protein Precipitation Protein Precipitation Labeled_Protein->Precipitation Red_Alk Reduction & Alkylation Precipitation->Red_Alk Digestion Trypsin Digestion Red_Alk->Digestion Desalting Peptide Desalting Digestion->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS DB_Search Database Search (Variable Mod) LC_MS->DB_Search Efficiency_Calc Labeling Efficiency Calculation DB_Search->Efficiency_Calc

Caption: Experimental workflow for validating this compound labeling efficiency.

Logic_Diagram Total_Peptides Total Identified Peptides for a Specific Sequence Labeled_Peptides Peptides with Sulfo-Cy5 Modification Total_Peptides->Labeled_Peptides Unlabeled_Peptides Peptides without Sulfo-Cy5 Modification Total_Peptides->Unlabeled_Peptides Efficiency Labeling Efficiency (%) Labeled_Peptides->Efficiency Unlabeled_Peptides->Efficiency

Caption: Logic for calculating labeling efficiency from mass spectrometry data.

References

Performance of Sulfo-Cy5 Azide in Biological Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sulfo-Cy5 azide's performance in different biological buffers commonly used in bioconjugation and cellular imaging experiments. We will delve into the efficiency of click chemistry reactions, and the stability of the fluorophore, and compare its performance with alternative fluorescent labels. This information is intended to help researchers select the optimal buffer system for their specific application, ensuring reliable and reproducible results.

Introduction to Sulfo-Cy5 Azide (B81097)

This compound is a water-soluble, far-red fluorescent dye widely used for labeling biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] Its sulfonate groups enhance its water solubility, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments without the need for organic co-solvents.[2][3] The Cy5 fluorophore exhibits bright fluorescence and low background autofluorescence in the far-red region of the spectrum, making it well-suited for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[4]

Impact of Biological Buffers on this compound Performance

The choice of biological buffer can significantly impact the efficiency of the CuAAC reaction and the stability of the fluorescent dye. Here, we compare the performance of this compound in three commonly used buffers: Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).

While direct quantitative data for the performance of this compound in every buffer is not always available in peer-reviewed literature, we can infer its performance based on extensive studies of CuAAC reactions and the behavior of cyanine (B1664457) dyes in these environments.

Data Summary: Performance of this compound in Different Biological Buffers

Buffer SystemClick Chemistry (CuAAC) EfficiencyDye Stability & FluorescenceKey Considerations
Phosphate-Buffered Saline (PBS) High Good Generally compatible with CuAAC and provides a stable environment for cyanine dyes.[5][6]
HEPES High Good An excellent choice for CuAAC, often recommended for its compatibility and buffering capacity in the physiological pH range.[5]
Tris Buffer Low to Inhibited Generally Good Tris is known to be a competitive and inhibitory ligand for the copper(I) catalyst, which can significantly reduce or completely inhibit the efficiency of the CuAAC reaction.[5][7] While the dye itself is stable, the labeling reaction is compromised.

Comparison with Alternative Far-Red Fluorescent Azides

Several water-soluble, far-red fluorescent azides are available as alternatives to this compound. The choice of dye may depend on the specific experimental requirements, such as quantum yield, photostability, and cost.

Comparison of this compound with Alternatives

Fluorescent AzideExcitation (nm)Emission (nm)Key Features
This compound ~646~662High water solubility, bright fluorescence, widely used.
Alexa Fluor 647 Azide ~650~668Considered a gold standard for photostability and brightness, less prone to aggregation-induced quenching compared to Cy5.[8][9]
CF®647 Azide ~650~665High water solubility, excellent photostability.
AZDye 647 Azide ~650~668Structurally equivalent to Alexa Fluor® 647 with comparable performance.[8]

Experimental Protocols

General Protocol for Labeling Proteins with this compound via CuAAC

This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Alkyne-modified protein in a compatible buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in water or DMSO.

    • CuSO4: 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium ascorbate: 100 mM in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 mg/mL) with the desired buffer (PBS or HEPES).

    • Add this compound to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is common.

    • In a separate tube, premix CuSO4 and THPTA at a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the protein-dye solution. The final concentration of CuSO4 is typically in the range of 50-200 µM.

  • Initiate the Reaction:

    • (Optional) Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to minimize oxidation.

    • Add freshly prepared sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. Longer incubation times may be necessary for less efficient reactions.

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum, ~646 nm).

Visualizations

Experimental Workflow for Comparing this compound Performance

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis Protein_Prep Prepare Alkyne-Modified Protein Reaction_PBS CuAAC in PBS Protein_Prep->Reaction_PBS Reaction_HEPES CuAAC in HEPES Protein_Prep->Reaction_HEPES Reaction_Tris CuAAC in Tris Protein_Prep->Reaction_Tris Dye_Prep Prepare this compound Stock Solution Dye_Prep->Reaction_PBS Dye_Prep->Reaction_HEPES Dye_Prep->Reaction_Tris Buffer_Prep Prepare Buffer Solutions (PBS, HEPES, Tris) Buffer_Prep->Reaction_PBS Buffer_Prep->Reaction_HEPES Buffer_Prep->Reaction_Tris Efficiency Determine Reaction Efficiency (e.g., by HPLC or Gel Electrophoresis) Reaction_PBS->Efficiency Stability Measure Dye Stability (e.g., by Absorbance/Fluorescence over time) Reaction_PBS->Stability Quantum_Yield Measure Fluorescence Quantum Yield Reaction_PBS->Quantum_Yield Reaction_HEPES->Efficiency Reaction_HEPES->Stability Reaction_HEPES->Quantum_Yield Reaction_Tris->Efficiency Reaction_Tris->Stability Reaction_Tris->Quantum_Yield

Caption: Workflow for comparing this compound performance in different buffers.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

CUAAC_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Sulfo_Cy5_Azide Sulfo-Cy5-N3 Product Labeled Biomolecule (Triazole Linkage) Sulfo_Cy5_Azide->Product Alkyne_Biomolecule Alkyne-Biomolecule Alkyne_Biomolecule->Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I THPTA THPTA Ligand Cu_I->THPTA Stabilization Cu_I->Product Catalyzes

References

A Cost-Benefit Analysis of Sulfo-Cy5 Azide for Routine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular biology and drug development, the precise and efficient labeling of biomolecules is paramount. Fluorescent probes are indispensable tools for visualizing and quantifying these molecules. Among the vast array of available fluorophores, Sulfo-Cy5 azide (B81097) has emerged as a popular choice for labeling applications, primarily due to its bright far-red fluorescence and utility in click chemistry. This guide provides a comprehensive cost-benefit analysis of Sulfo-Cy5 azide for routine labeling, offering a comparison with its alternatives and supported by experimental data and protocols.

Overview of this compound

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its key features include:

  • High Water Solubility: The presence of sulfonate groups enhances its hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1][3][4] This is particularly beneficial when working with sensitive proteins that may be denatured by organic solvents.[5]

  • Click Chemistry Compatibility: The azide group allows for its specific conjugation to molecules containing an alkyne group through a highly efficient and selective reaction known as click chemistry.[6][7] This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst in the case of strain-promoted alkyne-azide cycloaddition (SPAAC) using a cyclooctyne (B158145) derivative like DBCO.[6][8]

  • Favorable Spectral Properties: Sulfo-Cy5 emits in the far-red region of the spectrum, which minimizes background fluorescence from biological samples.[1] It boasts a high molar extinction coefficient and a good quantum yield, contributing to its bright fluorescence.[1][]

Quantitative Comparison of this compound and Alternatives

For researchers, the selection of a fluorescent label often involves a trade-off between performance and cost. The following table summarizes the key quantitative data for this compound and some of its common alternatives.

FeatureThis compoundAlexa Fluor 647 AzideDBCO-Sulfo-Cy5
Excitation Max (nm) ~646 - 647[1][10]~650~646[11]
Emission Max (nm) ~662 - 663[1][12]~668~661[11]
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~250,000 - 271,000[10][13]~270,000~251,000[11]
Quantum Yield ~0.28[3][13]~0.33Not specified
Price (per 1 mg) ~$127.50 - $165.00[12][14]~$200+ (estimated)~$150.00 - $165.00[11][15]
Key Advantage High water solubility, cost-effectiveHigh photostability, brightCopper-free click reaction

Prices are approximate and can vary between suppliers and purity grades.

Performance and Cost-Benefit Analysis

Brightness and Photostability:

While Sulfo-Cy5 is a bright dye, studies have shown that Alexa Fluor 647, a direct competitor, is significantly more photostable.[16][17] This is a critical consideration for experiments requiring prolonged or intense illumination, such as super-resolution microscopy. The increased photostability of Alexa Fluor 647 can lead to a better signal-to-noise ratio over time.

Ease of Use and Reaction Chemistry:

The high water solubility of this compound simplifies labeling procedures for biomolecules in aqueous buffers.[3] For routine labeling via copper-catalyzed click chemistry (CuAAC), this compound is a robust and cost-effective choice.[] This reaction is highly efficient and selective.[7]

However, the copper catalyst used in CuAAC can be toxic to cells, which limits its application in live-cell imaging.[18] In such cases, strain-promoted alkyne-azide cycloaddition (SPAAC) is the preferred method. This "copper-free" click chemistry utilizes a dibenzocyclooctyne (DBCO) group instead of a terminal alkyne.[8][19] While DBCO-functionalized dyes like DBCO-Sulfo-Cy5 are available and effective, they are often more expensive than their terminal alkyne counterparts.[11][15]

Cost-Effectiveness:

For many standard applications where high photostability is not the primary concern, this compound offers an excellent balance of performance and cost.[] It is generally more affordable than Alexa Fluor 647 azide.[20] When considering the overall cost of an experiment, the price of the fluorescent label can be a significant factor, especially for high-throughput screening or when large quantities of labeled material are required.

Experimental Protocols

Below are detailed protocols for two common labeling scenarios.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound

This protocol describes the labeling of a protein containing a terminal alkyne group with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • DMSO (if needed to dissolve dye)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in water or DMSO to a concentration of 10 mM.

    • Prepare a 50 mM solution of CuSO₄ in water.

    • Prepare a 250 mM solution of THPTA in water.

    • Freshly prepare a 500 mM solution of sodium ascorbate in water.

  • Prepare the Labeling Reaction:

    • In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 mg/mL.

    • Add this compound to a final concentration that is 5-10 molar equivalents to the protein.

    • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst solution to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Protein with DBCO-Sulfo-Cy5

This protocol describes the copper-free labeling of a protein containing an azide group with a DBCO-functionalized dye.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-Sulfo-Cy5

  • DMSO (if needed to dissolve dye)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Stock Solution:

    • Dissolve DBCO-Sulfo-Cy5 in water or DMSO to a concentration of 10 mM.

  • Prepare the Labeling Reaction:

    • In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 mg/mL.

    • Add DBCO-Sulfo-Cy5 to a final concentration that is 5-20 molar equivalents to the protein.

  • Incubation:

    • Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours, protected from light.

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~647 nm (for Sulfo-Cy5).

Visualizing the Workflow

The following diagrams illustrate the two click chemistry workflows described in the protocols.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne_Protein Alkyne-Modified Protein Mix Mix Reactants and Catalyst Alkyne_Protein->Mix Sulfo_Cy5_Azide Sulfo-Cy5 Azide Sulfo_Cy5_Azide->Mix CuSO4 CuSO4 CuSO4->Mix THPTA THPTA THPTA->Mix Ascorbate Sodium Ascorbate Ascorbate->Mix Incubate Incubate (1-2h, RT) Mix->Incubate Purify Purify (Desalting Column) Incubate->Purify Labeled_Protein Sulfo-Cy5 Labeled Protein Purify->Labeled_Protein

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

SPAAC_Workflow cluster_reactants Reactants Azide_Protein Azide-Modified Protein Mix Mix Reactants Azide_Protein->Mix DBCO_Sulfo_Cy5 DBCO-Sulfo-Cy5 DBCO_Sulfo_Cy5->Mix Incubate Incubate (4-12h, RT) Mix->Incubate Purify Purify (Desalting Column) Incubate->Purify Labeled_Protein Sulfo-Cy5 Labeled Protein Purify->Labeled_Protein

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow.

Conclusion

This compound is a versatile and valuable tool for the fluorescent labeling of biomolecules. Its high water solubility, bright far-red fluorescence, and compatibility with click chemistry make it a strong candidate for a wide range of applications.

The primary benefits of this compound are:

  • Cost-Effectiveness: It provides a bright and reliable signal at a lower cost compared to some of its main competitors.

  • Ease of Use in Aqueous Solutions: Its hydrophilicity simplifies labeling protocols for sensitive biomolecules.

The main considerations and potential drawbacks are:

  • Photostability: For applications requiring high-intensity or long-duration imaging, more photostable alternatives like Alexa Fluor 647 may be preferable.

  • Copper-Catalyzed Reaction: The standard click chemistry protocol requires a copper catalyst, which can be cytotoxic, making it less suitable for live-cell applications unless copper-free alternatives are used.

Ultimately, the choice between this compound and its alternatives will depend on the specific requirements of the experiment. For routine labeling where cost is a significant factor and extreme photostability is not required, this compound represents an excellent choice, providing a robust and economical solution for fluorescently labeling biomolecules. For live-cell imaging or demanding imaging conditions, the additional cost of a DBCO-functionalized dye or a more photostable fluorophore may be justified.

References

A Comparative Guide to Sulfo-Cy5 Azide Conjugates: Brightness and Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry for molecular labeling, the selection of a fluorescent probe is a critical determinant of experimental success. This guide provides an objective comparison of Sulfo-Cy5 azide (B81097), a popular far-red fluorescent probe, with its common alternatives, focusing on brightness and signal-to-noise ratio (SNR). The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your specific application.

Quantitative Performance Comparison

The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs photons) and its quantum yield (the efficiency of converting absorbed photons into emitted light). A higher value for both parameters results in a brighter dye, which is crucial for detecting low-abundance targets.

FluorophoreMolar Extinction Coefficient (ε) at λmax (M-1cm-1)Quantum Yield (Φ)Brightness (ε × Φ)Excitation Max (nm)Emission Max (nm)
Sulfo-Cy5 Azide 250,000[1][2]0.2870,000~647[2]~662
Alexa Fluor 647 Azide 239,0000.33[3][4]78,870~650~668
DyLight 650 Azide 250,000[5][6]High (Specific value for azide not readily available)>70,000 (estimated)~652[5][6]~672[5][6]

Note: The brightness of DyLight 650 is estimated to be high based on manufacturer claims of high quantum yield. For a precise comparison, experimental determination of the quantum yield for the azide conjugate is recommended.

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law (A = εlc), where A is the absorbance, ε is the molar extinction coefficient, l is the path length of the cuvette (typically 1 cm), and c is the concentration of the dye.

Protocol:

  • Prepare a Stock Solution: Accurately weigh a small amount of the fluorescent azide and dissolve it in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax).

  • Plot Data: Plot the absorbance values against the corresponding concentrations.

  • Calculate Extinction Coefficient: The molar extinction coefficient (ε) is the slope of the resulting linear regression line.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is often determined by comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Protocol:

  • Select a Standard: Choose a quantum yield standard with absorption and emission spectra that are similar to the sample. For Sulfo-Cy5, a common standard is Cresyl Violet.

  • Prepare Solutions: Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance and Fluorescence:

    • Record the absorbance of each solution at the excitation wavelength.

    • Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (ΦX) is calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients (slopes) of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).[7]

Comparative Analysis of Signal-to-Noise Ratio (SNR) in Cellular Imaging

While specific pre-existing comparative SNR data is limited, researchers can perform a direct comparison using the following standardized protocol.

Protocol:

  • Cell Culture and Labeling:

    • Culture cells of interest on glass-bottom dishes suitable for microscopy.

    • Introduce an alkyne-modified metabolic precursor (e.g., an alkyne-modified amino acid or sugar) into the culture medium to allow for its incorporation into cellular biomolecules.

    • Fix and permeabilize the cells as required by the experimental design.

    • Perform the click chemistry reaction by incubating the cells with equimolar concentrations of this compound, Alexa Fluor 647 azide, or DyLight 650 azide. Ensure consistent reaction conditions (e.g., catalyst, temperature, and time) across all samples.

    • Wash the cells thoroughly to remove any unreacted dye.

  • Image Acquisition:

    • Using a fluorescence microscope (confocal or widefield), acquire images of the labeled cells.

    • Crucially, use identical acquisition settings (laser power, exposure time, detector gain, etc.) for all samples being compared.

  • Data Analysis:

    • Define a "signal" region of interest (ROI) within a specifically labeled cellular structure.

    • Define a "background" ROI in an area of the cell or image that does not contain specific labeling.

    • Measure the mean fluorescence intensity for both the signal and background ROIs.

    • Calculate the SNR using the formula: SNR = (Mean Signal Intensity) / (Standard Deviation of Background Intensity) .[8]

    • Repeat these measurements for a statistically significant number of cells for each dye to obtain an average SNR value and standard deviation for robust comparison.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This is a standard protocol for labeling alkyne-modified proteins with an azide-functionalized dye.

Protocol:

  • Prepare Reagents:

    • Protein Solution: Prepare the alkyne-modified protein in a compatible buffer (amine-free buffers like PBS are recommended).

    • Dye Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Copper Sulfate: Prepare a 50 mM stock solution of CuSO4 in water.

    • Ligand (e.g., TBTA): Prepare a 10 mM stock solution of TBTA in DMSO.

    • Reducing Agent: Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the following in order:

    • Protein solution

    • This compound stock (to a final concentration of 100-200 µM)

    • Copper Sulfate stock (to a final concentration of 1 mM)

    • TBTA stock (to a final concentration of 1 mM)

  • Initiate Reaction: Add the sodium ascorbate stock to a final concentration of 5 mM.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification: Remove the unreacted dye and other reagents using a desalting column or dialysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

SPAAC is a copper-free click chemistry method ideal for labeling living cells.

Protocol:

  • Metabolic Labeling: Incubate live cells with an azide-modified metabolic precursor (e.g., Ac4ManNAz to label cell-surface glycans) for a sufficient period to allow for incorporation.

  • Prepare Dye Conjugate: Prepare a stock solution of a cyclooctyne-modified dye (e.g., DBCO-Sulfo-Cy5) in a biocompatible solvent like DMSO.

  • Labeling:

    • Wash the cells to remove any unincorporated metabolic precursor.

    • Incubate the cells with the cyclooctyne-dye conjugate in a suitable imaging medium at 37°C. The optimal concentration and incubation time should be determined empirically but typically range from 10-50 µM for 30-60 minutes.

  • Wash and Image:

    • Wash the cells to remove the unbound dye.

    • Image the labeled cells using a fluorescence microscope equipped with the appropriate filter set for Sulfo-Cy5.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_click Click Chemistry cluster_analysis Analysis MetabolicLabeling Metabolic Labeling (Incorporate Alkyne) CellFixation Cell Fixation & Permeabilization MetabolicLabeling->CellFixation AddDyeAzide Add Fluorescent Azide (e.g., this compound) CellFixation->AddDyeAzide AddCatalyst Add Cu(I) Catalyst & Reducing Agent AddDyeAzide->AddCatalyst Wash Wash Excess Dye AddCatalyst->Wash Image Fluorescence Microscopy Wash->Image SNR_Calc SNR Calculation Image->SNR_Calc

Workflow for SNR Comparison of Fluorescent Azides.

signaling_pathway Alkyne Alkyne-modified Biomolecule Product Fluorescently Labeled Biomolecule Alkyne->Product Click Reaction Azide This compound Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product

References

Safety Operating Guide

Proper Disposal of Sulfo-Cy5 Azide: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Sulfo-Cy5 azide (B81097). Given the compound's dual nature as both a cyanine (B1664457) dye and an organic azide, strict adherence to these procedures is critical to ensure personnel safety and environmental compliance. The azide functional group presents significant potential hazards, including high toxicity and the risk of forming explosive compounds.

Immediate Safety Concerns & Core Principles

Sulfo-Cy5 azide requires careful handling due to the reactivity of the azide group.

  • Explosion Hazard: Azides can form highly explosive and shock-sensitive metal azides upon contact with certain metals (e.g., lead, copper, brass, silver, mercury). This is particularly relevant for plumbing and equipment containing these metals. Reaction with acids can also produce hydrazoic acid, which is highly toxic and explosive.[1][2]

  • High Toxicity: Azide compounds are acutely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[3]

  • Incompatibilities: Never allow this compound to come into contact with acids, heavy metals, metal salts, halogenated solvents (e.g., dichloromethane, chloroform), or strong oxidizing agents.[1][4] Always use glass or plastic labware for handling; avoid metal spatulas.[4]

The cardinal rule for disposal is to treat all this compound waste as hazardous chemical waste. Do not dispose of it down the drain under any circumstances.[2][3][5]

Hazard Summary & Incompatible Materials

For quick reference, the following table summarizes the key hazards and materials to avoid when handling this compound.

Hazard TypeDescriptionIncompatible Materials & Conditions
Explosivity Can form highly shock-sensitive and explosive metal azides. Can form explosive hydrazoic acid.[1]Heavy metals (lead, copper, silver, mercury, etc.), metal salts, metal spatulas, acids, heat, friction, physical shock.[1][4]
Toxicity Acutely toxic. Can be fatal upon ingestion, inhalation, or significant skin absorption.[3]N/A
Chemical Reaction Reacts with halogenated solvents to form extremely unstable di- and tri-azidomethane.[1]Dichloromethane, chloroform, and other halogenated solvents. Bromine, carbon disulfide.[1]
Environmental Dyes can be toxic to aquatic life. The EPA regulates certain dye production wastes as hazardous.[6][7][8][9]Release into the environment or sewer systems.

Step-by-Step Disposal Protocol

This protocol outlines the mandatory procedure for collecting and disposing of waste containing this compound.

1. Waste Segregation and Collection:

  • Designated Waste Container: All waste streams containing this compound (e.g., unused solutions, contaminated pipette tips, gloves, paper towels, and glassware rinsate) must be collected in a dedicated, non-metallic hazardous waste container.[1][4][10] A high-density polyethylene (B3416737) (HDPE) or glass bottle is recommended.

  • Separate Waste Streams: Do not mix azide-containing waste with any other chemical waste, especially acidic waste or waste containing heavy metals.[1][3] Keep separate, clearly labeled containers for azide waste.

  • Aqueous vs. Solid Waste: Collect contaminated solid waste (gloves, tips, etc.) in a separate, clearly labeled, sealed plastic bag or container designated for azide-contaminated solids.

2. Labeling Hazardous Waste:

  • Immediately label the waste container upon adding the first piece of waste.

  • The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound Waste "

    • List of all constituents, including solvents (e.g., water, DMSO).

    • The approximate concentration or percentage of each component.

    • The relevant hazard warnings: "Toxic ," "Explosive Hazard with Metal/Acid ."

    • The date the waste was first added.

3. Storage of Waste:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The storage area must be a cool, dry, and well-ventilated location, away from heat sources and direct light.[11][12]

  • Ensure the storage location is segregated from incompatible materials, particularly acids and metal compounds.[3]

4. Arranging for Final Disposal:

  • Once the waste container is full or has been in storage for a designated period (typically not to exceed one year), arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][13]

  • Follow all institutional procedures for hazardous waste manifest and pickup requests.

Emergency Protocol: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (If Necessary): For large spills or spills outside a fume hood, evacuate the laboratory and contact your institution's emergency response (EHS or 911).[4]

  • Small Spill Cleanup (Inside a Fume Hood):

    • Wear appropriate Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, and a lab coat.

    • Cover liquid spills with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully sweep up the absorbed material and any solid powder using non-metallic, non-sparking tools (e.g., plastic dustpan).[4]

    • Place all contaminated cleanup materials into the designated hazardous waste container for azide waste.

    • Decontaminate the spill surface with a pH-adjusted water solution (pH > 9.0), followed by 70% ethanol.[4][5] Collect all cleaning solutions as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sulfo_Cy5_Azide_Disposal This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Generate Waste (e.g., unused solution, contaminated tips, gloves) B Is waste solid or liquid? A->B C Collect in Labeled Non-Metallic Container for Azide Liquid Waste B->C Liquid D Collect in Labeled Sealed Bag/Container for Azide Solid Waste B->D Solid E Crucial Check: Is waste mixed with acids or metals? C->E D->E F IMMEDIATE HAZARD! Consult EHS Immediately. Do Not Proceed. E->F Yes G Waste is Properly Segregated E->G No H Store Sealed Container in Designated Satellite Accumulation Area (SAA) G->H I Ensure SAA is cool, dry, and away from incompatible materials (acids, metals) H->I J Is container full? I->J K Contact EHS or Licensed Hazardous Waste Contractor for Pickup J->K Yes L Continue to Store Safely (Max 1 Year) J->L No L->J

Caption: Workflow for safe collection and disposal of this compound waste.

References

Personal protective equipment for handling Sulfo-Cy5 azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Sulfo-Cy5 azide (B81097). Adherence to these procedures is essential for ensuring laboratory safety and proper management of this chemical.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling Sulfo-Cy5 azide. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical Resistant GlovesNitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.
Eyes/Face Safety Goggles and Face ShieldGoggles must be splash-proof. A face shield must be worn over the goggles when handling solutions or the powder form of the chemical.
Body Laboratory Coat and Chemical-Resistant ApronA buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when there is a risk of splashing.
Respiratory N95 Respirator or higherRecommended when handling the powder form to prevent inhalation.
Feet Closed-toe ShoesShoes must be made of a non-porous material.

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and prepare a well-ventilated work area (fume hood). gather_ppe Assemble all necessary PPE as specified in the table. prep_area->gather_ppe gather_materials Gather all required materials (spatulas, vials, solvents, etc.). Use plastic or ceramic spatulas; avoid metal. gather_ppe->gather_materials don_ppe Don all PPE in the correct sequence. weigh_powder Carefully weigh the this compound powder in the fume hood. Avoid creating dust. don_ppe->weigh_powder dissolve Dissolve the powder in a compatible solvent (e.g., DMSO, DMF, water). Avoid halogenated solvents. weigh_powder->dissolve perform_reaction Perform the experimental procedure within the fume hood. dissolve->perform_reaction decontaminate Decontaminate all surfaces and equipment. dispose_waste Dispose of all waste according to the disposal plan. decontaminate->dispose_waste doff_ppe Doff PPE in the designated area, avoiding self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with acidic waste, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[2]

  • Sharps: Contaminated needles or other sharps should be disposed of in a designated sharps container for chemical waste.

G Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal segregate Segregate waste into solid, liquid, and sharps containers. label_waste Clearly label all waste containers with 'Hazardous Waste: this compound'. segregate->label_waste store_safely Store sealed waste containers in a designated satellite accumulation area. avoid_incompatibles Ensure storage is away from incompatible materials (acids, heavy metals). store_safely->avoid_incompatibles contact_ehs Contact your institution's Environmental Health and Safety (EHS) office for waste pickup. document Maintain records of waste generation and disposal as per institutional policy. contact_ehs->document

Caption: A procedural diagram for the proper disposal of this compound waste.

Important Considerations:

  • Consult Institutional Policies: Always follow your institution's specific guidelines for hazardous waste disposal.[5][6][7][8]

  • Avoid Drains: Do not dispose of this compound solutions down the drain.[9] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[9]

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, deface the label and dispose of the container according to your institution's policy for empty chemical containers.[6]

By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。